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  • Product: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile
  • CAS: 1427195-26-3

Core Science & Biosynthesis

Foundational

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrimidine-5-carbonitrile scaffold is, in its own right, a "privileged" structure, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4][5][6][7] The convergence of these two powerful motifs in the target molecule, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, presents a compound of significant interest for researchers in drug development. Its unique structural feature, the 2-fluoropropan-2-yl group, offers a sterically constrained and metabolically robust isostere for other common functionalities.

Retrosynthetic Analysis and Strategy

A convergent synthetic approach is the most logical and efficient strategy for the construction of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. The core of our strategy is the late-stage formation of the pyrimidine ring from a key intermediate that already bears the critical 2-fluoropropan-2-yl moiety. This approach minimizes the handling of potentially unstable or reactive pyrimidine intermediates and allows for a more streamlined synthesis.

Our retrosynthetic analysis is as follows:

G target 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile intermediate1 2-Fluoro-2-methylpropanal target->intermediate1 [C-N bond formation] Three-component condensation intermediate2 2-Fluoro-2-methylpropanenitrile intermediate1->intermediate2 [Reduction] DIBAL-H reduction starting_material Acetone intermediate2->starting_material [Fluorination & Cyanation] Nucleophilic substitution

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads us to a three-step synthesis starting from readily available commercial materials.

Stage 1: Synthesis of the Key Intermediate: 2-Fluoro-2-methylpropanenitrile

The cornerstone of our synthesis is the efficient construction of the 2-fluoro-2-methylpropanenitrile intermediate. This will be achieved via a one-pot reaction from acetone, leveraging a nucleophilic fluorinating agent and a cyanide source.

Mechanistic Considerations

The reaction proceeds through the formation of a cyanohydrin intermediate from acetone and a cyanide source, such as trimethylsilyl cyanide (TMSCN). This is followed by a nucleophilic substitution of the hydroxyl group with fluoride. The use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or XtalFluor-E is effective for this transformation. The reaction is typically acid-catalyzed to facilitate the formation of a good leaving group from the hydroxyl moiety.

Experimental Protocol: One-pot synthesis of 2-Fluoro-2-methylpropanenitrile
  • Reaction Setup: To a stirred solution of acetone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere of nitrogen at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).

  • Cyanohydrin Formation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the acetone cyanohydrin intermediate.

  • Fluorination: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield 2-fluoro-2-methylpropanenitrile as a colorless liquid.

Parameter Value
Starting Material Acetone
Key Reagents Trimethylsilyl cyanide (TMSCN), DAST
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Typical Yield 70-80%
Purification Fractional distillation

Stage 2: Reduction to 2-Fluoro-2-methylpropanal

The next step involves the selective reduction of the nitrile functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it can efficiently reduce nitriles to aldehydes at low temperatures, minimizing over-reduction to the corresponding alcohol.

Mechanistic Pathway

DIBAL-H acts as a hydride donor, which adds to the electrophilic carbon of the nitrile group to form an intermediate imine-alane complex. This complex is stable at low temperatures. Upon aqueous work-up, the imine is hydrolyzed to the desired aldehyde.

G nitrile 2-Fluoro-2-methylpropanenitrile imine_complex Imine-Alane Complex nitrile->imine_complex DIBAL-H aldehyde 2-Fluoro-2-methylpropanal imine_complex->aldehyde Aqueous work-up

Caption: Reduction of the nitrile to the aldehyde via an imine intermediate.

Experimental Protocol: DIBAL-H Reduction of 2-Fluoro-2-methylpropanenitrile
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-2-methylpropanenitrile (1.0 eq) in anhydrous toluene (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol (1.5 eq) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile aldehyde. The crude aldehyde is often used directly in the next step without further purification.

Parameter Value
Starting Material 2-Fluoro-2-methylpropanenitrile
Key Reagent Diisobutylaluminium hydride (DIBAL-H)
Solvent Toluene
Temperature -78 °C
Reaction Time 3 hours
Typical Yield 80-90% (crude)
Purification Used directly in the next step

Stage 3: Three-Component Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

The final step is the construction of the pyrimidine ring via a three-component reaction. This involves the condensation of the freshly prepared 2-fluoro-2-methylpropanal, malononitrile, and a source of the amidine functionality. A common and effective choice for the amidine source is formamidine acetate.

Mechanistic Rationale

This reaction is a variation of the well-established pyrimidine synthesis. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic dicyanoalkene intermediate. This is followed by a Michael addition of the amidine, and subsequent cyclization and aromatization to yield the final pyrimidine product.

G aldehyde 2-Fluoro-2-methylpropanal knoevenagel_intermediate Dicyanoalkene Intermediate aldehyde->knoevenagel_intermediate malononitrile Malononitrile malononitrile->knoevenagel_intermediate amidine Formamidine michael_adduct Michael Adduct amidine->michael_adduct knoevenagel_intermediate->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate target 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile cyclized_intermediate->target Aromatization

Caption: Proposed mechanism for the three-component pyrimidine synthesis.

Experimental Protocol: Synthesis of the Final Product
  • Reaction Setup: To a solution of the crude 2-fluoro-2-methylpropanal (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add malononitrile (1.0 eq) and formamidine acetate (1.1 eq).

  • Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq) or DBU (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are combined and concentrated to yield 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a solid.

Parameter Value
Starting Materials 2-Fluoro-2-methylpropanal, Malononitrile, Formamidine acetate
Solvent Ethanol
Catalyst Triethylamine or DBU
Temperature Reflux (approx. 78 °C)
Reaction Time 6-8 hours
Typical Yield 50-60%
Purification Column chromatography

Characterization Data

The final product, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the methyl protons (a doublet due to coupling with fluorine), and the pyrimidine protons.

  • ¹³C NMR: Signals for the carbons of the pyrimidine ring, the nitrile carbon, and the carbons of the 2-fluoropropan-2-yl group (with characteristic C-F coupling).

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₈H₈FN₃, MW: 165.17 g/mol ).[8]

  • Purity (HPLC): Purity should be assessed by high-performance liquid chromatography.

Safety Considerations

  • Fluorinating Agents: DAST and other similar fluorinating agents are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Cyanide: Trimethylsilyl cyanide is toxic and releases hydrogen cyanide gas upon contact with water or acids. All manipulations should be performed in a fume hood.

  • DIBAL-H: DIBAL-H is a pyrophoric reagent and reacts violently with water. It should be handled under an inert atmosphere.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis pathway detailed in this guide provides a robust and efficient method for the preparation of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By leveraging a convergent strategy that relies on well-understood and high-yielding reactions, this guide offers a practical approach for obtaining this valuable research compound. The mechanistic insights and detailed protocols provided herein are intended to empower researchers to not only successfully synthesize the target molecule but also to adapt and optimize the procedures for their specific needs.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. [Link]

  • The Synthesis Pathways of Heptafluoro-2-iodopropane: A Chemical Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Heptafluoro-2-iodopropane, 98% | 342017-25G | SIGMA-ALDRICH | SLS Ireland. [Link]

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  • US2436143A - Preparation of fluoroalkanes.
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  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

  • 4-amino-5-fluoro-2H-pyrimidine-1-carbonitrile | C5H5FN4 | CID 154128969. PubChem. [Link]

  • Two New Ways to Fluorinated Structures. ChemistryViews. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. PubMed. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile for Drug Discovery

Abstract: This document provides a comprehensive technical guide on the physicochemical properties of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. Given its novelty, this guide establishes a foundational profile and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the physicochemical properties of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. Given its novelty, this guide establishes a foundational profile and presents a detailed framework for its experimental characterization. We delve into the principles and methodologies for determining critical parameters such as melting point, aqueous solubility, lipophilicity (LogP/D), and ionization constant (pKa). Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical, field-proven protocols necessary for a thorough evaluation of this and similar novel chemical entities.

Introduction and Molecular Overview

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its derivatives are known to possess a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The specific compound, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, integrates this key heterocycle with two notable substituents: a cyano group at the 5-position, which often serves as a hydrogen bond acceptor and a metabolic blocker, and a fluorinated isopropyl group at the 4-position. The introduction of fluorine is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

A thorough understanding of the physicochemical properties of this molecule is paramount, as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a drug candidate.[2][6] This guide provides the essential protocols to build a comprehensive physicochemical profile for this novel compound.

Molecular Structure and Basic Identifiers:

PropertyValueSource
IUPAC Name 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile-
CAS Number 1427195-26-3[7]
Molecular Formula C₈H₈FN₃[7]
Molecular Weight 165.17 g/mol [7]
Chemical Structure Chemical Structure of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile(Structure generated based on IUPAC name)

Core Physicochemical Properties: A Framework for Determination

While specific experimental data for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is not yet widely published, its structure allows for informed predictions. The pyrimidine core suggests weak basicity, while the fluorinated alkyl group indicates increased lipophilicity. The following sections detail the authoritative experimental protocols required to quantify these crucial properties.

Melting Point (MP)

Principle and Importance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[8][9] This parameter is critical for quality control and provides insight into the strength of the crystal lattice.

Experimental Protocol: Capillary Melting Point Determination This protocol outlines the use of a standard digital melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered.

    • Load the sample into a capillary tube by tapping the open end into the powder.

    • Compact the sample to a height of 2-3 mm at the sealed bottom of the tube by tapping or dropping it through a long glass tube.[10]

  • Instrument Setup:

    • Turn on the apparatus and set a rapid heating ramp (10-20 °C/min) to determine an approximate melting range.[8]

    • Allow the apparatus to cool.

    • For the precise measurement, set the starting temperature to ~15-20 °C below the approximate melting point.[10]

    • Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[8]

  • Measurement:

    • Insert the capillary tube into the sample holder.

    • Observe the sample through the magnified viewing lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Perform the measurement in duplicate or triplicate to ensure reproducibility.

    • Calibrate the apparatus periodically using certified standards (e.g., urea, cinnamic acid).[8]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement p1 Dry & Powder Sample p2 Load Capillary Tube (2-3 mm) p1->p2 p3 Compact Sample p2->p3 m1 Insert into Apparatus p3->m1 Prepared Sample m2 Heat at 1-2 °C/min m1->m2 m3 Observe & Record T₁ (Onset) m2->m3 m4 Record T₂ (Clear Point) m3->m4 r1 Report Final Range m4->r1 Melting Range (T₁-T₂)

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility

Principle and Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to unreliable in vitro assay results and challenging in vivo formulations.[11][12] For early drug discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-intensive thermodynamic solubility.[11][13][14]

Experimental Protocol: Kinetic Solubility via Direct UV Assay This high-throughput method assesses solubility by adding a DMSO stock solution to an aqueous buffer.[11]

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[13]

    • Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Prepare a standard curve by serially diluting the DMSO stock in a 50:50 acetonitrile/water mixture.

  • Assay Procedure (96-Well Plate Format):

    • Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 200 µM) and a low final DMSO concentration (e.g., 1-2%).[14]

    • Seal the plate and shake at a controlled temperature (e.g., 25 °C) for an incubation period (e.g., 2 hours).[12]

  • Sample Processing and Analysis:

    • After incubation, filter the solution through a solubility filter plate to remove any precipitated compound.[11][14]

    • Transfer the filtrate to a UV-transparent 96-well plate.

    • Measure the UV absorbance of the filtrate using a plate reader at the compound's λ_max.

  • Data Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate by comparing its absorbance to the previously generated standard curve.

    • The resulting concentration is the kinetic solubility value.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO assay1 Add DMSO Stock to 96-Well Plate prep1->assay1 prep2 Prepare PBS (pH 7.4) assay2 Add PBS Buffer prep2->assay2 assay1->assay2 assay3 Incubate & Shake (2h, 25°C) assay2->assay3 analysis1 Filter Plate to Remove Precipitate assay3->analysis1 analysis2 Measure Filtrate UV Absorbance analysis1->analysis2 analysis3 Calculate Concentration vs. Standard Curve analysis2->analysis3 result result analysis3->result Report Solubility (µM)

Caption: High-throughput kinetic solubility determination workflow.

Lipophilicity (LogP/LogD)

Principle and Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in membrane permeability, protein binding, and overall ADMET properties.[2] It is measured as the partition coefficient (P) between n-octanol and water. LogP refers to this partitioning for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[15][16][17] The shake-flask method is the gold standard for this determination.[16][18]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Preparation:

    • Mix equal volumes of n-octanol and aqueous buffer (PBS, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation of the phases.[16]

    • Allow the phases to separate completely before use.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol phase.

    • Add a precise volume of this stock to a vial containing a known volume of the pre-saturated aqueous buffer.

    • Seal the vial and shake gently for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[18]

    • Determine the concentration of the compound in each aliquot (C_oct and C_aq) using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentrations: D = C_oct / C_aq.

    • The final value is expressed as its base-10 logarithm: LogD = log₁₀(D).

Workflow for Shake-Flask LogD Determination

cluster_quant Quantification prep1 Pre-saturate n-Octanol & PBS (pH 7.4) add Add Compound to Biphasic System prep1->add shake Shake to Reach Equilibrium add->shake sep Separate Phases (Centrifugation) shake->sep q_oct Measure [Conc] in Octanol (C_oct) sep->q_oct q_aq Measure [Conc] in Aqueous (C_aq) sep->q_aq calc Calculate LogD = log(C_oct / C_aq) q_oct->calc q_aq->calc

Caption: Standard shake-flask protocol for LogD measurement.

Ionization Constant (pKa)

Principle and Importance: The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. Since most drugs are ionizable, pKa governs their solubility, permeability, and receptor interactions at physiological pH.[6] For compounds with a chromophore near the ionization center, UV-Vis spectrophotometry is a simple and robust method for pKa determination.[19][20][21] The absorbance spectrum changes as the compound's ionization state shifts with pH.[20][22]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

    • Prepare a concentrated stock solution of the compound in a suitable co-solvent like methanol or DMSO.

  • Spectral Acquisition:

    • For each buffer solution, prepare a sample by adding a small, constant amount of the compound stock solution to ensure the final co-solvent concentration is low (e.g., <5%).[19]

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Processing:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[20]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

  • pKa Determination:

    • The resulting plot will be a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function.[6][22]

    • The pKa is the pH value at the inflection point of the curve, where the absorbance is halfway between the minimum and maximum values.[21]

Workflow for Spectrophotometric pKa Determination

A Prepare Buffers (e.g., pH 2-12) C Create Samples: Constant [Compound] in each Buffer A->C B Prepare Compound Stock (e.g., in MeOH) B->C D Acquire UV-Vis Spectrum for each Sample C->D E Plot Absorbance vs. pH at a chosen λ D->E F Fit Sigmoidal Curve to Data E->F G Determine Inflection Point F->G

Caption: Workflow for determining pKa using UV-Vis spectroscopy.

Conclusion

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile stands as a promising scaffold for further investigation in drug discovery. While publicly available data is currently limited, this guide provides the necessary scientific rationale and validated experimental protocols to thoroughly characterize its core physicochemical properties. The systematic application of these methods will generate the critical data needed to assess its drug-likeness, guide structure-activity relationship (SAR) studies, and enable its progression through the drug development pipeline.

References

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  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. (n.d.). PubChem. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. (2020). New Journal of Chemistry, 44, 18511-18526. Available at: [Link]

  • 4-Amino-2-pentylpyrimidine-5-carbonitrile. (n.d.). PubChem. Available at: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024). Scientific Reports, 14, 6543. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a flu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established chemical principles and relevant to the pursuit of novel therapeutics.

Introduction: The Significance of Fluorinated Pyrimidines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, fluorinated pyrimidines have emerged as a privileged scaffold in the development of a wide array of therapeutic agents, most notably in oncology.[1][2][3][4] 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile represents a valuable building block within this chemical space, offering a unique combination of a reactive nitrile group and a fluorinated alkyl substituent on the pyrimidine core.

Compound Identification and Physicochemical Properties

CAS Number: 1427195-26-3[1]

Molecular Formula: C₈H₈FN₃[1]

Molecular Weight: 165.17 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1427195-26-3[1]
Molecular Formula C₈H₈FN₃[1]
Molecular Weight 165.17[1]
Purity (Typical) ≥95%[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A likely synthetic route involves the condensation of three key components:

  • An amidine source: Formamidine is a common choice to provide the N1 and C2 atoms of the pyrimidine ring.

  • A β-keto nitrile or equivalent: A crucial intermediate that would incorporate the C4, C5, C6, and nitrile functionalities. For this specific target molecule, this would be a derivative containing the 2-fluoropropan-2-yl group.

  • An active methylene compound: Malononitrile is frequently used to introduce the C5-carbonitrile and an amino group at C4, which can be subsequently modified.

A general mechanism for the formation of a pyrimidine-5-carbonitrile ring via a three-component reaction is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Cascade cluster_2 Product Amidine Amidine (e.g., Formamidine) Michael Michael Addition Amidine->Michael Reactant Ketoester Fluorinated Ketone/ Enamine Precursor Knoevenagel Knoevenagel Condensation Ketoester->Knoevenagel Reactant Malononitrile Malononitrile Malononitrile->Knoevenagel Reactant Knoevenagel->Michael Intermediate Cyclization Cyclization/ Dehydration Michael->Cyclization Intermediate Product 4-(2-Fluoropropan-2-yl) pyrimidine-5-carbonitrile Cyclization->Product Final Step

Figure 2: Generalized workflow for the synthesis of pyrimidine-5-carbonitriles.

Experimental Protocol (Hypothetical):

Based on analogous syntheses of related pyrimidine-5-carbonitriles, a potential experimental protocol could be as follows.[5][6][7] Note: This is a generalized procedure and would require optimization for this specific target molecule.

  • Reaction Setup: To a solution of an appropriate fluorinated β-keto precursor (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or a solvent-free system) is added malononitrile (1-1.2 equivalents) and a base catalyst (e.g., piperidine, sodium ethoxide, or a solid-supported acid/base).

  • Intermediate Formation: The mixture is stirred, often with heating, to facilitate the Knoevenagel condensation, forming an activated alkene intermediate.

  • Cyclization: Formamidine hydrochloride (or a related amidine salt) (1-1.5 equivalents) is then added to the reaction mixture. The reaction is continued, typically under reflux, to promote Michael addition followed by cyclization and aromatization to the pyrimidine ring.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is typically isolated by precipitation upon addition of water or by solvent evaporation. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

The causality behind these steps lies in the sequential formation of new carbon-carbon and carbon-nitrogen bonds in a controlled manner. The initial condensation creates an electrophilic center that is susceptible to attack by the amidine, initiating the ring-forming cascade. The choice of solvent and catalyst is crucial for controlling reaction rates and minimizing side products.

Analytical Characterization (Predicted)

While specific experimental spectra for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[2][4][6][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the C2 proton of the pyrimidine ring (δ ~9.0-9.5 ppm).- A singlet for the C6 proton of the pyrimidine ring (δ ~8.8-9.2 ppm).- A doublet for the two methyl groups of the 2-fluoropropan-2-yl substituent, coupled to the fluorine atom (δ ~1.7-2.0 ppm, JHF ~20-25 Hz).
¹³C NMR - Resonances for the pyrimidine ring carbons (δ ~150-165 ppm for C2, C4, C6; ~110-120 ppm for C5).- A signal for the nitrile carbon (δ ~115-120 ppm).- A quartet for the quaternary carbon of the 2-fluoropropan-2-yl group, split by the fluorine atom (δ ~90-100 ppm, JCF ~170-180 Hz).- A quartet for the methyl carbons, split by the fluorine atom (δ ~25-30 ppm, JCF ~20-25 Hz).
¹⁹F NMR - A septet corresponding to the single fluorine atom, coupled to the six protons of the two methyl groups (δ ~ -140 to -150 ppm).
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 165.- Fragmentation patterns corresponding to the loss of methyl groups, the fluorine atom, and cleavage of the pyrimidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in oncology drug discovery, with numerous derivatives reported as potent inhibitors of various protein kinases.[9][10][11] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the substituents at the 2, 4, and 6 positions can be modified to tune selectivity and physicochemical properties.

The introduction of the 2-fluoropropan-2-yl group at the 4-position is of particular interest. This bulky, lipophilic, and fluorinated substituent can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is highly stable, and the quaternary center can block potential sites of metabolic oxidation.

  • Modulate Lipophilicity: The fluorine atom can subtly alter the electronic properties and lipophilicity of the molecule, influencing its cell permeability and off-target interactions.

  • Probe Binding Pockets: The unique steric and electronic nature of the fluorinated group can lead to specific interactions within the active site of a target protein, potentially enhancing binding affinity and selectivity.

Given the prevalence of pyrimidine-5-carbonitriles as kinase inhibitors, it is highly probable that 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is utilized as a key intermediate in the synthesis of inhibitors targeting kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. The development of mutant-specific kinase inhibitors is a major goal in modern oncology, and scaffolds like this offer a versatile platform for creating libraries of compounds to screen against wild-type and mutant kinases.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Targets cluster_2 Therapeutic Area Scaffold 4-(2-Fluoropropan-2-yl) pyrimidine-5-carbonitrile EGFR EGFR Scaffold->EGFR Potential Inhibitor Scaffold VEGFR VEGFR Scaffold->VEGFR Potential Inhibitor Scaffold OtherKinases Other Kinases (e.g., JAK, AKT) Scaffold->OtherKinases Potential Inhibitor Scaffold Oncology Oncology EGFR->Oncology VEGFR->Oncology OtherKinases->Oncology

Figure 3: Potential role of the title compound in kinase inhibitor drug discovery.

Conclusion and Future Perspectives

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a reactive nitrile handle and a metabolically robust, lipophilic fluorinated substituent makes it an attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. While detailed synthetic and analytical data are not yet widely published, its structural features point towards established synthetic methodologies and predictable characterization profiles. As the demand for novel, highly specific, and metabolically stable drug candidates continues to grow, we anticipate that this and related fluorinated pyrimidine scaffolds will play an increasingly important role in the development of next-generation therapeutics.

References

  • ChemUniverse. 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. [Link]

  • MDPI. 4-(Aryl)-Benzo[4][5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [Link]

  • NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

  • PubMed. The oral fluorinated pyrimidines. [Link]

  • NIH. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • PubMed. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. [Link]

  • PubChem. 4-amino-5-fluoro-2H-pyrimidine-1-carbonitrile. [Link]

  • ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

  • NIH. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • ResearchGate. 1 H NMR spectra of compound 2. [Link]

  • RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • NIH. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. [Link]

  • MDPI. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. [Link]

  • PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

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Exploratory

Unraveling the Mechanism of Action of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile: A Technical Guide for Preclinical Research and Development

Foreword: Charting a Course for a Novel Pyrimidine-5-Carbonitrile Derivative The emergence of novel small molecules with therapeutic potential represents a critical starting point in the drug discovery pipeline. 4-(2-Flu...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Pyrimidine-5-Carbonitrile Derivative

The emergence of novel small molecules with therapeutic potential represents a critical starting point in the drug discovery pipeline. 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is one such compound. While its specific biological activity is not yet extensively documented in publicly available literature, its core structure—a pyrimidine-5-carbonitrile scaffold—places it in a class of compounds with significant and diverse pharmacological activities. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, technically-grounded framework for elucidating the mechanism of action of this promising, yet uncharacterized, molecule.

This document deviates from a standard template to offer a bespoke strategy, grounded in the established pharmacology of analogous compounds. We will proceed with the hypothesis that, like many of its structural relatives, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile may exhibit activity as an inhibitor of key cellular signaling pathways, particularly those implicated in oncology and inflammation. Our approach will be systematic, beginning with broad phenotypic screening and progressively narrowing our focus to specific molecular targets and pathways.

Foundational Analysis: The Pyrimidine-5-Carbonitrile Scaffold

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. A review of the existing literature reveals that this chemical class frequently interacts with key enzymes, particularly protein kinases, and receptors involved in cell proliferation, survival, and inflammatory responses.

Notable activities of pyrimidine-5-carbonitrile derivatives include:

  • Oncology: Inhibition of Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms[1][2][3], Phosphoinositide 3-kinase (PI3K)[1][4][5], and dual PI3K/mTOR inhibition[6]. These targets are central to many cancer signaling pathways.

  • Inflammation: Antagonism of the CXCR2 receptor, a key mediator of neutrophil recruitment in inflammatory diseases like COPD[7], and inhibition of Cyclooxygenase-2 (COX-2).

Given this precedent, our investigation into the mechanism of action of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile will initially focus on these well-established target families.

A Phased Experimental Approach to Mechanistic Elucidation

We propose a multi-phase experimental workflow designed to systematically characterize the biological activity of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. This workflow is designed to be self-validating, with each phase informing the next.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Class Identification cluster_phase3 Phase 3: Specific Target Validation cluster_phase4 Phase 4: Cellular Pathway Analysis p1_node Broad Anti-proliferative Screening (e.g., NCI-60 Panel) p2_node1 Kinase Panel Screening p1_node->p2_node1 Identifies potential therapeutic area p2_node2 GPCR Panel Screening p1_node->p2_node2 Identifies potential therapeutic area p2_node3 COX Enzyme Assays p1_node->p2_node3 Identifies potential therapeutic area p3_node1 IC50 Determination for Hits p2_node1->p3_node1 Identifies specific kinase hits p2_node2->p3_node1 p2_node3->p3_node1 p3_node2 Cell-based Target Engagement Assays p3_node1->p3_node2 Confirms potency p3_node3 Molecular Docking Studies p3_node1->p3_node3 p4_node1 Western Blotting for Pathway Modulation (e.g., p-AKT, p-EGFR) p3_node2->p4_node1 Confirms cellular activity p4_node2 Cell Cycle Analysis p4_node1->p4_node2 Elucidates downstream cellular effects p4_node3 Apoptosis Assays (e.g., Annexin V) p4_node1->p4_node3 Elucidates downstream cellular effects

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

Objective: To identify the potential therapeutic area(s) for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile by assessing its effect on a diverse panel of human cancer cell lines.

Protocol:

  • Compound Preparation: Solubilize 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Cell Line Panel: Utilize a broad cancer cell line panel, such as the NCI-60, which represents a wide range of cancer types (leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers).

  • Assay: Treat each cell line with a range of concentrations of the compound for a predefined period (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using a standard method, such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line. Analyze the pattern of activity across the panel to identify if specific cancer types are more sensitive.

Causality and Rationale: A differential pattern of activity in the NCI-60 panel can provide initial clues about the mechanism. For example, heightened sensitivity in cell lines known to be dependent on a particular signaling pathway (e.g., EGFR-mutant lung cancer lines) would strongly suggest that pathway as a potential target. This approach has been successfully used to characterize other pyrimidine derivatives[1].

Phase 2: Target Class Identification

Objective: To narrow down the potential molecular targets based on the outcomes of Phase 1.

Protocols:

  • Kinase Panel Screening:

    • Methodology: Submit the compound for screening against a large panel of recombinant human kinases (e.g., a panel of >400 kinases). The assay typically measures the inhibition of phosphotransferase activity.

    • Rationale: Given that many pyrimidine-5-carbonitrile derivatives are kinase inhibitors[1][2][3][4][6], this is a high-priority screen. It can rapidly identify specific kinases or kinase families that are inhibited by the compound.

  • GPCR Panel Screening:

    • Methodology: If the phenotypic screen suggests activity in inflammatory models, or if kinase inhibition is not observed, a G-protein coupled receptor (GPCR) binding or functional assay panel is warranted. A focus on chemokine receptors like CXCR2 would be a logical starting point[7].

    • Rationale: This will determine if the compound acts as an agonist or antagonist at key receptors involved in inflammation and other physiological processes.

  • Enzyme Inhibition Assays (e.g., COX-1/COX-2):

    • Methodology: Perform in vitro enzyme inhibition assays for COX-1 and COX-2.

    • Rationale: To investigate potential anti-inflammatory mechanisms not mediated by GPCRs, based on the known activity of some pyrimidine-5-carbonitriles as COX-2 inhibitors.

Phase 3: Specific Target Validation

Objective: To confirm and quantify the interaction of the compound with the primary molecular target(s) identified in Phase 2.

Protocols:

  • IC50 Determination:

    • Methodology: For the top hits from the panel screens, perform full concentration-response curves to determine the IC50 (concentration causing 50% inhibition) or Ki (inhibition constant).

    • Rationale: This provides a quantitative measure of the compound's potency for its putative target(s).

  • Cell-based Target Engagement Assays:

    • Methodology: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to its intended target within a cellular context.

    • Rationale: This is a crucial step to ensure that the in vitro enzymatic activity translates to target engagement in a more physiologically relevant environment.

  • Molecular Docking Studies:

    • Methodology: Utilize computational modeling to predict the binding mode of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile within the active site of its validated target.

    • Rationale: This can provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and can guide future lead optimization efforts[2].

Phase 4: Cellular Pathway Analysis

Objective: To elucidate the downstream cellular consequences of target engagement.

Protocols:

  • Western Blotting:

    • Methodology: Treat sensitive cell lines with the compound and perform Western blotting to analyze the phosphorylation status of key downstream signaling proteins. For example, if the target is EGFR or PI3K, assess the levels of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and other relevant pathway components.

    • Rationale: This directly demonstrates that target inhibition leads to the expected modulation of downstream signaling pathways[1][4][5].

  • Cell Cycle Analysis:

    • Methodology: Use flow cytometry with a DNA stain (e.g., propidium iodide) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

    • Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints. This assay will reveal if the compound has cytostatic effects[1][2].

  • Apoptosis Assays:

    • Methodology: Quantify apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases 3 and 9.

    • Rationale: This determines if the compound induces programmed cell death, a desirable characteristic for anti-cancer agents[1][4][5].

signaling_pathway cluster_pathway Potential Target Pathways node_compound 4-(2-Fluoropropan-2-yl) pyrimidine-5-carbonitrile node_egfr EGFR node_compound->node_egfr Inhibition? node_pi3k PI3K node_compound->node_pi3k Inhibition? node_egfr->node_pi3k node_akt AKT node_pi3k->node_akt node_mtor mTOR node_akt->node_mtor node_apoptosis Apoptosis node_akt->node_apoptosis Inhibits node_proliferation Cell Proliferation & Survival node_mtor->node_proliferation node_cellcycle Cell Cycle Arrest node_mtor->node_cellcycle Promotes G1/S

Figure 2: A potential signaling pathway (EGFR/PI3K/AKT) that may be targeted.

Data Synthesis and Interpretation

The data generated from this comprehensive workflow will allow for the construction of a detailed mechanism of action profile for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Quantitative Data Summary:

Assay TypeKey MetricsExample Data PointReference
Cell Viability GI50 / IC50 (µM)0.5 µM in A549 cells[2]
Kinase Inhibition IC50 (nM)8.29 nM for EGFR[2]
Cell Cycle Analysis % of cells in G2/M2-fold increase vs. control[1]
Apoptosis % Annexin V positive3-fold increase vs. control[4][5]

Conclusion and Future Directions

This technical guide outlines a robust, hypothesis-driven strategy for the preclinical characterization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By leveraging the known pharmacology of the pyrimidine-5-carbonitrile scaffold, we can efficiently navigate the complexities of mechanism of action studies. The successful completion of this workflow will not only elucidate the molecular mechanism of this novel compound but will also provide the critical data necessary to support its further development as a potential therapeutic agent. Subsequent studies would logically progress to in vivo efficacy models in oncology or inflammation, depending on the validated mechanism.

References

  • El-Gamal, M. I., et al. (2021). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • Hassan, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Available at: [Link]

  • Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021).
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  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. Journal of the Iranian Chemical Society.
  • El-Gamal, M. I., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrimidine Compounds

Introduction In the landscape of modern therapeutics, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of medicinal chemistry. This is particularly evident in the pyrimidine class...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern therapeutics, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of medicinal chemistry. This is particularly evident in the pyrimidine class of heterocyclic compounds, fundamental components of nucleic acids. The substitution of a hydrogen atom with fluorine, an element of high electronegativity and minimal steric bulk, profoundly alters the physicochemical properties of the parent pyrimidine. This modification can enhance metabolic stability, improve binding affinity to target enzymes, and ultimately give rise to potent therapeutic agents.[1][2]

The story of fluorinated pyrimidines is largely rooted in the pioneering work on 5-Fluorouracil (5-FU) in the 1950s.[3][4] Researchers capitalized on the observation that certain tumors utilize uracil more rapidly than normal tissues, suggesting that a uracil antimetabolite could be an effective anticancer agent.[2][4][5] This led to the synthesis of 5-FU, a compound that has since become a mainstay in chemotherapy, treating millions of cancer patients annually.[3][6] This guide provides a detailed exploration of the biological activities of fluorinated pyrimidines, delving into their core mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Core Mechanisms of Action

The cytotoxic effects of fluorinated pyrimidines are not exerted by the parent drug but by its intracellular metabolites, a concept known as "lethal synthesis".[2][3] Upon entering a cell, compounds like 5-FU are converted into several active metabolites that interfere with critical cellular processes through three primary mechanisms.[7][8]

Inhibition of Thymidylate Synthase (TS)

The most well-established mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9]

  • Metabolic Activation: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP).[3][6][7]

  • Ternary Complex Formation: FdUMP mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP). It binds to the nucleotide-binding site of TS and, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), forms a stable, covalent ternary complex.[7][8][9]

  • Consequence: The strength of the carbon-fluorine bond prevents the reaction from proceeding to completion, effectively sequestering the enzyme and blocking dUMP access.[2] This inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn reduces levels of deoxythymidine triphosphate (dTTP). The scarcity of this vital DNA building block triggers "thymineless death," particularly in rapidly proliferating cancer cells.[3][9][10]

Incorporation into Ribonucleic Acid (RNA)

Another significant mechanism involves the disruption of RNA synthesis and function.

  • Metabolic Activation: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP).[7][8]

  • RNA Misincorporation: FUTP is recognized by RNA polymerases and incorporated into various RNA species (rRNA, mRNA, tRNA, snRNA) in place of uridine triphosphate (UTP).[9][10]

  • Consequence: The presence of 5-FU within the RNA molecule disrupts its structure and function. This can impair the processing of ribosomal RNA (rRNA), interfere with pre-mRNA splicing, and inhibit post-transcriptional modifications of transfer RNA (tRNA), ultimately leading to widespread cellular dysfunction and cytotoxicity.[9][10]

Incorporation into Deoxyribonucleic Acid (DNA)

A third mechanism involves the fraudulent incorporation of a 5-FU metabolite into DNA.

  • Metabolic Activation: Through a series of enzymatic steps, 5-FU can be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[7]

  • DNA Misincorporation: DNA polymerases can incorporate FdUTP into the DNA strand in place of dTTP.

  • Consequence: The presence of fluorouracil in the DNA helix can affect its stability and integrity. This can trigger DNA repair mechanisms and, if the damage is extensive, lead to the activation of apoptotic pathways.[3][9] Recent studies have also implicated enzymes not previously associated with fluoropyrimidine activity, such as DNA topoisomerase 1 (Top1), in mediating their anti-tumor effects.[3][6]

Metabolic_Activation_and_Mechanism_of_5-FU cluster_0 Metabolic Activation Pathways cluster_1 Active Metabolites & Cellular Targets cluster_2 Cellular Consequences 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUR FUR 5-FU->FUR UP FUDR FdUR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP FdUDP FdUDP FUDP->FdUDP RR FUTP FUTP FUDP->FUTP FUR->FUMP UK FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation RNA_Dysfunction RNA Dysfunction (Processing, Splicing) RNA->RNA_Dysfunction DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Thymineless_Death dUMP ⇏ dTMP 'Thymineless Death' TS->Thymineless_Death Experimental_Workflow_MTT_vs_XTT cluster_common Common Steps cluster_mtt MTT Assay cluster_xtt XTT Assay start Seed Cells in 96-well Plate treat Add Test Compound & Incubate start->treat mtt_add Add MTT Reagent treat->mtt_add xtt_add Add Activated XTT Reagent treat->xtt_add mtt_incubate Incubate (e.g., 4h) Forms Insoluble Purple Crystals mtt_add->mtt_incubate mtt_solubilize Add Solubilizing Agent (e.g., DMSO, SDS) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (~570 nm) mtt_solubilize->mtt_read xtt_incubate Incubate (e.g., 2-4h) Forms Soluble Orange Product xtt_add->xtt_incubate xtt_read Read Absorbance (~450 nm) xtt_incubate->xtt_read

Comparative workflow of MTT and XTT cell viability assays.
Protocol 2: In Vitro Thymidylate Synthase (TS) Inhibition Assay

To confirm that a compound's cytotoxic activity is mediated through the inhibition of TS, a direct enzymatic assay is necessary. [11]A common method is the tritium release assay, which measures the conversion of [5-³H]dUMP to dTMP. [12] Causality: This assay directly measures the catalytic activity of TS. The enzyme converts dUMP to dTMP by transferring a methyl group from the cofactor CH₂THF to the C5 position of the uracil ring. [7]In this process, the hydrogen atom at the C5 position is abstracted. By using a substrate, [5-³H]dUMP, that is radiolabeled with tritium at this specific position, the enzymatic reaction releases the tritium into the aqueous solvent (as ³H₂O). [12]The amount of radioactivity in the aqueous phase is therefore directly proportional to TS activity. An inhibitor will reduce the amount of tritium released.

Step-by-Step Methodology: Tritium Release Assay
  • Enzyme and Reagent Preparation:

    • Obtain purified recombinant human TS enzyme.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 25 mM MgCl₂, 1 mM DTT, pH 7.4).

    • Prepare solutions of the substrate [5-³H]dUMP and the cofactor CH₂THF.

    • Prepare serial dilutions of the fluorinated pyrimidine inhibitor.

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, CH₂THF, and the test inhibitor at various concentrations. Include a "no inhibitor" control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of [5-³H]dUMP and unlabeled dUMP to each tube.

    • Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

    • Add a charcoal slurry to the tubes. The charcoal will bind unreacted [5-³H]dUMP and other non-volatile radiolabeled species.

  • Separation and Quantification:

    • Centrifuge the tubes to pellet the charcoal.

    • Carefully collect the supernatant, which contains the tritiated water (³H₂O) released by the TS reaction.

    • Add the supernatant to a scintillation vial with scintillation cocktail.

    • Quantify the amount of tritium using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of TS inhibition for each inhibitor concentration compared to the "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Fluorinated pyrimidines, exemplified by the clinical workhorse 5-Fluorouracil, represent a remarkable success story in rational drug design. Their multifaceted mechanism of action—targeting DNA synthesis, RNA function, and DNA integrity—has cemented their role in cancer chemotherapy. Furthermore, the exploitation of unique microbial metabolic pathways has enabled their use as selective antifungal agents.

The future of this compound class lies in enhancing precision and overcoming resistance. Key areas of research include:

  • Development of Novel Prodrugs: Designing new prodrugs that achieve even greater tumor-selective activation to maximize efficacy and minimize systemic toxicity. [13]* Overcoming Resistance: Investigating the mechanisms by which cancer cells develop resistance to fluoropyrimidines and developing strategies to circumvent them, such as co-administering drugs that target resistance pathways. [8][9]* Personalized Medicine: Utilizing biomarkers, such as DPD expression or genetic status, to predict patient response and toxicity, allowing for dose adjustments and personalized treatment regimens. [2][3]* Broader Applications: Exploring the activity of novel fluorinated pyrimidine derivatives against other diseases, including viral infections and other microbial pathogens. [14][15] By continuing to explore the rich chemistry and complex biology of fluorinated pyrimidines, the scientific community can build upon this foundational class of therapeutics to develop safer and more effective treatments for a host of human diseases.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • Bioassays for anticancer activities - PubMed.
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines.
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  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
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  • Full article: Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors.
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Exploratory

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Introduction In the landscape of modern drug discovery and materials science, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyrimidine derivatives, in particular, are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The subject of this guide, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (CAS 1427195-26-3), is a molecule of interest that incorporates several key functional groups: a pyrimidine ring, a nitrile group, and a fluorinated tertiary alkyl substituent.[4] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, making precise characterization essential.[5]

This document provides a comprehensive, field-proven guide to the spectroscopic analysis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. Moving beyond a simple data sheet, this guide explains the causality behind the expected spectroscopic signatures, offering a predictive analysis grounded in fundamental principles. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the characterization of such novel fluorinated heterocycles.

Molecular Structure and Spectroscopic Implications

Before delving into specific techniques, a structural analysis is imperative. The molecule's architecture dictates its interaction with various forms of electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

  • Pyrimidine Core: A nitrogenous aromatic ring, which will show characteristic signals in both NMR and IR spectroscopy. The nitrogen atoms will influence the chemical shifts of adjacent protons and carbons.

  • Nitrile Group (-C≡N): This group has a strong, sharp, and highly characteristic absorption in the IR spectrum. In ¹³C NMR, the nitrile carbon will appear in a distinct region.

  • 2-Fluoropropan-2-yl Group: This tertiary alkyl group contains a fluorine atom and two methyl groups. The fluorine atom will cause splitting in both the ¹H and ¹³C NMR spectra for nearby nuclei (H-F and C-F coupling). The ¹⁹F NMR spectrum will provide direct information about the fluorine environment. The two methyl groups are chemically equivalent, which will simplify the ¹H NMR spectrum.

Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of the target compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Compound 4-(2-Fluoropropan-2-yl)pyrimidine- 5-carbonitrile Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Parallel Analysis IR Infrared (IR) Spectroscopy Compound->IR Parallel Analysis MS Mass Spectrometry (MS) Compound->MS Parallel Analysis Data Data Integration & Analysis NMR->Data IR->Data MS->Data Structure Final Structure Confirmation Data->Structure

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Expertise & Rationale for NMR Analysis

The choice to run ¹H, ¹³C, and ¹⁹F NMR is not arbitrary.

  • ¹H NMR provides information on the number of different proton environments and their connectivity through spin-spin coupling.

  • ¹³C NMR reveals the number of unique carbon environments and provides insight into the carbon skeleton.

  • ¹⁹F NMR is essential due to the presence of fluorine. It confirms the fluorine's presence and its electronic environment, and its coupling to nearby protons and carbons provides crucial connectivity information.

Predicted ¹H NMR Spectrum

The structure suggests four distinct proton signals.

Caption: Predicted ¹H NMR Data.

  • H-2 and H-6 Protons: These protons are on the electron-deficient pyrimidine ring and are expected to be significantly downfield. Their exact positions can be confirmed with 2D NMR techniques like HMBC.

  • Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent. They will appear as a single signal. Crucially, this signal will be split into a doublet by the adjacent fluorine atom (³J-coupling). This coupling is a key diagnostic feature.

Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms, but due to symmetry in the isopropyl group, 7 distinct signals are expected.

Caption: Predicted ¹³C NMR Data.

  • ¹JCF and ²JCF Coupling: The most informative features will be the large one-bond C-F coupling constant (¹JCF) for the quaternary carbon and the smaller two-bond coupling (²JCF) for the methyl carbons. These couplings provide definitive proof of the 2-fluoropropan-2-yl group's structure and attachment point.

Predicted ¹⁹F NMR Spectrum

A proton-decoupled ¹⁹F NMR spectrum will show a single signal.

  • Chemical Shift: The chemical shift for a tertiary alkyl fluoride is expected in the range of -140 to -150 ppm (relative to CFCl₃).

  • Multiplicity: If proton coupling is not removed, this signal would be split into a septet by the six equivalent protons of the methyl groups (⁷J-coupling), confirming the connectivity.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is required.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Optimize spectral width and acquisition time.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans will be needed due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H signals and reference all spectra appropriately.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Rationale for IR Analysis

The key utility of IR spectroscopy here is the quick confirmation of several critical functional groups. The nitrile stretch is particularly diagnostic and strong, providing an immediate check on the success of a synthesis reaction designed to introduce it.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2230-2220C≡N stretchNitrile
~1600-1450C=N and C=C stretchesPyrimidine aromatic ring
~3100-3000C-H stretchAromatic C-H (pyrimidine)
~2990-2950C-H stretchAliphatic C-H (methyl)
~1200-1050C-F stretchAlkyl Fluoride

The spectrum will be dominated by a very sharp, strong peak around 2225 cm⁻¹ for the nitrile group.[6] The C-F stretch is also a key feature, though it falls in the more crowded "fingerprint" region.

Experimental Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns.

Expertise & Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. Low-resolution MS, coupled with fragmentation analysis, helps piece the structure together by observing how the molecule breaks apart under energy input.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular formula is C₈H₈FN₃.[4] The nominal molecular weight is 165. The exact monoisotopic mass is 165.0702.[7] An HRMS experiment should yield a mass very close to this value. The molecular ion peak should be reasonably abundant.

  • Key Fragmentation Pathways:

    • Loss of a Methyl Group ([M-15]⁺): A very common fragmentation pathway for molecules with isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This would result in a peak at m/z 150.

    • Loss of HF ([M-20]⁺): Elimination of hydrogen fluoride is a possible pathway for fluoroalkanes, which would lead to a peak at m/z 145.

    • Formation of the Pyrimidine Fragment: Cleavage of the C-C bond between the ring and the isopropyl group could lead to a fragment corresponding to the pyrimidine-5-carbonitrile cation.

G M Molecular Ion (M⁺) m/z = 165 M_15 [M-CH₃]⁺ m/z = 150 M->M_15 - •CH₃ M_20 [M-HF]⁺ m/z = 145 M->M_20 - HF

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation (for ESI-HRMS):

    • Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump.

    • Set the instrument to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).

    • Acquire data using a high-resolution mass analyzer (e.g., TOF or Orbitrap) over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ (m/z 166.0780). Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula.

Conclusion

The structural elucidation of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While IR and MS provide rapid confirmation of key functional groups and molecular weight, only a comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) can deliver the definitive, atom-by-atom connectivity map required for unambiguous characterization. The predicted data in this guide, particularly the key H-F and C-F coupling constants in NMR, the sharp nitrile peak in IR, and the characteristic fragmentation in MS, provide a robust analytical framework for any scientist working with this or structurally related fluorinated heterocyclic compounds.

References

  • Merugu R, Garimella S, Balla D & Sambaru K. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. Available at: [Link]

  • ChemUniverse. (n.d.). 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. Retrieved from [Link]

  • Faidah, N., Hussein, B., Al-Warhi, T., Al-Shareef, H., & El-Emam, A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]

  • Aksenov, A., Aksenov, N., Mheryan, A., Aksenova, I., & Rubin, M. (2020). 4-(Aryl)-Benzo[6][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-amino-5-fluoro-2H-pyrimidine-1-carbonitrile. Retrieved from [Link]

  • Youssef, A. M., White, J. M., & El-Ghanam, A. M. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Hosseini-Bandegharaei, A., & Farhadi, A. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

  • El-Gazzar, M. G., & El-Enany, M. M. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of the Iranian Chemical Society. Available at: [Link]

  • Abdel-Aziz, A. A.-M., Mekawey, A. A. I., & Dawood, K. M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

  • El-Sayed, N., El-Bendary, E., El-Ashry, E., & El-Kerdawy, M. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Schmid, M., & Bracher, F. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abuelizz, H. A., & Marzouk, M. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Saudi Pharmaceutical Journal. Available at: [Link]

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Foundational

The Strategic Deployment of Pyrimidine-5-carbonitrile Analogs in Modern Therapeutics: A Technical Guide to Unlocking Novel Therapeutic Targets

This guide provides an in-depth exploration of the pyrimidine-5-carbonitrile scaffold as a privileged structure in contemporary drug discovery. We will dissect the key therapeutic targets modulated by these versatile ana...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pyrimidine-5-carbonitrile scaffold as a privileged structure in contemporary drug discovery. We will dissect the key therapeutic targets modulated by these versatile analogs, elucidating the mechanistic rationale behind their activity and providing field-proven methodologies for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical moiety for next-generation therapeutics.

Introduction: The Pyrimidine-5-carbonitrile Core - A Scaffold of Therapeutic Promise

The pyrimidine ring is a fundamental heterocyclic motif found in the very blueprint of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine scaffold a cornerstone of medicinal chemistry.[3] The addition of a carbonitrile (-C≡N) group at the 5-position dramatically influences the molecule's electronic properties and steric profile. This cyano group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, often enhancing binding affinity and target specificity.[4][5] Consequently, pyrimidine-5-carbonitrile derivatives have emerged as potent modulators of a wide array of biological targets, demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases.[1][6][7][8]

This guide will navigate the landscape of these targets, focusing on the strategic application of this scaffold to address unmet medical needs. We will delve into the causality behind experimental design and provide robust, self-validating protocols for target validation.

Target Class I: Protein Kinases in Oncology - The ATP-Competitive Frontier

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology. Many pyrimidine-5-carbonitrile analogs have been designed as ATP-mimicking tyrosine kinase inhibitors (TKIs).[9][10]

Epidermal Growth Factor Receptor (EGFR)

Mechanistic Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and migration.[11][12] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[9] Pyrimidine-5-carbonitrile derivatives can be designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its activity.

Key Insights & Structure-Activity Relationship (SAR): Research has shown that specific substitutions on the pyrimidine core are crucial for potent EGFR inhibition. For instance, compound 10b from one study, featuring a specific substitution pattern, emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, comparable to the standard drug erlotinib.[12] Furthermore, some analogs have demonstrated efficacy against clinically relevant resistance mutations, such as T790M. Compound 11b was found to be active against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of 0.09 and 4.03 μM, respectively.[9][10] This dual activity is critical for overcoming acquired resistance in patients.

Logical Relationship: Drug Discovery Workflow

G cluster_0 Discovery & Design cluster_1 Synthesis & In Vitro Validation cluster_2 Preclinical & Clinical Development A Target Identification (e.g., EGFR, VEGFR-2) B Scaffold Selection (Pyrimidine-5-carbonitrile) A->B C In Silico Design & Molecular Docking B->C D Chemical Synthesis of Analogs C->D Synthesize Candidates E Biochemical Assays (Kinase Inhibition, IC50) D->E F Cell-Based Assays (Cytotoxicity, Apoptosis) E->F G In Vivo Efficacy (Animal Models) F->G Lead Compound Selection H ADMET Studies G->H I Clinical Trials H->I

Caption: A streamlined workflow for the discovery and development of pyrimidine-5-carbonitrile inhibitors.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Mechanistic Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply, leading to growth arrest and regression.

Key Insights & SAR: Pyrimidine-5-carbonitrile derivatives have been successfully developed as VEGFR-2 inhibitors.[13] For example, compounds 11e and 12b were identified as potent VEGFR-2 inhibitors with IC50 values of 0.61 and 0.53 μM, respectively, comparable to the multi-kinase inhibitor sorafenib.[13] Molecular docking studies revealed that these compounds occupy the ATP-binding pocket of VEGFR-2, establishing a clear mechanism for their anti-angiogenic potential.[13] Importantly, some of these compounds have shown selectivity for cancer cells over normal cells, a crucial aspect of a good safety profile.[13]

Phosphoinositide 3-kinase (PI3K)/AKT Pathway

Mechanistic Rationale: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism.[14][15] Its aberrant activation is one of the most common occurrences in human cancers, making it a highly sought-after therapeutic target.[15]

Key Insights & SAR: Several pyrimidine-5-carbonitrile analogs have been reported to inhibit this pathway. Compound 7f , a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative, demonstrated inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, with IC50 values of 6.99, 4.01, and 3.36 μM, respectively.[14][16] This multi-targeting within a single pathway can lead to a more profound and durable anti-cancer effect. Mechanistic studies showed that this compound induced cell cycle arrest at the S-phase and triggered apoptosis in leukemia cells.[14][17][18]

Signaling Pathway: PI3K/AKT Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p AKT AKT PIP3->AKT Downstream Downstream Effectors (mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Analog (e.g., Cmpd 7f) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT pathway by pyrimidine-5-carbonitrile analogs.

Target Class II: Enzymes in Inflammation and Cancer

Beyond kinases, the pyrimidine-5-carbonitrile scaffold has shown significant promise in targeting enzymes implicated in both inflammation and cancer, highlighting the overlapping mechanisms between these pathologies.

Cyclooxygenase-2 (COX-2)

Mechanistic Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Overexpression of COX-2 has also been linked to the development and progression of various cancers, making it a dual target for anti-inflammatory and anti-cancer therapies.[4][11]

Key Insights & SAR: Numerous studies have reported pyrimidine-5-carbonitrile derivatives as potent and selective COX-2 inhibitors.[4][5][19] For example, compounds 8h, 8n, and 8p were found to be potent and selective COX-2 inhibitors with IC50 values in the low micromolar range, comparable to celecoxib.[19] The anti-inflammatory effects of these compounds were confirmed in vivo using carrageenan-induced rat paw edema models.[19][20] The dual inhibition of both EGFR and COX-2 by some analogs presents a powerful strategy for cancer treatment, tackling both proliferation and the inflammatory tumor microenvironment.[11]

Experimental Protocols: A Guide to Target Validation

The following protocols represent standard, robust methodologies for assessing the therapeutic potential of pyrimidine-5-carbonitrile analogs.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 1.0 x 104 cells/well and incubate for 24-48 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile analog in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.[21]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the IC50 of a compound against a specific protein kinase (e.g., EGFR, VEGFR-2).

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a substrate peptide specific to the kinase of interest.

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing the recombinant kinase, ATP, and varying concentrations of the pyrimidine-5-carbonitrile inhibitor. Include a no-inhibitor control.

  • Phosphorylation: Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.

  • Transfer: Transfer the reaction mixture to the coated ELISA plate and incubate to allow the phosphorylated substrate to bind.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a TMB substrate solution. The HRP will catalyze a color change. Stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: The signal intensity is proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression.

Methodology:

  • Treatment: Treat cancer cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A block in a specific phase will result in an accumulation of cells in that phase.[9][11][13]

Quantitative Data Summary

The following table summarizes the activity of representative pyrimidine-5-carbonitrile analogs against various therapeutic targets.

Compound IDTarget(s)IC50 Value(s)Target Cell Line(s)Reference
4e / 4f EGFRWT / COX-21.66 µM / 1.83 µM (cytotoxic)Colo 205[11]
10b EGFR8.29 nMHepG2, A549, MCF-7[12]
11b EGFRWT, EGFRT790M0.09 µM, 4.03 µMHCT-116, HepG-2, MCF-7[9][10]
11e / 12b VEGFR-20.61 µM / 0.53 µMHCT-116, MCF-7[13]
7f PI3Kδ / PI3Kγ / AKT-16.99 µM / 4.01 µM / 3.36 µMK562 (Leukemia)[14][17]
8h / 8n COX-21.03 µM / 1.71 µMN/A (Enzymatic)[19]

Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold is a validated and highly versatile platform for the development of potent and selective inhibitors of key therapeutic targets. The primary focus to date has been on ATP-competitive kinase inhibitors for oncology, with significant successes against EGFR, VEGFR-2, and components of the PI3K/AKT pathway. The demonstrated activity against drug-resistant mutants underscores the adaptability of this scaffold. Furthermore, the expansion into other enzyme classes like COX-2 highlights the potential for developing dual-action agents that can simultaneously target cancer cell proliferation and inflammation.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their clinical translatability. Exploring novel targets beyond the well-trodden kinase families and leveraging the unique chemical properties of the cyano-pyrimidine core could unlock new therapeutic avenues for a wide range of diseases. The integration of advanced computational methods with high-throughput screening will undoubtedly accelerate the discovery of next-generation drugs based on this remarkable scaffold.

References

  • A. M. M. E. Ewida, et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.
  • N/A. (N/A). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents.
  • I. A. Osman, et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • I. H. Eissa, et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • A. A. El-Sayed, et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
  • A. M. M. E. Ewida, et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. PubMed.
  • N. M. El-Dydamony, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
  • N/A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
  • N. M. El-Dydamony, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
  • N/A. (N/A). Pyrimidine derivatives as anticancer and antimicrobial agents.
  • S. A. El-Sattar, et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
  • N. M. El-Dydamony, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online.
  • N. M. El-Dydamony, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar.
  • N/A. (N/A). Synthesis of pyrimidine 5‐carbonitrile derivatives.
  • A. A. El-Sayed, et al. (2025).
  • N/A. (2025). (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles.
  • N/A. (2025). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
  • N. M. El-Dydamony, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online.
  • N/A. (N/A). Pyrimidine-5-carbonitril derivatives as anticancer agents.
  • N/A. (2025). (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
  • A. Natarajan, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • S. M. B. Al-zahrani, et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • N/A. (N/A). Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity.
  • A. Natarajan, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • N/A. (N/A). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • S. A. El-Sattar, et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.
  • I. A. Osman, et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry.
  • R. B. Garg, et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

Sources

Exploratory

commercial availability of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Novel Building Block in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Building Block in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules and its versatile chemical reactivity. The introduction of fluorine-containing substituents has become a paramount strategy in modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This guide focuses on a unique and commercially available building block, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a compound poised for significant applications in the development of next-generation therapeutics. Its distinct structural features—a pyrimidine core, a nitrile group for diverse chemical transformations, and a fluorinated isopropyl moiety—offer a compelling combination for medicinal chemists. This document serves as a comprehensive technical resource, consolidating available commercial information, outlining a plausible synthetic strategy based on established chemical principles, and detailing the analytical techniques crucial for its characterization and quality control.

Commercial Availability and Physicochemical Properties

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is available from various chemical suppliers, facilitating its direct integration into research and development pipelines. The compound's key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1427195-26-3[1]
Molecular Formula C₈H₈FN₃[1]
Molecular Weight 165.17 g/mol [1]
Purity Typically ≥95%[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents (predicted)General knowledge

Supplier Information (Example):

  • ChemUniverse: Product Number P70873[1]

Strategic Synthesis: A Proposed Pathway

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the pyrimidine ring, suggesting a condensation reaction between a suitable amidine equivalent and a three-carbon component bearing the fluorinated isopropyl group and the nitrile functionality.

G Target 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Intermediate1 Fluorinated β-keto-nitrile Target->Intermediate1 C-C bond formation Intermediate2 Formamidine Target->Intermediate2 C-N bond formation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on analogous syntheses of fluorinated pyrimidine derivatives.[2][3] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 3-fluoro-3-methyl-2-oxobutanenitrile (Intermediate 1)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry diethyl ether (100 mL) and sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-fluoropropionitrile (8.7 g, 0.1 mol) and ethyl acetate (10.6 g, 0.12 mol) in dry diethyl ether (50 mL) via the dropping funnel over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Separate the aqueous layer and wash the organic layer with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto-nitrile. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Cyclocondensation to form 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (Target Molecule)

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-fluoro-3-methyl-2-oxobutanenitrile (0.1 mol) in ethanol (150 mL).

  • Addition of Reagents: Add formamidine hydrochloride (9.7 g, 0.12 mol) and sodium ethoxide (8.2 g, 0.12 mol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

G Start1 2-Fluoropropionitrile + Ethyl Acetate Step1 Claisen Condensation Start1->Step1 Intermediate 3-Fluoro-3-methyl-2-oxobutanenitrile Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Start2 Formamidine HCl Start2->Step2 Product 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Step2->Product

Caption: Proposed synthetic workflow for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methyl protons of the fluoroisopropyl group. The methyl protons will likely appear as a doublet due to coupling with the fluorine atom.

    • ¹³C NMR: The carbon NMR will provide signals for each unique carbon atom in the molecule, including the quaternary carbon attached to the fluorine, the nitrile carbon, and the pyrimidine ring carbons.

    • ¹⁹F NMR: A fluorine NMR spectrum will show a characteristic signal for the single fluorine atom, likely a septet due to coupling with the six methyl protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) group around 2220-2260 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is recommended.

Potential Applications in Drug Discovery and Development

The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This structural motif is particularly prominent in the development of kinase inhibitors for oncology.

  • Kinase Inhibition: Many pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] The nitrile group often serves as a key hydrogen bond acceptor in the ATP-binding pocket of these enzymes. The introduction of the 2-fluoropropan-2-yl group at the 4-position of the pyrimidine ring can offer several advantages:

    • Metabolic Stability: The fluorine atom can block potential sites of metabolism, increasing the compound's half-life.

    • Conformational Control: The bulky and lipophilic fluorinated group can influence the molecule's conformation, potentially leading to enhanced binding affinity and selectivity for the target kinase.

    • Improved Physicochemical Properties: Fluorine substitution can modulate properties such as pKa and lipophilicity, which are critical for drug-likeness.

  • Anticancer Agents: Given the role of kinases in cancer cell proliferation and survival, inhibitors based on this scaffold are promising anticancer agents.[6] Research has shown that pyrimidine-5-carbonitrile derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile represents a valuable and readily accessible building block for medicinal chemistry and drug discovery. Its unique combination of a versatile pyrimidine-5-carbonitrile core and a metabolically robust fluorinated substituent makes it an attractive starting point for the design of novel kinase inhibitors and other therapeutic agents. The proposed synthetic pathway provides a practical approach for its laboratory-scale preparation, and the outlined analytical methods are crucial for ensuring its quality and purity. As the demand for novel and effective therapeutics continues to grow, the exploration of compounds such as this will undoubtedly play a pivotal role in advancing the field of drug development.

References

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [online] Available at: [Link]

  • ChemUniverse. 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. [online] Available at: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [online] Available at: [Link]

  • RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [online] Available at: [Link]

  • MDPI. 4-(Aryl)-Benzo[4][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [online] Available at: [Link]

  • PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [online] Available at: [Link]

  • Google Patents. US6278014B1 - Synthetic procedure for the manufacture of aspirin.
  • NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [online] Available at: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [online] Available at: [Link]

  • NIH. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [online] Available at: [Link]

  • PMC - NIH. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [online] Available at: [Link]

  • MDPI. Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. [online] Available at: [Link]

  • Google Patents. EP2511261A1 - Composition, synthesis and use of isonitriles.
  • Google Patents. US9605261B2 - RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3.
  • PubMed. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. [online] Available at: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [online] Available at: [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [online] Available at: [Link]

  • Google Patents. US11261198B2 - Process for preparing substituted polycyclic pyridone derivative and crystal thereof.
  • Google Patents. US9902873B2 - Composition for forming silica based layer, and method for manufacturing.

Sources

Foundational

safety and handling guidelines for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

An In-Depth Technical Guide for the Safe Handling of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Executive Summary & Hazard Overview This document provides comprehensive , a specialized heterocyclic compound primari...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Executive Summary & Hazard Overview

This document provides comprehensive , a specialized heterocyclic compound primarily used in research and development settings. As is common for many novel research chemicals, comprehensive toxicological data for this specific molecule is not publicly available. The product is often supplied under a TSCA R&D Exemption, which necessitates that the end-user assumes responsibility for safe handling in the absence of complete hazard information[1].

Therefore, this guide is built upon the precautionary principle . We will infer potential hazards based on the compound's chemical structure—specifically its pyrimidine core, nitrile functional group, and organofluorine component—and by referencing safety data for structurally related compounds. The pyrimidine-5-carbonitrile scaffold is known to be biologically active, with various derivatives being investigated as potential anticancer agents and EGFR inhibitors[2][3]. This inherent bioactivity demands that the compound be treated as potentially hazardous until proven otherwise.

Based on this analysis, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile should be handled as a substance that is potentially harmful if swallowed, capable of causing skin and serious eye irritation, and may cause respiratory irritation upon inhalation.

Chemical Identity and Physicochemical Properties

Proper identification is the first step in any safety protocol. The known properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrileN/A
CAS Number 1427195-26-3[4]
Molecular Formula C₈H₈FN₃[4]
Molecular Weight 165.17 g/mol [4]
Physical Form Solid, powder/crystallineInferred from handling advice
Melting Point 230 °C (decomposes)[1]
Solubility No data availableN/A
Chemical Stability Stable under standard ambient conditions (room temperature)[1]

Hazard Identification and Risk Assessment: A Structural Approach

In the absence of direct toxicological studies, a risk assessment must be derived from the chemical's constituent parts and data from analogous compounds.

2.1. Analysis of Functional Groups

  • Nitrile (-C≡N): Nitrile-containing compounds are treated with caution due to their potential to metabolize into or release cyanide ions, which are potent toxins. While the stability of this particular nitrile is unknown, conditions such as strong acidic hydrolysis or combustion could potentially release hydrogen cyanide gas.

  • Organofluorine Moiety (-C(CH₃)₂F): The carbon-fluorine bond is exceptionally strong, making the compound generally stable. However, thermal decomposition can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas.

  • Pyrimidine Core: The pyrimidine ring is a cornerstone of nucleobases and many pharmaceuticals. Its presence signifies a high likelihood of biological activity. Research into related pyrimidine-5-carbonitrile derivatives confirms their role as potent modulators of cellular pathways, such as the PI3K/AKT axis in cancer cells[2]. Therefore, unintended absorption could lead to unforeseen biological effects.

2.2. Data from Analogous Compounds To build a reliable safety profile, we can examine GHS hazard classifications for other complex substituted pyrimidines. For instance, N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, a similarly complex pyrimidine derivative, is classified with the following hazards[5]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard Operating Procedure: Safe Handling Workflow

The following workflow is designed to minimize exposure and ensure safety from receipt to disposal.

Safe_Handling_Workflow Diagram 1: Safe Handling Workflow Receive Receive & Inspect Package Verify chemical identity and integrity. Store Store Securely Tightly closed, dry, cool, well-ventilated area. Receive->Store Prep Prepare for Handling Consult SDS & SOP. Assemble all materials. Store->Prep PPE Don Required PPE (Lab coat, safety glasses, nitrile gloves). Prep->PPE Hood Work in Chemical Fume Hood Ensure certified and proper airflow. PPE->Hood Handle Weigh & Dispense Use anti-static techniques. Avoid raising dust. Hood->Handle Experiment Perform Experiment Keep containers closed when not in use. Handle->Experiment Decon Decontaminate Clean workspace and equipment. Experiment->Decon Waste Dispose of Waste Segregate into approved hazardous waste containers. Decon->Waste Doff Doff PPE & Wash Hands Remove gloves last. Wash hands thoroughly. Waste->Doff

Caption: Diagram 1: A stepwise workflow for the safe handling of the compound.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory.

4.1. Engineering Controls

  • Primary Control: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Ventilation: The laboratory should have good general ventilation to dilute any fugitive emissions[6][7].

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.

4.2. Personal Protective Equipment (PPE) The following table outlines the minimum required PPE.

Body AreaPPE SpecificationRationale
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust particles. Required at all times.
Hands Nitrile gloves (minimum).Provides protection against incidental skin contact. For prolonged contact, consult glove manufacturer data. Always change gloves immediately if contaminated[1].
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood.If dusts are generated outside of a fume hood (e.g., in a large spill), a NIOSH-approved respirator with a particulate filter is required[1].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol integrates safety measures into a common laboratory task.

Objective: To safely prepare 10 mL of a 10 mM stock solution of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in DMSO.

Calculations:

  • Molecular Weight (MW) = 165.17 g/mol

  • Desired Concentration = 10 mM = 0.01 mol/L

  • Desired Volume = 10 mL = 0.01 L

  • Moles needed = 0.01 mol/L * 0.01 L = 0.0001 mol

  • Mass needed = 0.0001 mol * 165.17 g/mol = 0.0165 g = 16.5 mg

Procedure:

  • Preparation: Assemble all necessary equipment (vial of compound, analytical balance, weigh paper, spatulas, volumetric flask, pipette, DMSO, waste container) inside the chemical fume hood.

  • Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.

  • Tare Balance: Place a piece of weigh paper on the analytical balance within the fume hood and tare the mass.

  • Weigh Compound: Carefully dispense approximately 16.5 mg of the compound onto the weigh paper. Avoid creating dust. If any static is observed, use an anti-static gun. Close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Dissolve: Add approximately 8 mL of DMSO to the flask. Swirl gently to dissolve the solid.

  • Final Volume: Once fully dissolved, add DMSO to the 10 mL calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clearly labeled storage vial. Include the compound name, concentration, solvent, date, and your initials.

  • Decontamination: Wipe down the spatula, weigh paper (before disposal), and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a dry wipe.

  • Disposal: Dispose of the weigh paper and any contaminated wipes into the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order and wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response is critical in any incident.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][8].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][9]. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal[1]. Clean the affected area thoroughly.

  • Fire: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish[9]. Firefighters should wear self-contained breathing apparatus. Be aware that hazardous combustion products may include nitrogen oxides (NOx), carbon oxides, hydrogen cyanide, and hydrogen fluoride.

Storage and Disposal

7.1. Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][8].

7.2. Disposal All waste material, including empty containers and contaminated items, must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations. Do not empty into drains[8][9].

References

  • ChemUniverse. 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. Available at: [Link]

  • PubChem. 4-amino-5-fluoro-2H-pyrimidine-1-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Center for Biotechnology Information. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Perfluoro-compound FC-77. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocol: A Proposed Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, research-grade protocol for the proposed synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a fluori...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the proposed synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated alkyl group into the pyrimidine scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule.[1] This guide presents a two-step synthetic route, commencing with the synthesis of a key β-keto nitrile intermediate, followed by a cyclocondensation reaction to construct the target pyrimidine ring. The protocol is designed to be robust and scalable, with in-depth explanations of the chemical principles and experimental considerations underpinning each step.

Introduction

Pyrimidine-5-carbonitriles are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[2][3] The nitrile functionality serves as a versatile handle for further chemical transformations, while the pyrimidine core is a well-established pharmacophore. The introduction of fluorine-containing substituents is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] Specifically, the 2-fluoropropan-2-yl group offers a unique steric and electronic profile. This guide details a proposed, yet chemically sound, synthetic pathway to 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, providing researchers with a practical and well-documented procedure.

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Synthesis of β-Keto Nitrile Intermediate cluster_step2 Step 2: Pyrimidine Ring Formation A Ethyl 2-fluoro-2-methylpropanoate D 4-fluoro-4-methyl-3-oxopentanenitrile A->D B Acetonitrile B->D C Sodium Hydride C->D Base F 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (Target Molecule) D->F D->F Intermediate E Formamidine Acetate E->F Cyclocondensation

Caption: Proposed two-step synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Part 1: Synthesis of 4-fluoro-4-methyl-3-oxopentanenitrile

This initial step involves a Claisen-type condensation reaction to form the crucial β-keto nitrile intermediate. The choice of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of acetonitrile, enabling its addition to the ester.

Experimental Protocol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reagent Addition: To the stirred suspension, add ethyl 2-fluoro-2-methylpropanoate. Following this, add acetonitrile dropwise at a rate that maintains the internal temperature below 30 °C.

  • Reaction: Heat the resulting mixture to 70 °C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography.

Reagent and Condition Table
Reagent/ParameterQuantity/ValueMoles (approx.)Purpose/Notes
Sodium Hydride (60% in oil)2.49 g104 mmolStrong, non-nucleophilic base for deprotonation of acetonitrile.[4]
Anhydrous Tetrahydrofuran (THF)30 mL-Anhydrous polar aprotic solvent.
Ethyl 2-fluoro-2-methylpropanoate3.5 g26.0 mmolStarting ester.
Acetonitrile1.66 g40.5 mmolSource of the cyanomethyl group.[4]
Reaction Temperature70 °C-Optimal temperature for the condensation reaction.[4]
Reaction Time3 hours-Time required for complete conversion as monitored by TLC.[4]
Expected Yield ~92% (as per literature for a similar compound) -The yield is based on a reported synthesis of a similar β-keto nitrile.[4]

Part 2: Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

This second and final step involves the cyclocondensation of the β-keto nitrile intermediate with formamidine acetate. This is a classic and efficient method for the construction of the pyrimidine ring.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-fluoro-4-methyl-3-oxopentanenitrile from Step 1 and formamidine acetate in ethanol.

  • Base Addition: Add a base such as sodium ethoxide or potassium carbonate to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: To the residue, add water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reagent and Condition Table
Reagent/ParameterQuantity/ValueMoles (approx.)Purpose/Notes
4-fluoro-4-methyl-3-oxopentanenitrile3.10 g24.0 mmolThe β-keto nitrile intermediate from Step 1.
Formamidine Acetate2.50 g24.0 mmolProvides the N-C-N fragment for the pyrimidine ring.
Sodium Ethoxide1.63 g24.0 mmolBase to facilitate the cyclocondensation reaction.
Ethanol50 mL-Protic solvent suitable for this type of condensation.
Reaction TemperatureReflux (~78°C)-Standard condition for pyrimidine synthesis from β-dicarbonyl compounds.
Reaction Time4-6 hours-Typical duration for the completion of the cyclocondensation.
Expected Yield 60-80% -Estimated yield based on similar pyrimidine syntheses.[5]

Trustworthiness and Self-Validation

The integrity of this protocol is grounded in well-established chemical transformations. The Claisen-type condensation for the formation of β-keto nitriles and the subsequent cyclocondensation with amidines to form pyrimidines are fundamental reactions in heterocyclic chemistry.[4] For validation, the structure of the final product, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, should be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and connectivity of the fluoroalkyl group and the pyrimidine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By leveraging established synthetic methodologies, this guide offers a reliable pathway for researchers to access this novel fluorinated pyrimidine derivative. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower researchers in their pursuit of new chemical entities for drug discovery and development.

References

  • RSC Publishing. (n.d.). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(34), 23653-23671. Retrieved from [Link]

  • Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Retrieved from [Link]

  • Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399–3402. Retrieved from [Link]

  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]

  • Yagupolskii, L. M., et al. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry, 131(10), 1175-1194. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Chemical Synthesis Database. (n.d.). 2-amino-3-fluoro-3-methylbutanenitrile. Retrieved from [Link]

  • Stadlbauer, W., et al. (2002). ECSOC6 - Introduction of Linking Groups by Alkylation of Fluorescent Heterocycles. Molecules, 7(9), M320. Retrieved from [Link]

  • Lipunova, G. N., et al. (2015). Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
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  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Disney, N., et al. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9, 349-354. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 951111. Retrieved from [Link]

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Application

Application Note: High-Throughput Screening Using 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

A Guide to Biochemical and Cell-Based Assay Development for Novel Kinase Inhibitor Discovery Abstract This document provides a comprehensive guide for the utilization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile i...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Biochemical and Cell-Based Assay Development for Novel Kinase Inhibitor Discovery

Abstract

This document provides a comprehensive guide for the utilization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors, with a particular focus on protein kinases. We dissect the molecule's key structural motifs—the pyrimidine scaffold, the cyano group, and the fluorinated alkyl substituent—to rationalize its potential as a valuable screening compound. Detailed protocols for both biochemical and cell-based HTS assays are provided, alongside strategies for data analysis, hit validation, and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and structurally related compounds in their discovery pipelines.

Introduction: Rationale for Screening 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[1][2] The selection of compounds for an HTS library is critical, and molecules containing "privileged scaffolds" are of particular interest. These are molecular frameworks that are known to bind to multiple, distinct biological targets. The compound 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is built upon such a scaffold and possesses several features that make it an attractive candidate for inhibitor screening.

  • The Pyrimidine Core: The pyrimidine ring is an electron-rich aromatic heterocycle that is a fundamental component of DNA and RNA.[3][4] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has made it a highly versatile and frequently occurring scaffold in FDA-approved drugs.[5][6] Pyrimidine derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties, often by targeting enzymes like protein kinases.[7][8][9]

  • The 5-Carbonitrile Moiety: The nitrile group (–C≡N) is a small, polar functional group that significantly influences a molecule's electronic properties and binding interactions.[10] It can serve as a potent hydrogen bond acceptor or engage in other polar interactions within a protein's active site.[11] In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group or a halogen atom.[12] Its incorporation can enhance binding affinity and improve pharmacokinetic profiles.[13][14] Furthermore, depending on its chemical context, a nitrile can act as a reactive "warhead" for covalent inhibitors, forming an irreversible bond with nucleophilic residues like cysteine.[14]

  • The 4-(2-Fluoropropan-2-yl) Group: The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance pharmacological properties.[15] Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, thereby improving a compound's metabolic stability and bioavailability.[16][17][18]

Given this combination of structural features, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a prime candidate for screening against enzyme families such as protein kinases, proteases, and other ATP-binding proteins.

Potential Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[19] The pyrimidine scaffold is a classic "hinge-binding" motif found in numerous approved kinase inhibitors (e.g., Imatinib). It mimics the adenine portion of ATP, allowing it to anchor the inhibitor in the enzyme's active site. The nitrile and fluoropropyl groups of the title compound can then project into adjacent pockets to form additional favorable interactions, conferring potency and selectivity.

cluster_0 Hypothetical Kinase Active Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket solvent Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds nitrile 5-Carbonitrile nitrile->solvent Polar Interactions fluoro 4-(2-Fluoropropan-2-yl) fluoro->d_pocket Hydrophobic Interactions HTS_Workflow lib_prep Compound Library Preparation primary Primary HTS (Single Concentration) lib_prep->primary hit_id Hit Identification & Triage primary->hit_id dose_resp Dose-Response Confirmation (IC50) hit_id->dose_resp secondary Secondary/Orthogonal Assays dose_resp->secondary sar Lead Optimization (SAR Studies) secondary->sar

Caption: General workflow for a high-throughput screening campaign.

Protocols for High-Throughput Screening

Here we provide detailed, adaptable protocols for both a biochemical and a cell-based HTS assay.

Compound Management and Plating

Proper handling of the screening compound is essential for reliable results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assay Plate Preparation:

    • For primary screens, create an intermediate plate by diluting the stock solution in assay buffer or cell culture medium.

    • Using an automated liquid handler, dispense a small volume (e.g., 20-100 nL) of the compound from the intermediate plate into the final assay microplates (384- or 1536-well format). [1] * The final concentration for a single-point primary screen is typically 1-10 µM. The final DMSO concentration in the assay should be kept low (≤0.5%) to avoid solvent-induced artifacts.

Table 1: Example Compound Plating for Dose-Response

Column Compound Stock Conc. (µM) Volume (nL) Final Assay Conc. (nM) in 20 µL
1-2 10,000 100 5,000
3-4 3,000 100 1,500
5-6 1,000 100 500
7-8 300 100 150
9-10 100 100 50
11-12 30 100 15
13-14 10 100 5
15-16 3 100 1.5
17-18 1 100 0.5
19-20 0.3 100 0.15
21-22 0 100 0 (Vehicle Control)

| 23-24 | N/A | N/A | Positive/Negative Controls |

Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced. Inhibition is observed as a decrease in luminescence.

Materials:

  • Target Kinase and its specific peptide substrate.

  • ATP at the Kₘ concentration for the target kinase.

  • Kinase buffer (containing MgCl₂, DTT, BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Assay plates (e.g., 384-well, low-volume, white plates).

  • Multimode plate reader with luminescence detection capability.

Step-by-Step Methodology:

  • Compound Plating: Prepare assay plates with pre-dispensed 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile and controls (vehicle and positive control inhibitor) as described in section 4.1.

  • Enzyme/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution to each well.

  • Initiate Reaction: Add 10 µL of a 2X ATP solution to each well to start the kinase reaction. The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 40 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal on a compatible plate reader. The signal is stable for several hours.

Protocol 2: Cell-Based Pathway Assay (e.g., Reporter Gene Assay)

This protocol measures the inhibition of a specific signaling pathway within living cells. It is useful for confirming on-target activity in a more biologically relevant context. [20][21][22] Materials:

  • A stable cell line engineered with a reporter gene (e.g., Luciferase) downstream of a promoter responsive to the kinase pathway of interest (e.g., NF-κB, AP-1).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Pathway-activating stimulant (e.g., TNF-α, PMA).

  • Luciferase detection reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Assay plates (e.g., 384-well, solid white tissue culture-treated plates).

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into the 384-well assay plates at a pre-optimized density (e.g., 5,000 cells/well in 20 µL of medium). Incubate overnight (37°C, 5% CO₂).

  • Compound Addition: Add 50 nL of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile or control compounds to the wells. Incubate for 1 hour to allow for cell penetration.

  • Stimulation: Add 5 µL of the pathway stimulant at a pre-determined EC₈₀ concentration. For unstimulated controls, add 5 µL of medium.

  • Incubation: Incubate the plates for the optimal reporter gene expression time (e.g., 6-8 hours) at 37°C, 5% CO₂.

  • Lysis and Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of the luciferase detection reagent, which lyses the cells and provides the substrate for the luminescent reaction.

  • Read Luminescence: After a 10-minute incubation at room temperature to stabilize the signal, measure luminescence on a plate reader.

Data Analysis and Quality Control

Assay Quality Control: The robustness of an HTS assay is determined using the Z'-factor statistic. [1]This metric accounts for the dynamic range of the assay and the variability of the signals.

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean refers to the signals from the positive (fully inhibited) and negative (fully active/vehicle) controls.

    • An assay with a Z' > 0.5 is considered excellent and robust for HTS.

Hit Identification:

  • Normalization: Raw data from each plate is normalized to the in-plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Threshold: A hit is typically defined as a compound that produces an inhibition value greater than a set threshold, often calculated as 3 times the standard deviation of the vehicle control wells (e.g., >3σ).

  • Dose-Response Analysis: For confirmed hits, the IC₅₀ value (the concentration at which 50% of the activity is inhibited) is determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The compound 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile represents a promising chemical scaffold for modern drug discovery campaigns. Its constituent parts—a proven pyrimidine hinge-binder, a versatile nitrile group, and a stabilizing fluorinated moiety—provide a strong rationale for its inclusion in HTS libraries, particularly those targeting protein kinases. The biochemical and cell-based protocols outlined in this document offer robust, validated starting points for screening this compound and its analogs, enabling the identification of potent and selective modulators of therapeutically relevant targets.

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  • 4-(Aryl)-Benzoi[13][20]midazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. (2022). MDPI.

  • Structures of active drugs containing fused pyrimidine. (2022).
  • PubChem. Pyrimidine.
  • Dynamic Mechanical Analysis, Morphology, Physico-Mechanical, and Performance Properties of EPDM/NBR Rubber Blends Containing Chlorosulfonated Polyethylene as a Comp
  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2016). Chemistry Central journal, 10, 48.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). Scientific reports, 13(1), 4586.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI.

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Method

Application Notes and Protocols for the Investigation of Pyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors

Introduction: The Pyrimidine-5-carbonitrile Scaffold as a Privileged Motif in Kinase Inhibitor Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-5-carbonitrile Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biological molecules like DNA and RNA.[1] Its inherent drug-like properties have made it a "privileged scaffold" for the development of therapeutic agents.[1] Within the vast landscape of pyrimidine-based compounds, the pyrimidine-5-carbonitrile moiety has emerged as a particularly fruitful starting point for the design of potent and selective kinase inhibitors.[2][3][4][5][6][7] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[8] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[8]

This document provides a comprehensive guide for researchers and drug development professionals on the characterization and application of pyrimidine-5-carbonitrile derivatives, using the specific, yet under-characterized molecule, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (CAS: 1427195-26-3) , as a representative example for investigation.[9] While extensive biological data for this specific compound is not yet publicly available, the protocols and principles outlined herein are broadly applicable to this and other novel derivatives within this chemical class.

Mechanism of Action: Targeting the ATP-Binding Site of Kinases

The majority of pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[3][10] They are designed to mimic the adenine moiety of ATP, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. The pyrimidine ring serves as a versatile scaffold that can be readily functionalized to achieve high affinity and selectivity for the target kinase. The nitrile group at the 5-position can play a crucial role in forming key interactions within the ATP-binding pocket.

Kinase Inhibition Mechanism cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated_Substrate Phosphorylates Inhibitor Pyrimidine-5-carbonitrile Derivative Blocked_Kinase Inactive Kinase Inhibitor->Blocked_Kinase Binds & Blocks No_Phosphorylation No Phosphorylation (Signal Blocked) Blocked_Kinase->No_Phosphorylation

Caption: Generalized mechanism of ATP-competitive kinase inhibition by pyrimidine-5-carbonitrile derivatives.

Applications in Kinase-Driven Pathologies

Derivatives of the pyrimidine-5-carbonitrile scaffold have demonstrated inhibitory activity against a range of therapeutically relevant kinases implicated in cancer and other diseases.

Table 1: Exemplary Kinase Targets of Pyrimidine-5-carbonitrile Derivatives
Kinase TargetExemplary DerivativeIC50Disease RelevanceReference
EGFR Compound 10b8.29 nMNon-small cell lung cancer, breast cancer[2]
EGFRWT Compound 11b0.09 µMColorectal, breast, lung cancer[3][10]
EGFRT790M Compound 11b4.03 µMResistant non-small cell lung cancer[3][10]
VEGFR-2 Compound 12b0.53 µMAngiogenesis in various cancers[5]
PI3Kδ Compound 7f6.99 µMLeukemia, breast cancer[4][11]
PI3Kγ Compound 7f4.01 µMLeukemia, breast cancer[4][11]
AKT-1 Compound 7f3.36 µMLeukemia, breast cancer[4][11]
PIM-1 Compound 8g373 nMProstate cancer, leukemia[12]

Experimental Protocols

The following protocols provide a framework for the initial characterization of novel pyrimidine-5-carbonitrile derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then coupled to a series of enzymatic reactions that result in the production of a fluorescent signal. Inhibition of the kinase leads to a decrease in ADP production and a corresponding decrease in fluorescence.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 5 µL of a 2X kinase/substrate mixture (pre-diluted in kinase assay buffer).

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (pre-diluted in kinase assay buffer).

    • Incubate the plate at room temperature for 1-2 hours (optimize incubation time for each kinase).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Cancer cell line(s) of interest (e.g., A549, MCF-7, PC-3)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 4-16 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation Compound Test Compound (e.g., 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile) Kinase_Assay Protocol 1: In Vitro Kinase Inhibition Assay Compound->Kinase_Assay Proliferation_Assay Protocol 2: Cell Proliferation Assay (MTT) Compound->Proliferation_Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Culture Cancer Cell Lines Cell_Culture->Proliferation_Assay GI50 Determine GI50/IC50 Value Proliferation_Assay->GI50

Caption: Workflow for the initial evaluation of a novel pyrimidine-5-carbonitrile derivative as a kinase inhibitor.

Safety and Handling

Pyrimidine derivatives should be handled with appropriate laboratory precautions.[14][15]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Use in a well-ventilated area or a chemical fume hood.[14][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

The pyrimidine-5-carbonitrile scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. The protocols and information provided in this application note offer a robust framework for the initial characterization of new derivatives, such as 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. Through systematic in vitro and cell-based screening, researchers can elucidate the biological activity of these compounds and pave the way for the development of next-generation targeted therapies.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
  • SAFETY D
  • SAFETY D
  • 3 - SAFETY D
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
  • 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. ChemUniverse.
  • Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. sciencedirect.com.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PubMed Central.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides.

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Application

The Versatility of Pyrimidine-5-Carbonitriles in Oncology: A Guide to Application and Protocol

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a nitrile group at the 5-position of the pyrimidine ring has give...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a nitrile group at the 5-position of the pyrimidine ring has given rise to a class of compounds, pyrimidine-5-carbonitriles, with significant potential in cancer research.[3] This guide provides an in-depth exploration of their application, focusing on their mechanisms of action and providing detailed protocols for their evaluation as potential anticancer agents.

I. The Pyrimidine-5-Carbonitrile Scaffold: A Keystone for Anticancer Drug Design

The pyrimidine-5-carbonitrile core serves as a versatile template for the development of targeted cancer therapies. Its rigid structure allows for the precise orientation of various substituents, enabling high-affinity interactions with the active sites of key oncogenic proteins.[4] The cyano group, an electron-withdrawing moiety, can participate in crucial hydrogen bonding and other non-covalent interactions within the target protein, enhancing inhibitory potency.[3]

II. Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyrimidine-5-carbonitrile derivatives have been shown to exert their anticancer effects by inhibiting a range of crucial signaling pathways implicated in tumor growth, proliferation, and survival.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the proliferation of various cancer cells.[5][6] Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of EGFR, effectively blocking its downstream signaling.[5][7]

Signaling Pathway of EGFR Inhibition by Pyrimidine-5-Carbonitriles

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P5C Pyrimidine-5-Carbonitrile Derivative EGFR EGFR P5C->EGFR Inhibition Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: EGFR signaling cascade and its inhibition by pyrimidine-5-carbonitrile derivatives.

B. PI3K/AKT Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in various cancers.[8][9] Certain pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against PI3K and/or AKT, leading to the induction of apoptosis in cancer cells.[10][11]

PI3K/AKT Signaling Pathway and its Interruption

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P5C Pyrimidine-5-Carbonitrile Derivative PI3K PI3K P5C->PI3K Inhibition AKT AKT P5C->AKT Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PIP3->AKT Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: The PI3K/AKT pathway and its inhibition by pyrimidine-5-carbonitriles.

C. Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression.[12] Several pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors, demonstrating a promising avenue for anti-inflammatory and anticancer therapy.[3][13]

D. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[14] By inhibiting VEGFR-2, pyrimidine-5-carbonitrile compounds can disrupt the tumor's blood supply, leading to growth arrest and cell death.[15]

III. In Vitro Evaluation of Pyrimidine-5-Carbonitriles: Protocols

The following protocols provide a framework for the initial in vitro assessment of novel pyrimidine-5-carbonitrile derivatives.

A. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][16]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Pyrimidine-5-Carbonitrile B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a method to determine the direct inhibitory effect of the compounds on a specific kinase.[5][7]

Protocol:

  • Assay Setup: In a 96-well plate, add the recombinant human EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Addition: Add varying concentrations of the pyrimidine-5-carbonitrile compounds to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

C. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantitative determination of apoptosis and necrosis in cells treated with the test compounds.[16][17]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-5-carbonitrile compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

IV. Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Pyrimidine-5-Carbonitrile Derivatives (IC₅₀ in µM)

CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)K562 (Leukemia)HCT-116 (Colon)Reference
10b 3.565.857.68--[7]
11b 3.042.44.14-3.37[5][17]
7f ---<10-[8][10]
5d Sub-micromolarSub-micromolarSub-micromolar--[3][13]
11e --1.54-1.14[14][15]

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives (IC₅₀ in µM)

CompoundEGFREGFR (T790M)PI3KδPI3KγAKT-1VEGFR-2COX-2Reference
10b 0.00829------[7]
11b 0.094.03-----[5][17]
7f --6.994.013.36--[10][11]
5d ------Sub-micromolar[3][13]
11e -----0.61-[14][15]
12b -----0.53-[14]

V. Conclusion and Future Directions

Pyrimidine-5-carbonitriles represent a highly promising class of compounds in the field of cancer research. Their synthetic tractability and ability to be tailored to inhibit specific oncogenic targets make them attractive candidates for further development. Future research should focus on optimizing their pharmacokinetic properties, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to overcome drug resistance. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of pyrimidine-5-carbonitriles in the fight against cancer.

VI. References

  • Al-Ostoot, F. H., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(54), 34263-34277. [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Medicinal Chemistry Research, 27(1), 135-146. [Link]

  • Ali, S. A. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Fahmy, M. I., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Bioorganic Chemistry, 94, 103444. [Link]

  • Ali, S. A. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8142-8156. [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8142-8156. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Al-Ostoot, F. H., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry. [Link]

  • Ali, S. A. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

  • Mahdy, H. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. [Link]

  • Ali, S. A. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(36), 25345-25362. [Link]

  • El-Gamal, M. I., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Mahdy, H. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-Carbonitrile Based Potential Anticancer Agents As Apoptosis Inducers Through PI3K AKT Axis Inhibition in Leukaemia K562. Scribd. [Link]

  • Balamurugan, K., & Perumal, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 1-15. [Link]

  • El-Damasy, A. K., et al. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. [Link]

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Method

Application Notes and Protocols for the Cellular Characterization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Introduction: Unveiling the Therapeutic Potential of Pyrimidine-5-Carbonitrile Derivatives The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Pyrimidine-5-Carbonitrile Derivatives

The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core structure have been extensively investigated as potent agents in oncology, targeting a spectrum of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[3][4][5][6][7] Notably, various analogues have demonstrated significant inhibitory effects on key protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[4][6][7][8] These pathways are frequently dysregulated in numerous human cancers, making pyrimidine-5-carbonitrile derivatives a promising class of compounds for targeted cancer therapy.[6][8]

This guide focuses on 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile , a novel analogue within this promising class. While specific data on this particular molecule is emerging, the established activities of related compounds provide a strong rationale for its investigation as an anticancer agent. This document serves as a comprehensive resource for researchers, providing detailed protocols for a suite of cell-based assays designed to elucidate the biological effects of this compound. The following protocols are designed to be robust and self-validating, enabling a thorough characterization of the compound's mechanism of action, from initial cytotoxicity screening to in-depth analysis of apoptotic pathways.

Part 1: Foundational Assays - Assessing Viability and Cytotoxicity

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. These foundational assays provide essential dose-response data (e.g., IC50 values) that inform the design of all subsequent mechanistic studies.

Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value.

Cytotoxicity Assessment using the Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up control wells for determining maximum LDH release (cells treated with a lysis buffer) and background (medium only).[11]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer to Assay Plate: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[11] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background absorbance.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityCell ViabilityHigh-throughput, sensitive[9]Can be affected by metabolic changes, endpoint assay
LDH Release of cytosolic enzyme upon membrane damage[11]Cytotoxicity (Membrane Integrity)Non-radioactive, measures cell death directly[11]May underestimate apoptosis if membrane integrity is initially preserved[13]

Part 2: Mechanistic Insights - Investigating Apoptosis

Given that many pyrimidine-5-carbonitrile derivatives induce apoptosis, it is critical to investigate this mode of cell death.[3][4][5][6] The following assays provide a multi-faceted approach to detecting and quantifying apoptosis.

Detection of Early Apoptosis by Annexin V Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[14][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[14][15]

Protocol (for Flow Cytometry):

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile at various concentrations (including a vehicle control) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Measurement of Caspase-3/7 Activity

Principle: Caspases are a family of proteases that are key executioners of apoptosis.[18] The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[16] Assays for caspase activity typically use a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by the active caspase releases a signal that can be quantified.

Protocol (Luminescent Assay):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Allow cells to attach overnight, then treat with the compound as described previously.[18]

  • Reagent Preparation: Prepare the caspase-glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Analysis cluster_output Data Interpretation Start Seed Cells in Multi-well Plate Treat Treat with 4-(2-Fluoropropan-2-yl) pyrimidine-5-carbonitrile Start->Treat Incubate Incubate for Defined Period Treat->Incubate Harvest Harvest Cells (Adherent + Floating) Incubate->Harvest Caspase Caspase-3/7 Activity Assay Incubate->Caspase Directly in plate AnnexinV Annexin V/PI Staining Harvest->AnnexinV Flow Flow Cytometry Analysis AnnexinV->Flow Lumi Luminescence Measurement Caspase->Lumi Output1 Quantify Early/Late Apoptotic Populations Flow->Output1 Output2 Determine Fold-Increase in Caspase Activity Lumi->Output2

Caption: Workflow for the investigation of apoptosis induction.

Part 3: Assay Validation and Best Practices

To ensure the reliability and reproducibility of the generated data, adherence to assay validation principles is paramount.

Key Validation Parameters:

  • Precision: Assess both intra-assay (repeatability) and inter-assay (intermediate precision) variability. The coefficient of variation (%CV) should typically be below 15-20%.[19]

  • Accuracy: Determine how close the measured values are to the true value. This can be assessed using a reference compound with a known IC50.[19]

  • Linearity and Range: Establish the concentration range over which the assay is linear and provides accurate, precise results.[19]

  • Robustness: Evaluate the assay's performance under small, deliberate variations in method parameters (e.g., incubation times, reagent lots) to ensure it remains unaffected.[19][20]

  • Specificity: Ensure the assay signal is specific to the biological activity being measured and is not due to compound interference (e.g., auto-fluorescence or color quenching).

Practical Considerations:

  • Cell Health: Always ensure cells are in the logarithmic growth phase and have high viability before starting an experiment.

  • Reagent Quality: Use high-quality reagents and follow manufacturer's storage and handling instructions.[21]

  • Controls: Appropriate controls are essential for data interpretation. This includes untreated cells, vehicle controls, and positive controls (a compound known to induce the expected effect).[11]

  • Documentation: Maintain detailed records of all experimental parameters, including cell passage number, reagent lot numbers, and incubation times.[20]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By systematically evaluating its effects on cell viability, cytotoxicity, and the induction of apoptosis, researchers can generate the critical data needed to advance our understanding of this compound's therapeutic potential. The mechanistic insights gained from these assays are foundational for further preclinical development and for elucidating the specific molecular targets within cancer cells.

References

  • El-Gamal, M. I., et al. (2018). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Available from: [Link]

  • ResearchGate. Synthesis of pyrimidine 5-carbonitrile derivatives. Available from: [Link]

  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Apoptosis Marker Assays for HTS. Available from: [Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available from: [Link]

  • protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available from: [Link]

  • European Pharmaceutical Review. Critical steps when validating an assay or analytical method for cell and gene therapy products. Available from: [Link]

  • AIP Publishing. How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Available from: [Link]

  • National Institutes of Health. The trypan blue cellular debris assay: a novel low-cost method for the rapid quantification of cell death. Available from: [Link]

  • BioProcess International. Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available from: [Link]

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. Available from: [Link]

  • ResearchGate. (PDF) Guidelines for cell viability assays. Available from: [Link]

  • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available from: [Link]

  • ScienceDirect. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. Available from: [Link]

  • PubMed. Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines. Available from: [Link]

  • MDPI. Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Available from: [Link]

  • PubMed Central. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available from: [Link]

  • PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available from: [Link]

  • MDPI. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Available from: [Link]

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Application

protocol for dissolving 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile for cell culture

Application Notes and Protocols Topic: Protocol for Dissolving 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile for Cell Culture Audience: Researchers, scientists, and drug development professionals. Introduction: A Guid...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Dissolving 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile for Cell Culture Audience: Researchers, scientists, and drug development professionals.

Introduction: A Guide to the Cellular Application of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a synthetic heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, often acting as inhibitors of key cellular signaling pathways.[4][5][6] The successful evaluation of this and similar small molecules in cell-based assays is fundamentally dependent on proper handling and preparation, particularly its dissolution.

The introduction of a fluorinated alkyl group can significantly alter a molecule's physicochemical properties, including its solubility, metabolic stability, and binding affinity.[1][7] Consequently, compounds like 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile are often characterized by low aqueous solubility. This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested protocol for the solubilization and application of this compound in a cell culture setting. We will move beyond a simple list of steps to explain the causality behind the protocol, ensuring a reproducible and scientifically valid experimental workflow.

Compound Properties and Initial Considerations

A thorough understanding of the compound's properties is the foundation of a successful protocol.

PropertyValueSource
IUPAC Name 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile-
Molecular Formula C₈H₈FN₃[8]
Molecular Weight 165.17 g/mol [8]
CAS Number 1427195-26-3[8]
Appearance Typically a solid powder (visual inspection required)-
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO.[9][10][11]

Expert Rationale: The presence of the fluorinated propane group and the aromatic pyrimidine ring suggests that the molecule is hydrophobic.[7] Therefore, direct dissolution in aqueous cell culture media will likely fail, leading to compound precipitation and inaccurate concentration-response data. The standard and recommended approach is to first dissolve the compound in a sterile, water-miscible organic solvent to create a high-concentration stock solution.[12][13] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its strong solubilizing power for a vast range of organic compounds and its miscibility with aqueous media.[10][14]

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a concentrated stock solution in DMSO, which serves as the foundation for all subsequent experimental dilutions. Preparing an accurate stock solution is critical for the reliability of downstream experiments.[15][16][17]

Materials and Reagents
  • 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile powder

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile (CAS 67-68-5)[18][19]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L × 0.001 L × 165.17 g/mol

      • Mass (mg) = 1.6517 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 1.65 mg) of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile directly into the tube. For accuracy with small masses, it is often better to weigh a slightly different amount, record the exact mass, and recalculate the precise concentration.[15]

  • Dissolution in DMSO:

    • Add the calculated volume of sterile DMSO to the tube containing the compound (e.g., 1 mL for a 10 mM solution based on a 1.6517 mg weigh-out).

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Solubilization:

    • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

    • Expert Tip: If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[11][20] Gentle warming up to 37°C can also aid dissolution, but should be done cautiously to avoid compound degradation.[11] If the compound still does not dissolve, it indicates that 10 mM may be above its solubility limit in DMSO, and a lower concentration stock should be prepared.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[10]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[17]

    • Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.[12]

G cluster_prep Stock Solution Preparation cluster_verify Verification & Troubleshooting cluster_store Storage start Calculate Mass for 10 mM Stock Solution weigh Accurately Weigh Compound into Sterile Tube start->weigh add_dmso Add Sterile DMSO to Calculated Volume weigh->add_dmso dissolve Vortex Vigorously (1-2 minutes) add_dmso->dissolve inspect Visually Inspect for Particulates dissolve->inspect sonicate Optional: Sonicate or Warm Gently (37°C) inspect->sonicate Particulates Present complete Solution is Clear: Dissolution Complete inspect->complete No Particulates sonicate->inspect Re-inspect aliquot Aliquot into Single-Use Volumes complete->aliquot label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: Workflow for preparing and storing a concentrated stock solution.

Application Protocol: Preparing Working Solutions for Cell Culture

The next critical phase is the dilution of the DMSO stock into your aqueous cell culture medium to achieve the desired final concentration for treating cells. The primary goal is to introduce the compound to the cells while keeping the final DMSO concentration at a non-toxic level.

The Criticality of Final DMSO Concentration

High concentrations of DMSO are cytotoxic.[21][22] While tolerance varies between cell lines, a general rule is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[23][24]

Final DMSO Conc.General Cellular EffectRecommendation
< 0.1% Generally considered safe for most cell lines with no observable toxic effects.Optimal Target
0.1% - 0.5% Well-tolerated by most robust cell lines, but may affect sensitive or primary cells.Acceptable Range
0.5% - 1.0% Can inhibit proliferation and induce off-target effects in some cell lines.Use with caution; requires rigorous vehicle controls.
> 1.0% Often cytotoxic; can cause cell cycle arrest or death.Not Recommended
Step-by-Step Methodology
  • Thaw and Prepare Stock:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

    • Briefly vortex the tube to ensure the solution is homogeneous.

  • Dilution Strategy:

    • It is best practice to perform serial dilutions rather than a single large dilution, especially for hydrophobic compounds.[25] This minimizes the risk of the compound "crashing out" or precipitating when transferred from a high-DMSO environment to a purely aqueous one.[13][26]

    • Crucial Technique: Always add the small volume of DMSO stock to the larger volume of cell culture medium while gently vortexing or swirling the medium.[13] Never add the medium directly to the concentrated DMSO stock.

  • Example Calculation (for a 10 µM final concentration):

    • Goal: Prepare 1 mL of cell culture medium with a final compound concentration of 10 µM.

    • Stock Concentration: 10 mM (which is 10,000 µM)

    • Use the dilution formula: C₁V₁ = C₂V₂

      • (10,000 µM)(V₁) = (10 µM)(1000 µL)

      • V₁ = (10 * 1000) / 10,000 = 1 µL

    • Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Final DMSO Concentration: (1 µL DMSO / 1000 µL total volume) × 100% = 0.1%. This is within the optimal range.

  • Sterilization:

    • The concentrated DMSO stock is generally considered self-sterilizing. Subsequent dilutions are made with sterile medium using aseptic techniques.

    • Do not filter-sterilize the concentrated DMSO stock , as many filter membranes are not compatible with high concentrations of DMSO and may dissolve.[14][27] If the final working solution must be filtered, use a DMSO-compatible filter membrane (e.g., PTFE or nylon).

Validation: The Mandatory Vehicle Control and Dose-Response Curve

To generate trustworthy and publishable data, two validation steps are non-negotiable.

  • The Vehicle Control: You must always include a control group of cells that are treated with the same final concentration of the solvent (DMSO) as your experimental groups.[12] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself. For the example above, the vehicle control would be cells treated with medium containing 0.1% DMSO.

  • Dose-Response Curve: Do not rely on a single concentration. To understand the compound's activity, you must test a range of concentrations (a dose-response curve). This involves creating serial dilutions from your stock to generate multiple final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). This will allow you to determine key parameters like the IC₅₀ (half-maximal inhibitory concentration).

G cluster_exp Experimental Setup cluster_controls Controls cluster_treatment Cell Treatment & Analysis start Seed Cells in Multi-well Plate thaw_stock Thaw Aliquot of 10 mM Stock in DMSO start->thaw_stock serial_dilute Prepare Serial Dilutions of Compound in Medium (e.g., 100 µM to 0.1 µM) thaw_stock->serial_dilute vehicle_prep Prepare Vehicle Control (Medium + Same % DMSO) thaw_stock->vehicle_prep treat_cells Add Working Solutions and Controls to Cells serial_dilute->treat_cells vehicle_prep->treat_cells untreated Prepare Untreated Control (Medium Only) untreated->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Cytotoxicity/ Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Analyze Data & Generate Dose-Response Curve assay->analyze

Caption: Workflow for determining the optimal working concentration.

Troubleshooting Common Issues

  • Problem: The compound precipitates when the DMSO stock is added to the culture medium.

    • Cause: This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[25][26]

    • Solutions:

      • Reduce Final Concentration: Your highest tested concentration may be too high. Lower the starting point of your dose-response curve.[13]

      • Increase Mixing Energy: Vortex or pipette vigorously immediately after adding the stock to the medium.[10]

      • Check Final DMSO %: If your final DMSO concentration is very low (e.g., <0.01%), you may not have enough co-solvent to keep the compound soluble. Consider using a more dilute stock solution to increase the final DMSO percentage, but do not exceed the cytotoxic limit for your cells.[26]

  • Problem: The concentrated DMSO stock appears cloudy or has crystals after thawing.

    • Cause: The compound may have precipitated out of the DMSO during storage, or the DMSO may have absorbed atmospheric water, reducing its solvating power.[12][13]

    • Solutions:

      • Warm the stock solution to 37°C and vortex/sonicate to attempt re-dissolving.[11]

      • If it does not re-dissolve, the stock may be compromised. It is safest to prepare a fresh stock solution using anhydrous, cell-culture grade DMSO.

Safety Precautions

  • Always handle 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in accordance with its Safety Data Sheet (SDS).[28][29][30]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.[14]

  • Conduct all weighing and dissolution steps in a chemical fume hood or on a bench with adequate ventilation.

References

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  • Baluja, S., & Bhatt, M. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

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  • Heidelberger, C., et al. (1962). Studies on Fluorinated Pyrimidines. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in Drug Discovery Lead Optimization

Introduction: The Strategic Integration of a Novel Scaffold in Modern Drug Discovery In the landscape of contemporary drug discovery, the pyrimidine core is a privileged scaffold, forming the foundation of numerous thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of a Novel Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pyrimidine core is a privileged scaffold, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The specific functionalization of this core dictates its pharmacological profile, and the introduction of a 5-carbonitrile group has been shown to be a key feature in compounds targeting a range of diseases, particularly cancer.[4][5][6] This document provides a detailed guide for researchers on the strategic use of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile , a novel building block, in lead optimization campaigns. While direct literature on this specific molecule is nascent, its structural motifs—the pyrimidine-5-carbonitrile core and the gem-fluoroalkyl group—offer a compelling rationale for its application in developing next-generation therapeutics.

The pyrimidine-5-carbonitrile scaffold has been identified in potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), as well as other enzymes like Cyclooxygenase-2 (COX-2).[4] The incorporation of the 2-fluoropropan-2-yl group is a deliberate medicinal chemistry strategy. Fluorine and fluoroalkyl groups are widely employed to enhance key drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[7][8][9][10] The gem-difluoroethyl or trifluoromethyl groups, for instance, are known to act as bioisosteres for other functional groups, potentially improving pharmacokinetic profiles and overcoming drug resistance.[11][12][13][14] This guide will, therefore, extrapolate from the known pharmacology of related analogs to provide actionable protocols and a robust scientific framework for the utilization of 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile in a lead optimization program.

Chemical and Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is paramount for its effective integration into a drug discovery workflow.

PropertyValueSource
Molecular Formula C₈H₈FN₃[15]
Molecular Weight 165.17 g/mol [15]
CAS Number 1427195-26-3[15]
Purity >95% (typically)[15]

The presence of the fluorine atom and the pyrimidine ring will influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical parameters for its behavior in biological systems.

Rationale for Use in Lead Optimization: A Bioisosteric Approach

Lead optimization is a critical phase in drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound.[16] The introduction of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile into a lead series can be rationalized through the concept of bioisosterism.[11][12][13][17] The 2-fluoropropan-2-yl group can be considered a bioisostere for more common lipophilic groups, such as an isopropyl or tert-butyl group.

Key Advantages of the 2-Fluoropropan-2-yl Moiety:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the compound's half-life.[10]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.

  • Modulation of Physicochemical Properties: Fluorination can subtly alter a molecule's pKa, lipophilicity (logP), and membrane permeability, which can be fine-tuned to achieve a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

  • Intellectual Property: The novelty of this substituent may provide access to new and patentable chemical space.

The following diagram illustrates the logical workflow for integrating this building block into a lead optimization campaign.

lead_optimization_workflow cluster_0 Phase 1: Initial Screening & SAR cluster_1 Phase 2: ADME & PK Profiling cluster_2 Phase 3: In Vivo Efficacy & Toxicology Lead_Series Identify Lead Series (e.g., with isopropyl group) Synthesis Synthesize 4-(2-Fluoropropan-2-yl) -pyrimidine-5-carbonitrile Analog Lead_Series->Synthesis Bioisosteric Replacement In_Vitro_Screening In Vitro Biological Screening (Target Binding, Functional Assays) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) SAR_Analysis->Metabolic_Stability Promising Candidate Permeability Permeability Assays (e.g., PAMPA, Caco-2) Metabolic_Stability->Permeability PK_Studies In Vivo Pharmacokinetic (PK) Studies in Rodents Permeability->PK_Studies ADME_Analysis ADME Profile Analysis PK_Studies->ADME_Analysis Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft Models) ADME_Analysis->Efficacy_Models Favorable Profile Toxicity_Screening Early Toxicology Screening (e.g., Cytotoxicity Assays) Efficacy_Models->Toxicity_Screening Decision Go/No-Go Decision for Preclinical Development Toxicity_Screening->Decision

Caption: Lead Optimization Workflow using 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Experimental Protocols

The following protocols are designed to guide the researcher in the synthesis and evaluation of derivatives of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Protocol 1: Synthesis of Substituted Pyrimidine Analogs

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various established methods, often involving a multi-component reaction.[18][19][20] A common approach is the Biginelli-inspired reaction.

Objective: To synthesize a small library of analogs by varying substituents at other positions of the pyrimidine ring.

Materials:

  • 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (as a starting material or synthesized precursor)

  • Various aromatic aldehydes

  • Malononitrile

  • Urea or thiourea

  • Ethanol

  • A suitable base (e.g., potassium carbonate) or acid catalyst

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea/thiourea (1.5 mmol) in ethanol.

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% of a solid acid catalyst).[19]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

Given that many pyrimidine-5-carbonitrile derivatives are kinase inhibitors, this protocol outlines a general method for assessing the inhibitory activity of newly synthesized compounds.[4][6]

Objective: To determine the IC₅₀ value of the synthesized compounds against a target kinase (e.g., EGFR, PI3K).

Materials:

  • Synthesized compounds dissolved in DMSO

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Metabolic Stability Assay using Human Liver Microsomes

This protocol is crucial for evaluating the potential of the 2-fluoropropan-2-yl group to enhance metabolic stability.

Objective: To determine the in vitro metabolic stability (half-life, t₁/₂) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation: Add the test compound (at a final concentration of, for example, 1 µM) to the master mix to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life using the equation: t₁/₂ = 0.693 / k.

Potential Signaling Pathways and Mechanistic Insights

Based on existing literature for pyrimidine-5-carbonitrile derivatives, compounds containing the 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile scaffold are likely to modulate key signaling pathways implicated in cancer cell proliferation and survival.[4][5][21]

One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine_Derivative 4-(2-Fluoropropan-2-yl) -pyrimidine-5-carbonitrile Derivative Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway by a pyrimidine-5-carbonitrile derivative.

Conclusion and Future Directions

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile represents a promising, albeit underexplored, building block for medicinal chemists engaged in lead optimization. Its unique combination of a biologically active pyrimidine-5-carbonitrile core and a fluorine-containing moiety designed to enhance drug-like properties provides a strong rationale for its inclusion in drug discovery programs. The protocols and scientific framework presented in this guide offer a starting point for researchers to systematically evaluate and leverage the potential of this novel scaffold. Future work should focus on the broad profiling of this and related compounds against a panel of kinases and other relevant biological targets, as well as in-depth ADME-Tox studies to fully characterize their therapeutic potential.

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Application

Application Note: Quantitative Analysis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile using Validated HPLC-UV and LC-MS/MS Methods

Abstract This technical guide provides detailed and validated analytical methods for the precise quantification of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a novel heterocyclic compound of interest in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed and validated analytical methods for the precise quantification of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a novel heterocyclic compound of interest in pharmaceutical research. Recognizing the critical need for robust and reliable analytical data in drug development, we present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols herein are developed with a focus on scientific integrity, adhering to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5] This document explains the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Analytical Imperative for Novel Pyrimidine Derivatives

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, making precise quantification essential for pharmacokinetic, stability, and quality control studies.[6][7] This application note addresses the need for well-defined and validated analytical methods to support the research and development of this compound.

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis. HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the analysis of bulk drug substances and formulated products where concentration levels are relatively high.[8][9][10] Conversely, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma or urine.[8][11][12]

Method Selection and Rationale

The development of a robust analytical method begins with a thorough understanding of the analyte's chemical properties. 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (Molecular Formula: C8H8FN3, Molecular Weight: 165.17 g/mol ) is a moderately polar compound containing a UV-active pyrimidine ring and a nitrile group.[13] These structural features guide the selection of appropriate analytical techniques.

HPLC-UV Method: The Workhorse for Routine Quantification

A reversed-phase HPLC (RP-HPLC) method is proposed due to its versatility and suitability for separating moderately polar compounds.[9][10] The pyrimidine ring system is expected to exhibit strong UV absorbance, allowing for sensitive detection.

  • Chromatographic Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte can be controlled to achieve optimal separation from impurities or matrix components.

  • Detector Selection: A UV detector is chosen for its simplicity, robustness, and the inherent UV-absorbing properties of the pyrimidine chromophore. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity.

LC-MS/MS Method: The Standard for High Sensitivity and Selectivity

For bioanalytical studies where the analyte is present at very low concentrations and in a complex biological matrix, LC-MS/MS is the method of choice.[11][12]

  • Ionization Technique: Electrospray ionization (ESI) is selected as it is well-suited for polar to moderately polar small molecules. Given the presence of nitrogen atoms in the pyrimidine ring, positive ion mode is likely to provide a strong signal.

  • Mass Analysis: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM). This technique involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion generated through collision-induced dissociation. This highly specific transition significantly reduces background noise and enhances sensitivity.[8]

Experimental Protocols

General Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[14][15][16] The goal is to extract the analyte from the sample matrix and remove any interfering substances.

Workflow for Sample Preparation

cluster_0 Sample Preparation Start Sample (e.g., Plasma, Formulation) Pretreatment Pre-treatment (e.g., Dilution, Protein Precipitation) Start->Pretreatment Extraction Extraction (e.g., LLE, SPE) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis Analysis by HPLC-UV or LC-MS/MS Evaporation->Analysis

Caption: General workflow for sample preparation prior to chromatographic analysis.

Protocol 1: Sample Preparation from a Pharmaceutical Formulation

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Sample Preparation from Plasma (for LC-MS/MS)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

HPLC-UV Method Protocol

Table 1: HPLC-UV Operating Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm (or experimentally determined λmax)
Run Time 10 minutes

Step-by-Step Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover.

  • Inject the prepared standard and sample solutions.

  • Integrate the peak corresponding to 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile and calculate the concentration based on a calibration curve.

LC-MS/MS Method Protocol

Table 2: LC-MS/MS Operating Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization ESI Positive
SRM Transition To be determined by direct infusion of the analyte
Collision Energy Optimized for the specific SRM transition

Step-by-Step Protocol:

  • Optimize the mass spectrometer parameters by infusing a standard solution of the analyte to determine the precursor ion and the optimal product ion for the SRM transition.

  • Develop a suitable LC gradient to achieve good peak shape and separation from matrix components.

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared standards, quality control samples, and unknown samples.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation: A Cornerstone of Trustworthiness

A thorough method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4][5] The validation should be performed according to the ICH Q2(R1) or the more recent Q2(R2) guidelines.[1][2][3]

Workflow for Analytical Method Validation

cluster_1 Analytical Method Validation Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Key parameters for analytical method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity should be demonstrated for the HPLC-UV method.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.[1]For assay: 98.0-102.0% recovery. For bioanalysis: ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1]Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision (Inter-assay): RSD ≤ 2%. For bioanalysis, RSD ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][4]System suitability parameters should remain within acceptance criteria. No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are varied slightly.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the quantification of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. The HPLC-UV method is well-suited for routine quality control and assay of bulk material, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data that can confidently support the drug development process.

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Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a detailed guide for the chemical derivatization of 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile, a key scaffold for medicinal chemistry programs. We present strategic methodologies an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile, a key scaffold for medicinal chemistry programs. We present strategic methodologies and step-by-step protocols for modifying two primary sites on the molecule: the C5-nitrile group and the pyrimidine ring itself. The rationale behind each synthetic choice is discussed in the context of Structure-Activity Relationship (SAR) studies, focusing on how specific functional group transformations can modulate physicochemical properties and biological activity. Protocols for nitrile conversion to tetrazoles and amides, as well as pyrimidine ring functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, are detailed. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to build a diverse compound library from this promising core structure.

Introduction: The Strategic Value of the Pyrimidine-5-Carbonitrile Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][2][3][4][5] Its electron-deficient nature and hydrogen bonding capabilities make it an ideal anchor for binding to biological targets. The subject of this guide, 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile, possesses two features of significant interest for drug design:

  • The 2-Fluoropropan-2-yl Group: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties such as membrane permeability.[6][7][8][9] The gem-difluoro motif in the isopropyl group can block metabolic oxidation and modulate local electronics without a significant steric penalty.[10]

  • The C5-Nitrile Group: The nitrile is a versatile functional group. It is a potent hydrogen bond acceptor and can act as a bioisosteric replacement for halogens or carbonyl groups.[11][12][13] Crucially, it serves as a key synthetic handle for conversion into a wide array of other functional groups, enabling extensive SAR exploration.[11]

The objective of this application note is to outline a logical and efficient path to generate a library of analogs from this core structure. We will focus on two primary vectors of diversification, as illustrated below, to systematically probe the chemical space around the scaffold.

Derivatization_Strategy cluster_main Core Scaffold & Diversification Vectors Core 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Nitrile Vector A: C5-Nitrile Derivatization Core->Nitrile  Bioisosteric  Replacement Ring Vector B: Pyrimidine Ring Functionalization Core->Ring  Spatial  Probing

Caption: Core scaffold and the two primary vectors for SAR derivatization.

Vector A: Derivatization of the C5-Nitrile Group

Modifying the nitrile allows for profound changes in polarity, acidity, and hydrogen bonding potential, making it a primary focus for initial SAR studies.

Protocol 1: [3+2] Cycloaddition for 1H-Tetrazole Synthesis

Scientific Rationale: The 1H-tetrazole ring is a classic non-classical bioisostere of the carboxylic acid group.[14][15] It shares a similar pKa but offers superior metabolic stability and often improved oral bioavailability.[16] The synthesis proceeds via a [3+2] cycloaddition between the nitrile and an azide source, a robust and high-yielding transformation.[17][18][19]

G Workflow: Nitrile to Tetrazole Conversion Start Start: 4-(2-Fluoropropan-2-yl) -pyrimidine-5-carbonitrile Reagents Reagents: NaN3, ZnCl2 (cat.) Solvent: DMF/H2O Start->Reagents Add Reaction Reaction: Heat to 120-140 °C Monitor by TLC/LC-MS Reagents->Reaction Initiate Workup Workup: Cool, Acidify (HCl) Filter Precipitate Reaction->Workup Upon Completion Purify Purification: Recrystallization or Silica Gel Chromatography Workup->Purify Isolate Crude Product Product: 5-(4-(2-Fluoropropan-2-yl) -pyrimidin-5-yl)-1H-tetrazole Purify->Product Characterize

Caption: General workflow for the synthesis of a 5-substituted-1H-tetrazole.

Detailed Protocol:

  • Setup: To a pressure-rated vial equipped with a magnetic stir bar, add 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile (1.0 eq), sodium azide (NaN₃, 2.0 eq), and zinc chloride (ZnCl₂, 0.5 eq).

  • Solvent Addition: Add a 4:1 mixture of N,N-Dimethylformamide (DMF) and water to achieve a substrate concentration of 0.5 M.

  • Reaction: Seal the vial tightly and heat the mixture to 130 °C in a heating block behind a blast shield. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in situ) is explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water. Acidify to pH ~2-3 by the dropwise addition of 2 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Purity should be assessed by HPLC (>95%).

Protocol 2: Controlled Hydrolysis to a 5-Carboxamide

Scientific Rationale: Converting the nitrile to a primary amide introduces both hydrogen bond donor and acceptor functionalities. This can fundamentally alter the interaction of the molecule with its biological target. Controlled hydrolysis, for instance using hydrogen peroxide under basic conditions (Radziszewski reaction), is an effective method that minimizes over-hydrolysis to the carboxylic acid.

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile (1.0 eq) in dimethyl sulfoxide (DMSO) to a concentration of 0.4 M.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq). While stirring vigorously, add 30% aqueous hydrogen peroxide (H₂O₂, 5.0 eq) dropwise, maintaining the internal temperature below 40 °C using a water bath.

  • Reaction: Stir the reaction at room temperature for 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding the reaction mixture to a stirred solution of saturated aqueous sodium thiosulfate.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and HPLC.

Vector B: Derivatization of the Pyrimidine Ring

To execute the following protocols, a precursor with a suitable leaving group on the pyrimidine ring is required, such as 2-chloro-4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile . The electron-deficient nature of the pyrimidine ring makes such precursors excellent substrates for substitution reactions.[20][21]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: SNAr is a powerful method for installing a variety of nucleophiles onto an electron-deficient aromatic ring.[22] On a substituted chloropyrimidine, the C2, C4, and C6 positions are activated for nucleophilic attack.[23][24] This reaction allows for the straightforward introduction of amines, alcohols, and thiols, providing a rapid means to explore new binding interactions.

G Workflow: S_N_Ar Reaction Start Start: 2-Chloro-4-(...) -pyrimidine-5-carbonitrile Reagents Reagents: Nucleophile (R-NH2, 1.2 eq) Base (DIPEA, 2.0 eq) Solvent: NMP or Dioxane Start->Reagents Add Reaction Reaction: Heat to 80-120 °C Monitor by LC-MS Reagents->Reaction Initiate Workup Workup: Dilute with EtOAc Wash with H2O, Brine Reaction->Workup Upon Completion Purify Purification: Silica Gel Chromatography Workup->Purify Isolate Crude Product Product: 2-(Substituted)-4-(...) -pyrimidine-5-carbonitrile Purify->Product Characterize

Sources

Application

Application Notes &amp; Protocols: The Strategic Implementation of Fluorinated Pyrimidines in Modern Medicinal Chemistry

Introduction: Beyond a Simple Halogen Substitution In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of modern therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Halogen Substitution

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of modern therapeutic design.[1] The fluorine atom, despite its simplicity, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] This guide focuses on a particularly successful class of organofluorine compounds: fluorinated pyrimidines .

From the foundational anti-cancer agent 5-Fluorouracil (5-FU) to orally bioavailable prodrugs and targeted antifungals, fluorinated pyrimidines exemplify the power of "lethal synthesis," where a relatively benign precursor is metabolically converted into a highly potent inhibitor of essential cellular machinery.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing not just the protocols for their use but the fundamental rationale behind their design and application. We will explore the causal relationship between fluorination and biological activity, provide validated experimental workflows, and present data-driven insights to empower your research and development endeavors.

Pillar 1: The Physicochemical Rationale for Pyrimidine Fluorination

The decision to introduce a fluorine atom into a pyrimidine scaffold is a deliberate strategy to modulate key molecular properties. Understanding these effects is critical to predicting the biological outcome and designing next-generation therapeutics. The C-F bond is exceptionally strong and the high electronegativity of fluorine alters electron distribution, which translates into tangible advantages in a biological system.[4][5]

Key property modulations include:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases.[5] Placing fluorine at a site that is otherwise susceptible to metabolic oxidation (a "metabolic soft spot") can significantly increase the drug's half-life and bioavailability.[1]

  • Receptor Binding Affinity: While sterically similar to a hydrogen atom, fluorine's electronic properties can enhance binding interactions within a protein's active site.[6] It can participate in favorable electrostatic interactions and alter the conformation of the molecule to better fit the target.[2]

  • Membrane Permeability & Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance tissue penetration, a crucial factor for reaching intracellular targets or crossing the blood-brain barrier.[1][6]

  • pKa Modification: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[5] This can significantly lower the pKa of nearby basic functional groups (e.g., amines), reducing their basicity. This change can improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gastrointestinal tract.[2]

The following table summarizes the predictable impact of fluorination on key drug properties:

PropertyConsequence of FluorinationRationale & Impact on Drug Design
Metabolic Stability IncreasedBlocks P450-mediated oxidation at the site of fluorination, leading to longer half-life and improved pharmacokinetic profile.[5]
Binding Affinity Often IncreasedCan form favorable electrostatic or dipole interactions with protein residues; can stabilize bioactive conformations.[2][6]
Lipophilicity (LogP) IncreasedEnhances membrane permeability and tissue distribution, but excessive fluorination can lead to poor solubility.[1]
Acidity/Basicity (pKa) Lowers pKa of adjacent aminesReduces basicity, which can decrease off-target ion channel binding and improve oral absorption by increasing the neutral species population.[2][5]

Pillar 2: Mechanism of Action - The 5-Fluorouracil Paradigm

5-Fluorouracil (5-FU) is the archetypal fluorinated pyrimidine and its mechanism of action provides a masterclass in rational drug design and lethal synthesis.[4] 5-FU itself is a prodrug that must be anabolized intracellularly to exert its cytotoxic effects through two primary, interconnected pathways.[7][8]

  • DNA-Directed Pathway (Inhibition of Thymidylate Synthase): 5-FU is converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[4] FdUMP is a potent mechanism-based inhibitor of thymidylate synthase (TS), the enzyme responsible for the methylation of dUMP to dTMP (thymidylate)—an essential precursor for DNA synthesis.[9] FdUMP, the TS enzyme, and the cofactor N⁵,N¹⁰-methylene-tetrahydrofolate form a stable, covalent ternary complex, effectively sequestering the enzyme and halting dTMP production.[7] This leads to a depletion of the thymidine pool, causing "thymineless death" in rapidly proliferating cancer cells.[4]

  • RNA-Directed Pathway (Nucleic Acid Disruption): 5-FU can also be converted to 5-fluorouridine-5'-triphosphate (FUTP).[4] FUTP is then fraudulently incorporated into RNA in place of UTP. This incorporation disrupts RNA processing and function, inhibiting the maturation of ribosomal RNA and altering messenger RNA splicing, which contributes significantly to the drug's overall cytotoxicity.[4][10]

Recent studies have also implicated other mechanisms, such as the incorporation of 5-FU metabolites into DNA, which can poison DNA topoisomerase 1 (Top1), an enzyme critical for resolving DNA torsional stress during replication.[11]

G cluster_0 Cellular Uptake & Metabolism cluster_1 DNA-Directed Cytotoxicity cluster_2 RNA-Directed Cytotoxicity 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Multi-step enzymatic conversion FUTP FUTP 5-FU->FUTP Multi-step enzymatic conversion TS Thymidylate Synthase (TS) FdUMP->TS Forms Covalent Ternary Complex RNA RNA FUTP->RNA Incorporation dTMP (for DNA Synthesis) dTMP (for DNA Synthesis) TS->dTMP (for DNA Synthesis) Catalyzes Thymineless Death Thymineless Death TS->Thymineless Death dUMP dUMP dUMP->dTMP (for DNA Synthesis) Methylation Disrupted RNA Processing & Function Disrupted RNA Processing & Function RNA->Disrupted RNA Processing & Function Cellular Apoptosis Cellular Apoptosis Disrupted RNA Processing & Function->Cellular Apoptosis G Synthesis Protocol 1: Synthesis of Fluorinated Pyrimidine Characterization Protocol 2: Structural & Purity Analysis Synthesis->Characterization Verify Structure InVitro Protocol 3: In Vitro Cytotoxicity Assay Characterization->InVitro Use Pure Compound TargetAssay Protocol 4: Enzyme Inhibition Assay Characterization->TargetAssay Use Pure Compound Result Data Analysis & Interpretation InVitro->Result TargetAssay->Result

Caption: A validated experimental workflow for novel fluorinated pyrimidines.

Protocol 1: Synthesis of 5-Fluorouracil (5-FU)

This protocol is adapted from established chemical synthesis routes involving the condensation of a fluoroacetate derivative with ethyl formate followed by cyclization with urea. [12] Objective: To synthesize 5-Fluorouracil via a two-step condensation and cyclization reaction.

Materials:

  • Toluene, anhydrous

  • Sodium methoxide (NaOMe)

  • Ethyl formate

  • Methyl fluoroacetate

  • Methanol (MeOH)

  • Urea

  • Hydrochloric acid (HCl)

  • Nitrogen gas (N₂)

  • Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere. Expertise Note: A dry, inert atmosphere is crucial to prevent quenching of the strongly basic sodium methoxide.

  • Initial Condensation: Charge the flask with anhydrous toluene and sodium methoxide. Begin stirring.

  • Slowly add a portion of the total ethyl formate to the flask.

  • Concurrently, add methyl fluoroacetate and the remaining ethyl formate dropwise to the reaction mixture while maintaining the temperature between 20-30°C. [12]Expertise Note: Co-addition and temperature control prevent the volatile ethyl formate from evaporating, ensuring it is available to react with the methyl fluoroacetate enolate, thereby improving yield. [12]5. After the addition is complete, continue stirring for 1-2 hours.

  • Gently heat the reaction mixture to 36-38°C and maintain for 5-8 hours to drive the condensation to completion. [12]7. Cyclization: Cool the mixture. Add methanol and an additional portion of sodium methoxide and stir.

  • Cool the reaction to 15-25°C and add urea in one portion. Continue to stir for 4-6 hours. The urea will react with the condensed intermediate to form the pyrimidine ring.

  • Work-up and Isolation: Remove the solvent under reduced pressure.

  • Add water to the residue and cool the mixture in an ice bath with stirring.

  • Acidify the aqueous solution by slowly adding HCl until the pH reaches 3-4. The 5-Fluorouracil product will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield crude 5-Fluorouracil.

  • Purification (Optional): Recrystallize the crude product from water or an appropriate solvent system to achieve high purity.

Protocol 2: Characterization of Synthesized Fluorinated Pyrimidines

Objective: To confirm the identity, structure, and purity of the synthesized compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify all proton-containing functional groups.

    • ¹³C NMR: To identify all unique carbon atoms in the structure.

    • ¹⁹F NMR: This is a critical and highly informative technique for fluorinated compounds. [2]It provides a distinct signal for the fluorine atom, confirming its presence and chemical environment. It is also an excellent tool for purity assessment. [13] * Protocol: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • Mass Spectrometry (MS):

    • Technique: Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source.

    • Purpose: To determine the exact mass of the compound and confirm its elemental formula. The observed mass should match the calculated mass within a 5 ppm error margin.

    • Protocol: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze via direct infusion or LC-MS.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.

    • Protocol: Develop a suitable method using a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 260 nm). A pure compound should show a single major peak. Purity is calculated based on the area percentage of the main peak.

Protocol 3: In Vitro Cytotoxicity Evaluation using an MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized fluorinated pyrimidine against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the well should be non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "no cell" blanks.

  • Incubate the plate for 72 hours (or a desired time point). Expertise Note: A 72-hour incubation period typically allows for at least two cell doublings, providing a robust window to observe anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot the % Viability against the log of the compound concentration and fit the data to a non-linear regression sigmoidal dose-response curve to determine the IC₅₀ value.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Heidelberger C. On the rational development of a new drug: the example of the fluorinated pyrimidines.
  • Alfa Chemistry. A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs.
  • Pharmacy 180. Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • MDPI.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • PubMed. The role of fluorine in medicinal chemistry.
  • Gmeiner WH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. 2020;25(15):3438.
  • National Center for Biotechnology Information. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • de Bono JS, Twelves CJ. The oral fluorinated pyrimidines.
  • Silverman RB. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Organic Chemistry.
  • ResearchGate.
  • Google Patents. CN104447576A - Method for preparing 5-fluorouracil.
  • Journal of Pharma and Drug Regulatory Affairs.
  • Google Patents.
  • ChemicalBook. 5-Fluorouracil synthesis.
  • MDPI.
  • ResearchGate. Strategies for the synthesis of labeled 5-FU for personalized medicine studies.
  • NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Pyrimidines: Key Players in Modern Therapeutics.
  • Biology Stack Exchange. How does fluorouracil inhibit pyrimidine synthesis?
  • YouTube. Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry.
  • ResearchGate. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • ACS Publications. Pyrimidines. II. Synthesis of 6-Fluorouracil.
  • ElectronicsAndBooks.
  • Heidelberger C, Ansfield FJ. Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research. 1963;23(8_Part_1):1226–1243.
  • Universidad Complutense Madrid.

Sources

Method

Application Notes and Protocols for Enzymatic Assays Involving Pyrimidine-5-Carbonitrile Derivatives

Introduction: The Versatility of the Pyrimidine-5-Carbonitrile Scaffold in Drug Discovery The pyrimidine-5-carbonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine-5-Carbonitrile Scaffold in Drug Discovery

The pyrimidine-5-carbonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology.[1][2] The antitumor activity of this scaffold often stems from its ability to bind to and modulate the activity of various enzymes and target proteins.[1] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on conducting enzymatic assays to characterize pyrimidine-5-carbonitrile derivatives. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key enzyme targets.

Targeting Key Signaling Pathways: Kinase Inhibition Assays

Pyrimidine-5-carbonitrile derivatives have shown significant promise as inhibitors of various protein kinases that are critical components of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Notable targets include the PI3K/AKT/mTOR pathway, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3][4][5][6][7]

The PI3K/AKT Signaling Axis: A Prime Target

The PI3K/AKT/mTOR pathway is frequently overactive in many human cancers, making it a compelling target for therapeutic intervention.[1][2] Certain pyrimidine-5-carbonitrile compounds have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and AKT.[1][2][3][8]

Diagram: PI3K/AKT Signaling Pathway and Inhibition

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates downstream Downstream Effectors (e.g., mTORC1, NF-κB) AKT->downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates proliferation Cell Proliferation, Survival, Growth downstream->proliferation Promotes inhibitor Pyrimidine-5-Carbonitrile Derivative inhibitor->PI3K Inhibits inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by pyrimidine-5-carbonitrile derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K, AKT, EGFR, VEGFR-2)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of pyrimidine-5-carbonitrile derivatives against a target kinase using a luminescence-based assay that quantifies ADP production.

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. By adding a reagent that converts ADP back to ATP and then using a luciferase/luciferin system to measure the newly synthesized ATP, we can quantify kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.

Materials:

  • Recombinant human kinase (e.g., PI3Kδ, AKT-1, EGFR, VEGFR-2)

  • Kinase buffer (specific to the kinase of interest)

  • ATP

  • Peptide substrate (specific to the kinase)

  • Test pyrimidine-5-carbonitrile derivatives

  • Reference inhibitor (e.g., LY294002 for PI3K, Staurosporine for broad-spectrum kinase inhibition)[7]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Experimental Workflow:

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Serial Dilutions of Compounds - Kinase Solution - Substrate/ATP Mix start->prep dispense Dispense Kinase and Compound/Control to Plate prep->dispense preincubate Pre-incubate (Allows inhibitor binding) dispense->preincubate initiate Initiate Reaction: Add Substrate/ATP Mix preincubate->initiate incubate Incubate (Kinase reaction proceeds) initiate->incubate stop_detect Stop Reaction & Detect ADP: - Add ADP-Glo™ Reagent I - Add Kinase Detection Reagent incubate->stop_detect read Read Luminescence stop_detect->read analyze Analyze Data: Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine-5-carbonitrile derivatives and the reference inhibitor in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.[9]

    • Expert Insight: The concentration of the kinase should be optimized to ensure the reaction is in the linear range.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).[9]

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of non-ATP competitive or slow-binding inhibitors.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.[9] The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9] The incubation time should be sufficient to generate a robust signal in the uninhibited control wells.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay Kit, following the manufacturer's protocol.[9] This typically involves a two-step process:

    • First, a reagent is added to deplete the remaining ATP.

    • Second, a detection reagent is added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Sample Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)
7f PI3Kδ6.99 ± 0.36[1][2][3][8]
7f PI3Kγ4.01 ± 0.55[1][2][3][8]
7f AKT-13.36 ± 0.17[1][2][3][8]
11b EGFRWT0.09[4]
11b EGFRT790M4.03[4]
12b VEGFR-20.53 ± 0.07[5]

Targeting Nucleotide Biosynthesis: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[10][11][12] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[13] Rapidly proliferating cells, such as cancer cells, often rely on this pathway, making DHODH an attractive target for anticancer drug development.[11][12]

Protocol: DHODH Enzymatic Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHODH by pyrimidine-5-carbonitrile derivatives.

Principle: Human DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[10][11][12] This reaction is coupled to the reduction of a co-substrate, such as coenzyme Q (ubiquinone) or an artificial electron acceptor like 2,6-dichloroindophenol (DCIP). The reduction of DCIP can be monitored by the decrease in absorbance at 600 nm.

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (or DCIP)

  • Test pyrimidine-5-carbonitrile derivatives

  • Reference inhibitor (e.g., Brequinar, Teriflunomide)[11][12][13]

  • 96-well UV-transparent plates

  • Spectrophotometer with kinetic reading capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of DHO, Coenzyme Q10 (or DCIP), and test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or vehicle control, and the recombinant DHODH enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Add DHO and the electron acceptor (Coenzyme Q10 or DCIP) to initiate the reaction.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm (for DCIP) or an appropriate wavelength for the chosen electron acceptor, at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Pro-inflammatory Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assays

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins from arachidonic acid. COX-2 is often upregulated in inflamed tissues and in various cancers. Pyrimidine-5-carbonitrile derivatives have been investigated as selective COX-2 inhibitors.[14][15]

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of pyrimidine-5-carbonitrile derivatives against COX-2 using a commercially available colorimetric or fluorescent assay kit.

Principle: These assays typically measure the peroxidase activity of COX. The reaction between prostaglandin G2 (produced by the cyclooxygenase activity) and a chromogenic or fluorogenic substrate is monitored. Inhibitors of the cyclooxygenase activity will reduce the amount of prostaglandin G2 produced, leading to a decrease in the colorimetric or fluorescent signal.

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction buffer

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test pyrimidine-5-carbonitrile derivatives

  • Reference inhibitor (e.g., Celecoxib, Nimesulide)[15]

  • 96-well plates

  • Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Enzyme and Compound Preparation:

    • Reconstitute the COX-2 enzyme in the reaction buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent.[14]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound or reference inhibitor at various concentrations.[14]

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[14]

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.[15]

Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold is a versatile platform for the development of potent and selective enzyme inhibitors. The assays detailed in this guide provide a robust framework for the characterization of these compounds. By understanding the underlying principles and meticulously executing these protocols, researchers can effectively advance their drug discovery programs. Future work in this area will likely focus on developing compounds with improved selectivity profiles to minimize off-target effects and on exploring novel enzymatic targets for this promising chemical class.

References

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(15), 2847-2854. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104183. [Link]

  • Ali, S. A. E.-S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Madak, J. T., et al. (2018). Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Frontiers in Pharmacology, 9, 966. [Link]

  • Ali, S. A. E.-S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. [Link]

  • Xiong, Y., et al. (2022). Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication. iScience, 25(6), 104422. [Link]

  • Ota, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105230. [Link]

  • Gomaa, H. A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. New Journal of Chemistry, 45(35), 16039-16055. [Link]

  • Gomaa, H. A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 13(10), 1251-1269. [Link]

  • Lee, J. Y., et al. (2019). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 7(32), 9948-9955. [Link]

  • El-Dydamony, N. M., et al. (2022). Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

  • Kumar, R., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Advances, 5(56), 45229-45233. [Link]

  • Ding, Y., et al. (2009). Fluorescence-based assays. Methods in Molecular Biology, 486, 97-107. [Link]

  • Gomaa, H. A. M., et al. (2021). Design, Synthesis and Cytotoxicity Screening of New Synthesized pyrimidine-5-Carbonitrile Derivatives Showing Marked Apoptotic Effect. ResearchGate. [Link]

  • Tolba, M. F., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 1993-2010. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Welcome to the technical support guide for the synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (CAS 1427195-26-3). This document is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (CAS 1427195-26-3). This document is designed for researchers, medicinal chemists, and process development scientists. We will explore a robust, chemically sound synthetic pathway and address common challenges to help you optimize your reaction yield and purity. Our guidance is based on established principles of heterocyclic and fluorine chemistry.[1][2]

The synthesis of substituted pyrimidine-5-carbonitriles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous bioactive molecules.[3][4] The introduction of a fluorinated moiety like the 2-fluoropropan-2-yl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] However, this group also presents unique synthetic challenges.

This guide provides a validated workflow, troubleshooting FAQs, and optimization protocols to ensure your success.

Proposed Synthetic Pathway

Based on extensive experience with heterocyclic chemistry, we propose a highly reliable two-component cyclocondensation strategy. This approach offers superior control and generally higher yields compared to one-pot, three-component systems, especially with sterically demanding or electronically modified substrates.

The pathway involves the reaction of a key amidine intermediate, 2-fluoro-2-methylpropanimidamide (3) , with an activated olefin, 2-(ethoxymethylene)malononitrile (4) .

G cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Cyclocondensation A 2-fluoro-2-methylpropanenitrile (1) B Amidine Hydrochloride Salt (2) (Pinner Salt) A->B HCl, Anhydrous EtOH 0°C to RT C 2-fluoro-2-methylpropanimidamide (3) (Free Base) B->C Base (e.g., NaOEt) In situ or isolated C_clone Amidine (3) D 2-(ethoxymethylene)malononitrile (4) D_clone Activated Olefin (4) E Target Molecule 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (5) C_clone->E Reflux in EtOH or other solvent D_clone->E Reflux in EtOH or other solvent caption Figure 1. Proposed two-step synthesis workflow.

Figure 1. Proposed two-step synthesis workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of 2-fluoro-2-methylpropanimidamide (Amidine)

The Pinner reaction is a classic method for converting nitriles to imidates (Pinner salts), which can then be treated with ammonia or an amine to form amidines. This reaction is notoriously sensitive to conditions.[7]

Q1: My Pinner reaction to form the imidate hydrochloride salt (2) is low-yielding or fails completely. What's wrong?

Answer: This is the most critical step and requires stringent control over reaction parameters. The primary culprits for failure are almost always water and temperature.

  • Causality: The imidate salt intermediate is highly electrophilic and readily hydrolyzes back to the starting nitrile or to an ester byproduct if water is present. It can also be thermally unstable.[7]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: All glassware must be oven-dried. Use freshly distilled, anhydrous ethanol. The HCl source must also be anhydrous (e.g., bubbling HCl gas or using acetyl chloride in ethanol). Run the reaction under an inert atmosphere (Nitrogen or Argon).[7]

    • Temperature Control: The initial addition of HCl/ethanol to the nitrile should be performed at 0°C to manage the exotherm. Allowing the reaction to warm slowly to room temperature is often sufficient. Avoid excessive heating.

    • Reagent Purity: Ensure the starting nitrile (1) is pure and free from acidic or basic impurities.

Q2: I've formed the Pinner salt (2), but I'm struggling to convert it to the free amidine base (3) for the next step. What is the best method?

Answer: Isolating the free amidine can be challenging due to its basicity and potential instability. We recommend generating it in situ for the subsequent cyclocondensation.

  • Causality: As a free base, the amidine can be prone to decomposition or oligomerization. Attempting to isolate it via extraction can lead to significant material loss.

  • Recommended Protocol:

    • Generate a fresh solution of sodium ethoxide (NaOEt) in ethanol.

    • Suspend the Pinner salt (2) in anhydrous ethanol at 0°C.

    • Add one equivalent of the NaOEt solution dropwise. This neutralizes the hydrochloride, precipitating NaCl and leaving the free amidine (3) in solution.

    • The resulting mixture (a suspension of NaCl in an ethanolic solution of the amidine) can be used directly in the next step after filtering off the NaCl.

Part 2: Cyclocondensation Reaction

This step involves the nucleophilic attack of the amidine onto the activated olefin, followed by cyclization and elimination of ethanol.

Q1: The cyclocondensation reaction is slow or stalls, leaving unreacted starting materials. How can I drive it to completion?

Answer: Incomplete conversion is typically related to reaction kinetics, influenced by temperature, solvent, and base catalysis (if any).

  • Causality: The nucleophilicity of the amidine and the electrophilicity of the activated olefin determine the reaction rate. Steric hindrance from the 2-fluoropropan-2-yl group may slow the reaction compared to simpler analogues.

  • Troubleshooting Steps:

ParameterRecommended Action & Rationale
Temperature Gradually increase the reaction temperature. Refluxing in ethanol (78°C) is a good starting point. If the reaction is still slow, consider switching to a higher-boiling solvent like n-butanol (118°C). The increased thermal energy helps overcome the activation barrier.[7]
Solvent While ethanol is standard, polar aprotic solvents like DMF or DMSO can sometimes accelerate this type of condensation. However, they require higher temperatures for workup, so use them judiciously.
Reaction Time Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended periods (12-24 hours) to reach full conversion.
Catalysis While the reaction should proceed thermally, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a catalytic amount (5-10 mol%) can sometimes facilitate the final ring-closing and aromatization steps.

Q2: My final product is contaminated with a persistent, colored impurity. What is it and how do I prevent it?

Answer: The likely culprit is polymerization or side-reactions of the highly reactive 2-(ethoxymethylene)malononitrile (4).

  • Causality: Malononitrile derivatives are prone to polymerization, especially at high temperatures or in the presence of strong bases. This often results in intractable, colored tars.

  • Troubleshooting Steps:

    • Order of Addition: Add the solution of the free amidine (3) to the solution of the activated olefin (4) at room temperature before heating. This ensures the amidine is present to react immediately, minimizing the olefin's self-reaction.

    • Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the amidine to ensure the complete consumption of the more sensitive olefin reagent.

    • Purification: If byproducts do form, purification can be achieved via column chromatography on silica gel. A gradient elution from hexane/ethyl acetate is typically effective.

G start Problem: Low Yield in Cyclocondensation check_temp Is reaction at reflux? start->check_temp check_time Has reaction run for >12h? check_temp->check_time Yes increase_temp Action: Increase temperature. (e.g., switch to n-butanol) check_temp->increase_temp No check_solvent Are you using Ethanol? check_time->check_solvent Yes increase_time Action: Increase reaction time. Monitor by TLC/LC-MS. check_time->increase_time No change_solvent Action: Consider DMF or add catalytic DBU. check_solvent->change_solvent Yes end Yield Improved check_solvent->end No (Advanced Troubleshooting) increase_temp->end increase_time->end change_solvent->end caption Figure 2. Troubleshooting flowchart for low yield.

Sources

Optimization

Technical Support Center: Stability of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses potential stability issues encountered with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses potential stability issues encountered with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a molecule of interest in drug discovery, combining a pyrimidine-5-carbonitrile core with a tertiary alkyl fluoride moiety. While DMSO is a versatile and widely used solvent due to its high dissolving power, its interaction with certain functional groups can lead to compound degradation.[1][2] The primary stability concerns for this specific molecule in DMSO stem from two key structural features: the tertiary alkyl fluoride and the electron-deficient pyrimidine ring system.

This guide will walk you through the potential degradation pathways, provide troubleshooting advice in a question-and-answer format, and offer detailed protocols for stability assessment and prevention.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments.

Question 1: I am observing a decrease in the concentration of my stock solution of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in DMSO over time. What could be the cause?

Answer: The most probable cause of concentration loss is the chemical degradation of your compound. The 2-fluoropropan-2-yl group, being a tertiary alkyl fluoride, is susceptible to elimination reactions, particularly in a polar aprotic solvent like DMSO.[3][4] This reaction would lead to the formation of 4-(prop-1-en-2-yl)pyrimidine-5-carbonitrile and hydrogen fluoride. DMSO can act as a base to facilitate this E2 elimination pathway.

Additionally, while less likely under anhydrous conditions, the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid if your DMSO contains water.[5][6] It is crucial to use high-purity, anhydrous DMSO to minimize this possibility.

Question 2: I see an unexpected peak in my LC-MS analysis of an aged sample. How can I identify this impurity?

Answer: The new peak likely corresponds to a degradation product. Based on the chemical structure, the primary suspect is the elimination product, 4-(prop-1-en-2-yl)pyrimidine-5-carbonitrile. To confirm its identity, you would expect to see a molecular ion in the mass spectrum corresponding to a loss of HF (20.01 g/mol ) from the parent compound.

Further structural elucidation can be achieved through High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of the impurity and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the newly formed alkene protons.

Question 3: Can the DMSO solvent itself be contributing to the degradation?

Answer: Yes, DMSO is not entirely inert. At elevated temperatures or in the presence of acidic or basic impurities, DMSO can decompose.[7][8][9] The decomposition of DMSO can generate various reactive species, including acids and bases, which can, in turn, catalyze the degradation of your compound.[7] For instance, acid-catalyzed decomposition of DMSO can occur, and any acidic byproducts could accelerate the elimination of the tertiary fluoride.

Question 4: What are the best practices for preparing and storing stock solutions of this compound in DMSO to minimize degradation?

Answer: To ensure the stability of your 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile stock solution, adhere to the following best practices:

  • Solvent Quality: Always use high-purity, anhydrous DMSO from a reputable supplier. Minimize the exposure of the solvent to atmospheric moisture.

  • Storage Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C. This will significantly slow down the rate of potential degradation reactions.

  • Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

  • Concentration: Prepare concentrated stock solutions and dilute to the final working concentration immediately before use. This minimizes the time the compound spends in a dilute, potentially less stable state.

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Visualizing the Degradation Pathway and Troubleshooting Workflow

To provide a clearer understanding of the potential chemical transformations and the steps to address them, the following diagrams have been created.

cluster_degradation Potential Degradation Pathway Parent 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Elimination 4-(prop-1-en-2-yl)pyrimidine-5-carbonitrile + HF Parent->Elimination E2 Elimination (DMSO as base)

Caption: Potential E2 elimination pathway of the parent compound in DMSO.

Start Observe Instability (e.g., peak area decrease) Check_Storage Review Storage Conditions (Temp, Moisture, Light) Start->Check_Storage Analyze_Sample Analyze by LC-MS & NMR Check_Storage->Analyze_Sample Identify_Degradant Identify Degradation Product(s) Analyze_Sample->Identify_Degradant Hypothesize Formulate Degradation Hypothesis (e.g., Elimination, Hydrolysis) Identify_Degradant->Hypothesize Mitigate Implement Mitigation Strategy (Anhydrous DMSO, Low Temp Storage) Hypothesize->Mitigate Re-evaluate Re-evaluate Stability Mitigate->Re-evaluate Re-evaluate->Analyze_Sample If still unstable Stable Compound is Stable Re-evaluate->Stable

Sources

Troubleshooting

Technical Support Center: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. This document provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential degradation of this molecule during experimental studies. Understanding the stability of this compound is critical for ensuring the integrity of your research and the development of robust analytical methods.

Introduction to the Stability of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound featuring a pyrimidine core, a nitrile functional group, and a tertiary alkyl fluoride moiety. Each of these components exhibits distinct reactivity that can contribute to the overall degradation profile of the molecule under various stress conditions. This guide will walk you through the potential degradation pathways and provide practical steps for identifying and mitigating these issues in your experiments.

The primary sites for potential degradation are:

  • The Pyrimidine-5-carbonitrile Core: This part of the molecule is susceptible to hydrolysis and oxidation.

  • The 2-Fluoropropan-2-yl Group: This tertiary alkyl fluoride is relatively stable but can undergo elimination or substitution reactions under certain conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a new peak in my chromatogram after exposing my sample of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile to acidic or basic conditions. What could this be?

A1: The most probable cause is the hydrolysis of the nitrile group (-CN). Under both acidic and basic conditions, nitriles can hydrolyze to form either a carboxylic acid or an amide intermediate.[1][2][3]

  • Potential Degradation Product 1: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carboxamide

    • Formation: Partial hydrolysis of the nitrile.

    • Identification: Expect a mass increase of 18 Da (addition of H₂O). The product will be more polar than the parent compound.

  • Potential Degradation Product 2: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carboxylic acid

    • Formation: Complete hydrolysis of the nitrile.

    • Identification: Expect a mass increase of 19 Da (addition of H₂O and loss of NH₃ from the nitrile nitrogen). This product will be significantly more polar.

Troubleshooting Steps:

  • Confirm the Identity: Use High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass of the new peak and compare it to the expected masses of the amide and carboxylic acid.

  • pH Study: Analyze the rate of formation of the new peak at different pH values. Nitrile hydrolysis is typically accelerated at the extremes of pH.[4]

  • Co-injection: If standards are available, co-inject the suspected degradation product with your sample to confirm its identity by retention time matching.

Q2: My sample was stored under ambient light, and I now see an unexpected impurity. Could this be a photodegradation product?

A2: Yes, pyrimidine derivatives can be susceptible to photodegradation.[5] The energy from UV or even visible light can promote reactions. While the specific photodegradation pathway for this molecule is not extensively documented, general principles suggest a few possibilities:

  • Ring Opening/Rearrangement: The pyrimidine ring can undergo photochemical reactions leading to various isomeric or ring-opened products.[6]

  • Radical Reactions: Photolysis can generate radical species that may lead to a variety of degradation products.

Troubleshooting Steps:

  • Photostability Study: Conduct a controlled photostability study according to ICH Q1B guidelines.[7] Expose a solution of your compound to a calibrated light source and monitor the formation of the impurity over time.

  • Protect from Light: Store all samples and solutions of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in amber vials or wrapped in aluminum foil to prevent light exposure.

  • Analytical Investigation: Use LC-MS/MS to fragment the impurity and the parent compound. Comparing the fragmentation patterns can provide clues about the structural changes.

Q3: I have detected a product that appears to have lost the 2-fluoropropan-2-yl group. How could this have happened?

A3: The loss of the 2-fluoropropan-2-yl group likely occurs through an elimination reaction, forming prop-1-en-2-ylpyrimidine-5-carbonitrile and releasing hydrogen fluoride (HF). This is a known reactivity pathway for tertiary alkyl halides, although the C-F bond is strong and often requires forcing conditions.[2][8][9]

  • Potential Degradation Product 3: 4-(Prop-1-en-2-yl)pyrimidine-5-carbonitrile

    • Formation: Elimination of HF from the 2-fluoropropan-2-yl group. This can be promoted by heat or basic conditions.

    • Identification: Expect a mass decrease of 20 Da (loss of HF).

Troubleshooting Steps:

  • Thermal Stress Study: Heat a sample of your compound (both solid and in solution) and monitor for the appearance of this degradant. Tertiary alkyl halides are more prone to elimination at elevated temperatures.[10][11]

  • Base Lability: Investigate the stability in the presence of non-nucleophilic bases.

  • NMR Analysis: If the impurity can be isolated, ¹H NMR spectroscopy should show the appearance of vinyl protons, and ¹⁹F NMR will show the absence of the fluorine signal.

Q4: Could the 2-fluoropropan-2-yl group be substituted by a hydroxyl group during hydrolysis?

A4: While less common than elimination for tertiary systems, a substitution reaction (SN1-type) to form 4-(2-hydroxypropan-2-yl)pyrimidine-5-carbonitrile is possible, especially in polar protic solvents like water under neutral or acidic conditions.[12][13]

  • Potential Degradation Product 4: 4-(2-Hydroxypropan-2-yl)pyrimidine-5-carbonitrile

    • Formation: Solvolysis/hydrolysis of the C-F bond.

    • Identification: Expect a mass decrease of 1 Da (substitution of -F with -OH).

Troubleshooting Steps:

  • Forced Hydrolysis: Perform forced hydrolysis studies in water at neutral, acidic, and basic pH, and at elevated temperatures.

  • Solvent Effects: Compare the degradation profile in protic versus aprotic solvents. SN1 reactions are favored in polar protic solvents.[12]

  • Mass Spectrometry: The mass difference between the parent and this degradant is small, so high-resolution MS is crucial for differentiation.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile based on its chemical structure and known reactivity of its functional groups.

Degradation_Pathways Parent 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Amide 4-(2-Fluoropropan-2-yl)pyrimidine-5-carboxamide Parent->Amide Acid/Base Hydrolysis (Partial) Alkene 4-(Prop-1-en-2-yl)pyrimidine-5-carbonitrile Parent->Alkene Thermal/Base-induced Elimination Alcohol 4-(2-Hydroxypropan-2-yl)pyrimidine-5-carbonitrile Parent->Alcohol Hydrolysis (SN1) Acid 4-(2-Fluoropropan-2-yl)pyrimidine-5-carboxylic acid Amide->Acid Acid/Base Hydrolysis (Complete)

Caption: Predicted degradation pathways of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Troubleshooting Guide: Experimental Protocols

If you suspect degradation of your sample, the following protocols for forced degradation studies can help you identify the cause and the resulting degradants. These studies are designed to be more aggressive than standard stability testing to accelerate the formation of potential degradation products.[7][14][15]

Protocol 1: Hydrolytic Degradation

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Materials:

  • 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set up three sets of vials:

    • Acidic: Add an aliquot of the stock solution to 0.1 M HCl.

    • Basic: Add an aliquot of the stock solution to 0.1 M NaOH.

    • Neutral: Add an aliquot of the stock solution to purified water.

  • Ensure the final concentration is appropriate for your analytical method and that the organic solvent content is low (e.g., <5%) to not inhibit hydrolysis.

  • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and quantify any new peaks that appear.

  • Use LC-MS to obtain the mass of the new peaks to aid in identification (see FAQs).

Protocol 2: Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation.

Materials:

  • 3% Hydrogen Peroxide (H₂O₂)

  • Other materials as in Protocol 1.

Procedure:

  • Prepare a stock solution as in Protocol 1.

  • Add an aliquot of the stock solution to a solution of 3% H₂O₂.

  • Incubate the sample at room temperature, protected from light.

  • At specified time points, withdraw an aliquot and analyze by HPLC. Quenching the reaction with an antioxidant (e.g., sodium bisulfite) may be necessary before injection.

Data Analysis:

  • Assess the degradation of the parent compound and the formation of any new peaks. Oxidative degradation can be complex, potentially leading to N-oxides of the pyrimidine ring or other oxidative products.[16]

Protocol 3: Thermal Degradation

Objective: To assess the stability of the compound at elevated temperatures.

Procedure:

  • Solid State: Place a small amount of the solid compound in a vial and heat in an oven at a controlled temperature (e.g., 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat as above.

  • At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

Data Analysis:

  • Look for the formation of the elimination product (loss of HF) as well as other potential thermal degradants.

Protocol 4: Analytical Workflow for Degradant Identification

This workflow provides a systematic approach to identifying unknown degradation products.

Analytical_Workflow Start Degraded Sample LC_UV LC-UV Analysis Start->LC_UV Initial Assessment LC_MS LC-HRMS Analysis LC_UV->LC_MS Peak of Interest Isolation Preparative HPLC for Isolation LC_UV->Isolation Sufficient Quantity MS_MS MS/MS Fragmentation LC_MS->MS_MS Determine Mass F_NMR 19F NMR Analysis LC_MS->F_NMR Contains Fluorine? Identification Structure Proposed MS_MS->Identification F_NMR->Identification NMR_Structure 1H, 13C NMR for Structure Elucidation Isolation->NMR_Structure NMR_Structure->Identification

Caption: A typical workflow for the identification of degradation products.

Key Analytical Techniques:

  • LC-HRMS: Provides accurate mass data to propose elemental compositions for degradation products.[17]

  • ¹⁹F NMR: A powerful tool for tracking the fate of the fluorine atom. A signal for inorganic fluoride may indicate C-F bond cleavage. The disappearance of the parent signal and the appearance of new organofluorine signals can help identify fluorine-containing degradants.[1][17]

Summary of Potential Degradation Products

Degradation PathwayPotential Product NameChange in Mass (Da)Key Identification Notes
Hydrolysis (Partial) 4-(2-Fluoropropan-2-yl)pyrimidine-5-carboxamide+18More polar than parent
Hydrolysis (Complete) 4-(2-Fluoropropan-2-yl)pyrimidine-5-carboxylic acid+19Significantly more polar, acidic
Elimination 4-(Prop-1-en-2-yl)pyrimidine-5-carbonitrile-20Less polar, loss of fluorine signal in ¹⁹F NMR
Substitution (Hydrolysis) 4-(2-Hydroxypropan-2-yl)pyrimidine-5-carbonitrile-1Requires HRMS to differentiate from parent
Oxidation N-Oxides or ring-opened productsVariableRequires detailed structural elucidation

Concluding Remarks

The stability of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is influenced by its three key structural motifs. While generally stable, it is susceptible to degradation under forced conditions. Hydrolysis of the nitrile group and elimination of the tertiary alkyl fluoride are the most predictable degradation pathways. A systematic approach using forced degradation studies in combination with modern analytical techniques is essential for identifying and controlling these degradation products in your research and development activities. By understanding these potential liabilities, you can develop more robust experimental protocols and analytical methods.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021). PFAS Central. [Link]

  • The Dark Side of Fluorine. (2019). National Institutes of Health. [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. (2023). ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]

  • The Dark Side of Fluorine. (2019). ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). Cambridge Open Engage. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • Current trends in forced degradation study for pharmaceutical product development. (2012). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). SAP. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). ResearchGate. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.). ACS Publications. [Link]

  • Case studies of fluorine in drug discovery. (n.d.). Omsk State University. [Link]

  • Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. (2020). National Institutes of Health. [Link]

  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (n.d.). ResearchGate. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). RSC Publishing. [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). ResearchGate. [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2025). ResearchGate. [Link]

  • Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. (2021). PubMed. [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). [Link]

  • Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium Salts. (n.d.). ResearchGate. [Link]

  • Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. (2003). RSC Publishing. [Link]

  • Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties. (n.d.). RSC Publishing. [Link]

  • CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. (2024). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Hydrolysis of Secondary and Tertiary Alkyl Halides. (n.d.). ElectronicsAndBooks. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (n.d.). RSC Publishing. [Link]

  • Site-Selective Tertiary Alkyl-Fluorine Bond Formation from α-Bromoamides Using a Copper/CsF Catalyst System. (n.d.). ResearchGate. [Link]

  • Thermal degradation of fluorotelomer treated articles and related materials. (n.d.). Semantic Scholar. [Link]

Sources

Optimization

minimizing cytotoxicity of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in control cells

Introduction for the Investigator This guide is designed to provide in-depth technical support for researchers encountering unexpected cytotoxicity with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in control cell li...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Investigator

This guide is designed to provide in-depth technical support for researchers encountering unexpected cytotoxicity with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in control cell lines. As this appears to be a novel or specialized compound, public data on its specific cytotoxic profile is limited. Therefore, this document synthesizes established principles for troubleshooting small molecule inhibitors, particularly those with pyrimidine scaffolds, to provide a logical and systematic framework for identifying and mitigating unwanted cytotoxic effects. Our approach is grounded in first principles of cell biology, pharmacology, and assay development to ensure you can isolate the root cause of the issue and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My control cells show significant death after treatment with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, even at concentrations where I expect no effect. What are the most common initial causes?

A1: This is a frequent challenge in early-stage compound screening. The initial investigation should focus on three critical, often-overlooked experimental variables before exploring complex biological mechanisms: Compound Solubility, Solvent Toxicity, and Assay Conditions.

1. Compound Solubility: Poor aqueous solubility is a primary cause of "pseudo-toxicity".[1][2] When a compound precipitates out of the culture medium, it can form microcrystals or aggregates. These particulates can cause physical damage to cells, interfere with optical or metabolic readouts, and lead to highly variable results.[3]

  • Causality: Pyrimidine-based structures can be lipophilic, leading to low solubility in aqueous assay buffers.[1][3] Adding a DMSO stock directly to the medium without sufficient mixing can cause the compound to crash out of solution immediately.[4]

  • Troubleshooting:

    • Visual Inspection: Before adding the compound to cells, prepare the final dilution in cell-free media and inspect it under a microscope. Look for crystals, cloudiness, or precipitate. Let it sit for the duration of your experiment to check for time-dependent precipitation.[4]

    • Kinetic Solubility Assay: Perform a simple kinetic solubility test to determine the maximum soluble concentration in your specific assay medium.[5]

2. Solvent Toxicity: While DMSO is a common solvent, its concentration is critical. Many cell lines are sensitive to final DMSO concentrations above 0.5%, and some can tolerate up to 1%.[4] Exceeding this limit can cause membrane disruption, osmotic stress, and cell death, which can be mistaken for compound-specific cytotoxicity.

  • Causality: DMSO is a powerful solvent that can compromise cell membrane integrity, leading to cytotoxicity independent of the compound itself.

  • Troubleshooting:

    • Solvent Tolerance Assay: Run a dose-response curve with your vehicle (e.g., DMSO) alone, using the same concentrations that will be present in your compound-treated wells. This will establish the maximum non-toxic solvent concentration for your specific cell line and assay duration.[4]

    • Consistent Solvent Concentration: Ensure every well, including untreated controls, receives the same final concentration of DMSO to normalize any solvent-induced effects.[6]

3. Inappropriate Assay or Endpoint: The choice of cytotoxicity assay is critical. Different assays measure different cellular events (metabolic activity, membrane integrity, etc.), which can be affected by the compound in ways unrelated to cell death.[7]

  • Causality: For example, MTT and other tetrazolium-based assays measure metabolic activity. If your compound inhibits a metabolic pathway without killing the cell, the assay will report this as cytotoxicity.[7][8]

  • Troubleshooting:

    • Use Orthogonal Assays: Confirm cytotoxicity using at least two different methods that measure distinct endpoints. For example, pair a metabolic assay (like MTT or MTS) with a membrane integrity assay (like LDH release or a dye-exclusion assay using Trypan Blue).[8][9]

    • Check for Assay Interference: Test the compound in a cell-free system with your assay reagents to rule out direct chemical interference (e.g., reduction of MTT reagent by the compound itself).[7]

Q2: I've ruled out solubility and solvent issues, but still observe toxicity. What are the likely biological mechanisms for a pyrimidine-based compound?

A2: Once technical issues are excluded, the focus shifts to the compound's interaction with the cell. For a pyrimidine-based inhibitor, cytotoxicity in a control cell line (where the intended target may be absent or not essential) often stems from off-target effects, induction of cellular stress, or intrinsic chemical reactivity.

1. Off-Target Kinase Inhibition: The pyrimidine scaffold is adept at binding the ATP pocket of protein kinases.[10] Due to the conserved nature of this pocket across the human kinome, even highly specific inhibitors can bind to unintended kinases.[10][11] If the compound inhibits an off-target kinase essential for cell survival, it will result in cytotoxicity.[11]

2. Induction of Oxidative Stress: Many small molecules can disrupt mitochondrial function or other cellular redox processes, leading to an overproduction of reactive oxygen species (ROS).[12][13] Excessive ROS damages lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis.[14]

3. Caspase-Mediated Apoptosis: Whether initiated by off-target effects or cellular stress, a common terminal pathway is apoptosis, executed by a cascade of proteases called caspases.[15] Pyrimidine derivatives have been shown to induce apoptosis through various mechanisms.[16][17] Activation of initiator caspases (like caspase-8 or -9) leads to the activation of executioner caspases (like caspase-3), which dismantle the cell.[15][18]

Diagram: Potential Mechanisms of Off-Target Cytotoxicity This diagram illustrates the logical flow from compound introduction to potential cytotoxic outcomes.

G cluster_0 Initial Compound Properties cluster_1 Cellular Interactions & Stress Responses cluster_2 Downstream Cytotoxic Events Compound 4-(2-Fluoropropan-2-yl) pyrimidine-5-carbonitrile Solubility Poor Solubility (Precipitation) Compound->Solubility If poorly soluble OffTarget Off-Target Kinase Inhibition Compound->OffTarget If soluble OxidativeStress Oxidative Stress (ROS Production) Compound->OxidativeStress Metabolic Metabolic Interference Compound->Metabolic Membrane Membrane Damage Solubility->Membrane Physical Damage Caspase Caspase Activation OffTarget->Caspase OxidativeStress->Caspase OxidativeStress->Membrane Lipid Peroxidation CellDeath Cell Death (Apoptosis/Necrosis) Metabolic->CellDeath e.g., ATP Depletion Caspase->CellDeath Membrane->CellDeath

Caption: Potential pathways leading to cytotoxicity in control cells.

Q3: How can I design an experiment to systematically troubleshoot this cytotoxicity?

A3: A systematic approach with proper controls is essential to pinpoint the cause.[19][20] The following workflow integrates the key troubleshooting steps.

Diagram: Systematic Troubleshooting Workflow

G start Start: Unexpected Cytotoxicity Observed solubility Step 1: Assess Solubility - Visual Inspection - Kinetic Solubility Assay start->solubility precipitate Precipitate Observed? solubility->precipitate solvent Step 2: Assess Solvent Toxicity - Run Vehicle-Only Dose Response precipitate->solvent No optimize_sol Action: Optimize Formulation (e.g., use excipients) or Lower Concentration precipitate->optimize_sol Yes solvent_toxic Solvent Toxic? solvent->solvent_toxic orthogonal Step 3: Confirm with Orthogonal Assays - Metabolic (MTT) - Membrane (LDH) solvent_toxic->orthogonal No optimize_solvent Action: Lower Final Solvent Concentration (e.g., <0.5% DMSO) solvent_toxic->optimize_solvent Yes consistent Results Consistent? orthogonal->consistent mechanistic Step 4: Investigate Mechanism - ROS Assay - Caspase Assay consistent->mechanistic Yes optimize_assay Action: Choose More Appropriate Assay or Troubleshoot Interference consistent->optimize_assay No end_true Conclusion: True Compound-Mediated Cytotoxicity mechanistic->end_true end_false Conclusion: Artifactual Cytotoxicity optimize_sol->end_false optimize_solvent->end_false optimize_assay->end_false

Caption: A step-by-step workflow to diagnose the source of cytotoxicity.

Data Summary for Initial Troubleshooting

ParameterRecommended ActionAcceptance CriteriaPotential Issue if Criteria Not Met
Compound Solubility Visually inspect highest concentration in media.Clear solution, no visible precipitate.Compound precipitation causing physical cell damage or assay interference.[1][7]
Solvent Concentration Run a vehicle-only dose-response.>95% viability at the highest solvent concentration used.Solvent is contributing to or causing the observed cytotoxicity.[4]
Cell Seeding Density Optimize cell number per well.Cells should be in logarithmic growth phase at time of treatment.[6]Overly confluent or sparse cultures can respond differently to stimuli.[6][19]
Assay Choice Confirm results with an orthogonal method.Correlation between metabolic (e.g., MTT) and membrane integrity (e.g., LDH) assays.Compound is interfering with assay chemistry or a specific cellular pathway not leading to death.[8]

Detailed Experimental Protocols

Protocol 1: Solvent Tolerance Assay

This protocol determines the highest concentration of your solvent (e.g., DMSO) that can be used without inducing cytotoxicity in your control cells.

Materials:

  • Control cell line of interest

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • Vehicle solvent (e.g., sterile, cell-culture grade DMSO)

  • Reagents for your chosen viability assay (e.g., MTS or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at your optimized density and allow them to adhere overnight.[21]

  • Prepare Solvent Dilutions: Prepare a 2x concentrated serial dilution of your solvent in complete culture medium. For example, if your final desired concentrations are 2%, 1%, 0.5%, 0.25%, etc., prepare 4%, 2%, 1%, 0.5% solutions.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2x solvent dilutions to the appropriate wells. Add 100 µL of medium without solvent to the "untreated control" wells.

  • Incubation: Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).[6]

  • Assay: Perform your viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the results to the untreated control wells (100% viability). Determine the highest solvent concentration that results in <5% loss of viability. This is your maximum tolerable solvent concentration.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Treated and untreated control cells in a 96-well plate (white-walled plates are recommended for luminescence)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Plate-reading luminometer

Procedure:

  • Cell Treatment: Seed cells and treat them with your compound at various concentrations and time points alongside a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: a. Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Increased luminescence relative to the vehicle control indicates caspase-3/7 activation.[18]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • Rajput, S., et al. (2013).
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Matotoka, M., & Masoko, P. (2023).
  • Stepanenko, A. A., & Dmitrenko, V. V. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • BenchChem. (2025). Technical Support Center: Minimizing In Vitro Cytotoxicity of Novel Small Molecule Compounds. BenchChem.
  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • Wishart, D. S., et al. (2021). Small-Molecule Inhibitors of Reactive Oxygen Species Production. Journal of Medicinal Chemistry.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
  • Merck Millipore. (n.d.).
  • Chhabria, M. T., et al. (2018). Structure-based design, synthesis and evaluation of 2,4-diaminopyrimidine derivatives as novel caspase-1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Bitesize Bio. (2023). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • Umemura, A. (2023).
  • Galluzzi, L., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. Oncogene.
  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology.
  • Jackson, A. L., & Linsley, P. S. (2010). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology.
  • Haibe-Kains, B., et al. (2013). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Cancer Research.
  • XCell Sciences. (2025). Why Biotech Companies Rely on Cell Panel Screening for Drug Development. XCell Sciences.
  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Brown, C. J., et al. (2017). Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications. Organic & Biomolecular Chemistry.
  • El-Sayed, H. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Favaloro, B., et al. (2012). Targeting caspases in cancer therapeutics. Cancers.

Sources

Troubleshooting

Technical Support Center: Addressing Resistance to Pyrimidine-5-Carbonitrile Compounds

Prepared by: Senior Application Scientist, Drug Discovery & Development Support Welcome to the technical support center for researchers investigating pyrimidine-5-carbonitrile compounds. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Support

Welcome to the technical support center for researchers investigating pyrimidine-5-carbonitrile compounds. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols for when you encounter one of the most significant challenges in drug development: acquired resistance. Our goal is to equip you with the foundational knowledge and methodologies to dissect, understand, and potentially overcome resistance mechanisms in your experimental models.

Section 1: Frequently Asked Questions (FAQs) - First Steps in Understanding Resistance

This section addresses the most common initial questions researchers face when observing a diminished response to their pyrimidine-5-carbonitrile compounds.

Q1: My cultured cells are becoming less sensitive to my pyrimidine-5-carbonitrile compound. How do I definitively confirm and quantify this emerging resistance?

A1: The first step is to systematically quantify the change in sensitivity. A simple viability assay is no longer sufficient; you need to perform a rigorous dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves exposing your suspected resistant cells and the original, sensitive parental cells to a range of compound concentrations in parallel.[1][2] A significant increase (typically >3-fold, but context-dependent) in the IC50 value for the treated population compared to the parental line is the standard confirmation of resistance.

  • Causality Insight: It is critical to run the parental cell line alongside your resistant line in every experiment. This controls for variations in experimental conditions, such as media batches, incubator conditions, or assay reagents, ensuring the observed difference in IC50 is due to a stable phenotypic change in the cells.[2] Regular authentication of your cell lines is also crucial to rule out contamination or genetic drift.[3]

Q2: What are the broad categories of resistance I should be aware of for targeted therapies like pyrimidine-5-carbonitrile compounds?

A2: Resistance mechanisms are generally classified into two main categories: on-target and off-target (or bypass) resistance.

  • On-Target Resistance: This involves genetic changes to the direct molecular target of your compound. The most common on-target mechanisms are secondary mutations in the drug-binding site that prevent the compound from binding effectively, or amplification of the target gene, which increases the protein level to a point where the drug concentration is no longer sufficient to achieve inhibition.[4] For example, the T790M "gatekeeper" mutation is a classic on-target resistance mechanism for EGFR inhibitors.[4][5]

  • Off-Target Resistance: This occurs when cancer cells find alternative ways to circumvent the effect of your compound without altering the direct target.[6] This can happen through several mechanisms:

    • Bypass Signaling Pathway Activation: Cells activate a parallel signaling pathway to restore the downstream signaling that your compound was designed to block.[7][8] For instance, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by reactivating the PI3K/AKT pathway.[7]

    • Increased Drug Efflux: Cells may upregulate the expression of transporter proteins, such as P-glycoprotein (MDR1), which actively pump the compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4][9][10]

    • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive and proliferate despite the inhibition of a key signaling pathway.[11][12][13]

    • Phenotypic Transformation: In some cases, cells may undergo a fundamental change in their identity, such as an epithelial-to-mesenchymal transition (EMT) or histologic transformation (e.g., adenocarcinoma to squamous cell carcinoma), rendering them no longer dependent on the inhibited pathway.[14][15]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for specific experimental challenges and workflows to characterize the mechanisms of resistance you have observed.

Guide 1: Validating and Inducing Resistance In Vitro

Issue: You have preliminary evidence of resistance (e.g., cells surviving at previously cytotoxic concentrations). You need to validate this and create a stable resistant model for mechanistic studies.

This protocol establishes the degree of resistance by comparing IC50 values.

  • Cell Seeding: Seed both the parental (sensitive) and suspected resistant cells at a low, uniform density in separate 96-well plates.[2] Leave the perimeter wells filled with sterile media or PBS to minimize "edge effects".[1][3]

  • Initial Cell Count (T0): After allowing cells to adhere (typically 12-24 hours), measure the initial cell number in a reference plate using a viability assay (e.g., CellTiter-Glo®). This T0 measurement is crucial for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[16]

  • Drug Addition: Prepare a 2x concentration serial dilution of your pyrimidine-5-carbonitrile compound. A common approach is a 10-point curve with 3-fold dilutions. Add an equal volume of the 2x drug solution to the appropriate wells of the cell plates. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 72 hours).

  • Final Cell Count (T_end_): Measure the final cell viability in all plates using the same method as the T0 reading.

  • Data Analysis:

    • Normalize the data to the DMSO control wells.

    • Plot the normalized viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 for each cell line.

Data Interpretation Table:

Cell LineIC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental Line0.11.0 (Reference)
Resistant Line1.515.0

A significant increase in the fold resistance confirms the resistant phenotype.

This protocol describes a standard method for inducing resistance through continuous drug exposure.

  • Parental Culture: Begin with a low-passage, authenticated parental cell line known to be sensitive to your compound.

  • Initial Exposure: Treat the cells with the compound at a concentration equal to its IC50.[16]

  • Monitoring and Media Changes: Initially, expect significant cell death. Monitor the culture daily and replace the media with fresh, drug-containing media every 2-3 days.[3]

  • Expansion of Survivors: Allow the small population of surviving cells to repopulate the culture vessel. This is the critical selection step.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration. A common strategy is to double the concentration in stepwise increments.[16]

  • Iterative Selection: Repeat this cycle of adaptation and dose escalation over several weeks to months.[3]

  • Cryopreservation: It is essential to cryopreserve cell stocks at various stages of resistance development. This creates a valuable resource for retrospective studies.[3]

Guide 2: Investigating On-Target Resistance Mechanisms

Issue: You hypothesize that resistance is caused by a direct modification of the drug's molecular target.

This protocol uses Sanger or Next-Generation Sequencing (NGS) to find mutations that may interfere with drug binding.

  • RNA/DNA Isolation: Isolate high-quality messenger RNA (mRNA) or genomic DNA (gDNA) from both parental and resistant cell populations.

  • cDNA Synthesis (from mRNA): If starting with RNA, perform reverse transcription to generate complementary DNA (cDNA). This is often preferred as it focuses on the expressed coding sequence.

  • PCR Amplification: Design primers flanking the coding region of the target gene, with a particular focus on the kinase domain or other putative drug-binding sites. Amplify this region using high-fidelity PCR.

  • Sequencing:

    • Sanger Sequencing: Best for confirming specific, suspected mutations. Purify the PCR product and send it for sequencing.

    • Next-Generation Sequencing (NGS): Provides a more comprehensive view, capable of identifying novel or unexpected mutations and assessing their allele frequency within the cell population.[17]

  • Sequence Analysis: Align the sequences from the resistant cells against the parental cells and the reference sequence. Look for non-synonymous mutations (those that change an amino acid). Tools like PolyPhen-2 or SIFT can help predict the functional impact of a mutation.

Guide 3: Investigating Off-Target (Bypass) Resistance Mechanisms

Issue: Sequencing of the target gene revealed no mutations, suggesting the resistance mechanism lies elsewhere.

This protocol uses a phospho-proteomic approach to identify signaling pathways that have been aberrantly activated in resistant cells.

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Treat both cell lines with your pyrimidine-5-carbonitrile compound at a high concentration (e.g., 10x IC50 of the parental line) for a short period (e.g., 2-4 hours). This ensures the primary target is inhibited. Lyse the cells immediately in phosphatase and protease inhibitor-supplemented buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Phospho-Kinase Array: Use a commercial antibody-based phospho-kinase array. These arrays contain dozens of antibodies against key phosphorylated signaling nodes (e.g., p-AKT, p-ERK, p-MET).

  • Array Hybridization & Detection: Incubate the lysates with the array membranes according to the manufacturer's instructions. Detect the signal using chemiluminescence.

  • Data Analysis: Quantify the spot intensities and compare the phosphorylation status of various proteins between the parental and resistant cells. A significant increase in the phosphorylation of a protein in a parallel pathway (e.g., MET, AXL, or downstream effectors like AKT or ERK) in the resistant cells is strong evidence of a bypass track.[7][8]

  • Validation: Validate the array hits by performing targeted Western blots for the identified phosphorylated and total proteins.

This protocol determines if increased drug efflux contributes to resistance.

  • Experimental Setup: Re-run the dose-response assay (Protocol 1.1) on your resistant cell line. This time, include a parallel set of experiments where the cells are co-treated with a known efflux pump inhibitor (e.g., Verapamil or PSC-833 for P-glycoprotein).

  • Co-treatment: Add the efflux pump inhibitor at a fixed, non-toxic concentration to the cells just before or concurrently with the serial dilutions of your pyrimidine-5-carbonitrile compound.

  • IC50 Determination: Calculate the IC50 of your compound in the presence and absence of the efflux pump inhibitor.

  • Interpretation: If the IC50 value of your compound in the resistant cells is significantly reduced in the presence of the efflux pump inhibitor, it strongly suggests that drug efflux is a contributing mechanism of resistance.[18][19] This indicates that your compound is a substrate for that transporter.

Section 3: Visualized Workflows and Pathways

Overview of Cancer Drug Resistance Mechanisms

This diagram illustrates the primary decision point in characterizing resistance: determining whether the mechanism is on-target or involves an off-target workaround.

Resistance_Mechanisms Start Resistance Observed (Increased IC50) OnTarget On-Target Resistance Start->OnTarget OffTarget Off-Target Resistance Start->OffTarget Mutations Target Gene Mutations (e.g., Gatekeeper) OnTarget->Mutations Amplification Target Gene Amplification (Increased Protein) OnTarget->Amplification Bypass Bypass Pathway Activation OffTarget->Bypass Efflux Increased Drug Efflux OffTarget->Efflux Metabolism Metabolic Reprogramming OffTarget->Metabolism Phenotype Phenotypic Change (e.g., EMT) OffTarget->Phenotype

Caption: Major categories of acquired drug resistance.

Bypass Signaling Pathway Activation

This diagram shows how a secondary receptor tyrosine kinase (RTK) can reactivate downstream signaling even when the primary target is inhibited.

Bypass_Signaling cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell RTK1_S Primary Target (e.g., EGFR) Pathway_S Downstream Signaling (e.g., PI3K/AKT) RTK1_S->Pathway_S Drug_S Pyrimidine-5-Carbonitrile Drug_S->RTK1_S Proliferation_S Cell Proliferation & Survival Pathway_S->Proliferation_S X_S INHIBITED RTK1_R Primary Target (e.g., EGFR) X_R INHIBITED RTK1_R->X_R Drug_R Pyrimidine-5-Carbonitrile Drug_R->RTK1_R RTK2_R Bypass Receptor (e.g., MET) Pathway_R Downstream Signaling (e.g., PI3K/AKT) RTK2_R->Pathway_R  Bypass Activation Proliferation_R Cell Proliferation & Survival Pathway_R->Proliferation_R

Caption: Mechanism of resistance via bypass signaling.

Experimental Troubleshooting Workflow

This workflow provides a logical decision tree for investigating the underlying cause of resistance.

Troubleshooting_Workflow Start Confirm Resistance (Protocol 1.1) SeqTarget Sequence Target Gene (Protocol 2.1) Start->SeqTarget MutationFound Mutation Identified? SeqTarget->MutationFound OnTargetConfirmed On-Target Resistance (Validate mutation's effect) MutationFound->OnTargetConfirmed Yes PhosphoScreen Phospho-Kinase Screen (Protocol 3.1) MutationFound->PhosphoScreen No BypassSignal Bypass Signal Found? PhosphoScreen->BypassSignal BypassConfirmed Off-Target: Bypass (Validate with inhibitors) BypassSignal->BypassConfirmed Yes EffluxAssay Efflux Pump Assay (Protocol 3.2) BypassSignal->EffluxAssay No EffluxReversed Resistance Reversed? EffluxAssay->EffluxReversed EffluxConfirmed Off-Target: Efflux (Identify specific pump) EffluxReversed->EffluxConfirmed Yes OtherMechs Investigate Other Mechanisms (Metabolism, Phenotype) EffluxReversed->OtherMechs No

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Welcome to the technical support center for the synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key building block.

I. Synthesis Overview & Key Challenges

The synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a critical process for the development of various therapeutic agents. The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in numerous clinically relevant molecules, including inhibitors of EGFR and VEGFR-2.[1][2] The introduction of a fluorinated isopropyl group at the C4 position can significantly enhance metabolic stability and binding affinity, a common strategy in medicinal chemistry.[3][4][5]

However, scaling up this synthesis from the bench to pilot or manufacturing scale presents several challenges. These can include:

  • Reaction Control: Exothermic events, particularly during the fluorination and cyclization steps, can be difficult to manage on a larger scale.

  • Reagent Handling: Some reagents may be hazardous, moisture-sensitive, or require cryogenic conditions, posing logistical challenges in a larger production environment.

  • Impurity Profile: Side reactions that are negligible at the gram scale can become significant at the kilogram scale, leading to complex purification procedures and reduced yields.

  • Crystallization and Isolation: Achieving a consistent and pure crystalline form of the final product can be challenging, impacting downstream processing and formulation.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Reaction Pathway Overview

A plausible synthetic route to 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile involves the construction of the pyrimidine ring followed by the introduction of the fluorinated side chain. A common approach is the condensation of a three-carbon component with an amidine equivalent, a variation of the well-established Biginelli or similar pyrimidine syntheses.[6][7]

Synthesis_Pathway A Starting Materials (e.g., Amidines, 1,3-Dicarbonyls) B Pyrimidine Ring Formation (Cyclocondensation) A->B C Intermediate Pyrimidine B->C D Introduction of Isopropyl Group C->D E Fluorination D->E F 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile E->F

Caption: Generalized synthetic workflow for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues encountered during the scale-up of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile synthesis.

FAQ 1: Low Yield in the Pyrimidine Ring Formation Step

Question: We are experiencing a significant drop in yield for the initial pyrimidine ring formation upon scaling up from 10g to 1kg. What are the likely causes and how can we troubleshoot this?

Answer:

Low yields in pyrimidine synthesis, particularly during scale-up, can often be attributed to several factors. The Biginelli and Pinner reactions, common methods for pyrimidine synthesis, are sensitive to reaction conditions.[6]

Troubleshooting Steps:

  • Catalyst Activity and Loading:

    • Expertise & Experience: On a larger scale, localized concentration gradients can lead to inefficient catalyst turnover. Ensure your catalyst is active and evenly dispersed. For solid-supported catalysts, ensure adequate stirring to prevent settling.[8] If using a Brønsted acid like HCl, verify the concentration is optimal, as excess acid can lead to side reactions.[6]

    • Actionable Advice: Perform a small-scale experiment to re-validate the catalyst loading. Consider a slow addition of the catalyst or one of the reactants to maintain a consistent reaction rate.

  • Reaction Time and Temperature:

    • Expertise & Experience: Heat transfer is less efficient in larger reactors. The core of the reaction mixture may not reach the desired temperature, or hotspots could lead to decomposition.

    • Actionable Advice: Use a reactor with efficient heating and stirring capabilities. Monitor the internal reaction temperature closely. It may be necessary to increase the reaction time or slightly elevate the temperature to drive the reaction to completion.[6] Thin Layer Chromatography (TLC) is a valuable tool for monitoring reaction progress.

  • Solvent and Reagent Purity:

    • Expertise & Experience: The presence of water can hydrolyze starting materials or intermediates, especially in acid-catalyzed reactions.[6] Ensure all reagents and solvents are anhydrous.

    • Actionable Advice: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly before use. The purity of starting materials is also critical; impurities that were insignificant on a small scale can inhibit the reaction at a larger scale.

Troubleshooting Workflow for Low Yield in Cyclization:

Troubleshooting_Yield Start Low Yield in Cyclization CheckCatalyst Verify Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Optimize Reaction Time & Temperature Start->CheckConditions CheckPurity Ensure Anhydrous Conditions & Reagent Purity Start->CheckPurity Revalidate Re-validate on Small Scale CheckCatalyst->Revalidate CheckConditions->Revalidate CheckPurity->Revalidate ScaleUp Implement Optimized Conditions on Large Scale Revalidate->ScaleUp

Caption: Decision tree for troubleshooting low yields in the pyrimidine cyclization step.

FAQ 2: Incomplete Fluorination and Side Product Formation

Question: During the fluorination step, we observe incomplete conversion of our intermediate and the formation of several unidentified impurities. How can we improve the selectivity and yield of the fluorination?

Answer:

Fluorination reactions, especially on electron-deficient rings like pyrimidines, can be challenging.[9][10] The choice of fluorinating agent and reaction conditions are critical to success.

Troubleshooting Steps:

  • Choice of Fluorinating Agent:

    • Expertise & Experience: For the introduction of a single fluorine atom, electrophilic fluorinating agents like Selectfluor® are often employed.[9][10] The reactivity of these agents can be modulated by the solvent system.

    • Actionable Advice: If using Selectfluor®, consider screening different solvent systems. A mixture of a polar aprotic solvent (e.g., DMF) and a protic solvent (e.g., acetic acid-water) can sometimes improve solubility and reactivity.[9]

  • Control of Reaction Temperature:

    • Expertise & Experience: Fluorination reactions are often exothermic. Poor temperature control can lead to over-reaction or decomposition of the starting material and product.

    • Actionable Advice: Maintain strict temperature control throughout the reaction. A slow, portion-wise addition of the fluorinating agent is recommended for large-scale reactions to manage the exotherm.

  • Quenching and Work-up:

    • Expertise & Experience: The work-up procedure is critical for removing unreacted fluorinating agent and byproducts. Improper quenching can lead to the formation of new impurities.

    • Actionable Advice: Develop a robust quenching procedure. This may involve the use of a reducing agent (e.g., sodium bisulfite) to neutralize any remaining electrophilic fluorine species. The pH of the aqueous work-up should also be carefully controlled to ensure the product is in the desired form for extraction.

Data Summary: Fluorination Conditions

ParameterRecommendationRationale
Fluorinating Agent Selectfluor® or similar electrophilic agentProvides a source of "F+" for reaction with the substrate.[9][10]
Solvent Acetonitrile, DMF, or AcOH/H₂OSolvent choice can influence reactivity and selectivity.
Temperature 0 °C to room temperature (monitor exotherm)Balances reaction rate with minimizing side reactions.
Addition Rate Slow, portion-wise additionControls exotherm and maintains a low concentration of the reactive fluorinating agent.
Quenching Agent Aqueous sodium bisulfite or thiosulfateSafely neutralizes excess electrophilic fluorine.
FAQ 3: Difficulties with Product Isolation and Purification

Question: Our final product, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, is difficult to crystallize and purify by column chromatography on a large scale. Are there alternative purification strategies?

Answer:

Purification of polar, nitrogen-containing heterocycles can be challenging. While column chromatography is effective at the lab scale, it is often not practical for large-scale production.

Troubleshooting Steps:

  • Crystallization:

    • Expertise & Experience: Successful crystallization depends on finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Actionable Advice: Screen a variety of solvent systems. Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble to induce precipitation. Seeding the solution with a small amount of pure crystalline material can also promote crystallization.

  • Salt Formation and Recrystallization:

    • Expertise & Experience: The pyrimidine ring is basic and can be protonated to form a salt.[11][12] Salts often have different solubility profiles and may be more crystalline than the free base.

    • Actionable Advice: Consider forming a salt of your product with an appropriate acid (e.g., HCl, H₂SO₄). The salt can then be recrystallized from a suitable solvent system. The free base can be regenerated by neutralization before the next step or as the final product.

  • Slurry and Resuspension:

    • Expertise & Experience: If the crude product is a solid but contains impurities, a slurry in a solvent that dissolves the impurities but not the product can be an effective purification method.

    • Actionable Advice: Suspend the crude product in a suitable solvent and stir for a period of time. The solid can then be isolated by filtration, leaving the impurities in the filtrate. This process can be repeated with different solvents to remove a range of impurities.

III. Experimental Protocols

General Protocol for Pyrimidine-5-carbonitrile Synthesis

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser is charged with the aldehyde (1.0 eq), malononitrile (1.2 eq), and urea or thiourea (1.8 eq).[8]

  • Catalyst Addition: The catalyst (e.g., a Brønsted or Lewis acid, 0.1-0.5 mol%) is added.[8]

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction is monitored by TLC.[6][8]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product is typically isolated by filtration and washed with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and catalyst.[8]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

IV. References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.

  • Fluorinated Pyrimidines: Key Players in Modern Therapeutics. Self-Supplied.

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health.

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate.

  • Fluorination of purine and pyrimidine ring via Selectfluor. ResearchGate.

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Royal Society of Chemistry.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health.

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

  • Pyrimidine. Wikipedia.

  • Pyrimidines. University of Liverpool.

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

  • Pyrimidine Synthesis. CRASH! Medical Review Series - YouTube.

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Self-Supplied.

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PubMed Central.

  • Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.

  • Pyrimidine de novo Biosynthesis. Biology LibreTexts.

  • Recent Advances in Pyrimidine-Based Drugs. MDPI.

  • Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate.

  • Pyrimidine Synthesis. YouTube.

  • 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. ChemUniverse.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central.

  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. ResearchGate.

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI.

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to EGFR Inhibitors: Evaluating Novel Pyrimidine-Based Compounds Against Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Challenge of Targeting EGFR in Oncology The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. As a re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. As a receptor tyrosine kinase, its signaling pathways govern fundamental cellular processes, including proliferation, survival, and differentiation.[1] In numerous cancers, aberrant EGFR activation—driven by mutation or overexpression—fuels tumor progression, making it a prime candidate for therapeutic intervention.[2]

The clinical landscape has been shaped by the development of small molecule EGFR tyrosine kinase inhibitors (TKIs), which have significantly improved outcomes for patients with specific EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC).[3] However, the evolution of on-target resistance mutations, such as the T790M "gatekeeper" mutation and subsequent C797S mutations, continually demands the innovation of next-generation inhibitors.[4]

This guide provides a framework for the evaluation of novel EGFR inhibitors, using the hypothetical compound 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a case study. While specific experimental data for this compound is not publicly available, its pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in the design of kinase inhibitors.[5][6] We will compare its potential profile against established first, second, and third-generation EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—and detail the essential experimental workflows required for a comprehensive assessment.

The EGFR Signaling Pathway and Inhibitor Intervention

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling through pathways like RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT, which are critical for cell proliferation and survival.[2] EGFR inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking autophosphorylation and halting these downstream signals.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor EGFR Inhibitors (e.g., 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile) Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and the point of inhibitor intervention.

Benchmarking Against Established EGFR Inhibitors

A novel inhibitor's potential is best understood in the context of existing therapies. Each generation of EGFR TKI was developed to address the limitations of its predecessors.

Inhibitor ClassRepresentative DrugsMechanism of ActionKey AdvantagesMajor Limitations
First-Generation Gefitinib, ErlotinibReversible, ATP-competitiveEffective against common activating mutations (e.g., Exon 19 deletions, L858R)Ineffective against T790M resistance mutation; Wild-type EGFR inhibition leads to side effects.[8][9]
Second-Generation Afatinib, DacomitinibIrreversible, pan-ErbB familyBroader activity; Can overcome some resistance mechanisms.Increased toxicity due to less specific targeting of ErbB family members.[10]
Third-Generation OsimertinibIrreversible, mutant-selectiveHigh potency against both activating mutations and the T790M resistance mutation; Spares wild-type EGFR, leading to a better safety profile.[11]Emergence of C797S and other resistance mechanisms.[4]
Novel Compound 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile To be determinedHypothesized: Potential for improved potency, selectivity against resistance mutations (including C797S), or better CNS penetration.To be determined

A Framework for Evaluating Novel EGFR Inhibitors

To characterize a novel compound like 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, a multi-tiered experimental approach is essential. This process moves from initial biochemical validation to cellular and finally to in vivo efficacy studies.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy a Biochemical Kinase Assay (IC50 Determination) b Kinase Selectivity Profiling a->b c Cellular Phosphorylation Assay (Western Blot) b->c d Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) c->d e Pharmacokinetic (PK) Studies d->e f Xenograft Tumor Models e->f g Toxicology Assessment f->g

Caption: A multi-phase workflow for novel EGFR inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the half-maximal inhibitory concentration (IC50) against wild-type and various mutant forms of EGFR.

Methodology (Luminescence-based, e.g., ADP-Glo™): [6][12]

  • Reagent Preparation:

    • Prepare a serial dilution of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in DMSO.

    • Dilute recombinant human EGFR kinase (wild-type, L858R, Exon 19 del, T790M, etc.) and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the EGFR kinase to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Expected Data Presentation:

EGFR Variant4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)
Wild-TypeTBD~500~30
L858RTBD~10~20
Exon 19 delTBD~7~15
L858R/T790MTBD~1>10,000
Exon 19 del/T790MTBD~1>10,000
L858R/T790M/C797STBD>1,000>10,000

Reference IC50 values are approximate and can vary based on assay conditions.

Cellular Viability Assay

This assay assesses the inhibitor's ability to reduce the viability or proliferation of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the growth inhibition (GI50) potency in cell lines with different EGFR statuses.

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay): [13]

  • Cell Culture and Seeding:

    • Culture NSCLC cell lines (e.g., PC-9 for Exon 19 del, H1975 for L858R/T790M, and A549 for wild-type) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile and control inhibitors.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI50.

Expected Data Presentation:

Cell LineEGFR Status4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile GI50 (nM)Osimertinib GI50 (nM)Gefitinib GI50 (nM)
PC-9Exon 19 delTBD~15~25
H1975L858R/T790MTBD~20>10,000
A549Wild-TypeTBD>5,000>10,000
In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To assess the ability of the compound to inhibit tumor growth in mice bearing human cancer cell-derived xenografts.

Methodology: [14][15]

  • Model Establishment:

    • Subcutaneously implant human NSCLC cells (e.g., H1975) into immunodeficient mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (vehicle control, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile at various doses, positive control like Osimertinib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Continue treatment for a specified duration (e.g., 21-28 days).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess tolerability by monitoring body weight changes and clinical signs.

Conclusion and Future Directions

The evaluation of a novel EGFR inhibitor such as 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile requires a rigorous, systematic comparison against established benchmarks. A promising candidate would ideally demonstrate high potency against clinically relevant activating and resistance mutations, particularly those that render current therapies ineffective (e.g., T790M and C797S). Crucially, a superior inhibitor should exhibit significant selectivity for mutant EGFR over the wild-type form to ensure a wider therapeutic window and minimize dose-limiting toxicities.[14]

The comprehensive experimental framework outlined in this guide—from biochemical profiling to cellular assays and in vivo validation—provides the necessary data to build a compelling case for a new therapeutic agent. The ultimate goal is the development of inhibitors that not only address current resistance mechanisms but also anticipate the future evolution of the disease, offering durable responses for patients with EGFR-driven cancers.

References

  • El-Moghazy, S. M., et al. (2011). Design and synthesis of novel 4,6-disubstituted-pyrimidine-5-carbonitrile derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4565-4573.
  • Zhang, L., et al. (2016). Discovery of novel 4-anilino-quinazoline-6-carboxamide derivatives as potent and selective EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3744-3756.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Kurup, A., et al. (2018). Discovery of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines as potent, dual inhibitors of EGFR and Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 28(12), 2189-2194.
  • Groen, H. J., et al. (2014). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 10(7), 935-952.
  • Lee, H. J., et al. (2013). An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs. PLoS One, 8(8), e72656.
  • Dhiwar, V. V., et al. (2022). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure and Dynamics, 41(12), 5229-5251.
  • Wang, X., et al. (2014). [Clinical Pharmacokinetics of Small Molecule Tyrosine Kinase Inhibitors]. Yao Xue Xue Bao, 49(6), 779-787.
  • Kumar, A., et al. (2022). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(16), 7851-7869.
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Comparative

validation of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a research tool

As a Senior Application Scientist, I understand the critical need for well-validated research tools in driving forward drug discovery and scientific understanding. This guide is designed to provide an in-depth, objective...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical need for well-validated research tools in driving forward drug discovery and scientific understanding. This guide is designed to provide an in-depth, objective comparison of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a research tool, evaluating its performance against relevant alternatives and providing the necessary experimental data for informed decision-making. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate tools for their specific research applications.

Introduction to 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a synthetic, heterocyclic compound featuring a pyrimidine core. The presence of a fluorinated isopropyl group and a nitrile moiety suggests its potential as a modulator of biological pathways, though its specific targets and mechanisms of action are not yet widely characterized in publicly available literature. The electron-withdrawing nature of the nitrile group and the fluorine atom can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity and metabolic stability.

This guide will explore the potential applications of this compound as a research tool, drawing comparisons with established alternatives where applicable. We will delve into its synthesis, proposed mechanisms of action based on structural analogs, and provide detailed protocols for its validation in a laboratory setting.

Comparative Analysis with Alternative Research Tools

To establish the utility of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, it is essential to compare it with existing tools that may target similar biological pathways. Given the limited direct information on this specific molecule, we will draw logical inferences from structurally related compounds, particularly those with a pyrimidine-5-carbonitrile scaffold, which are known to interact with a variety of protein targets, including kinases and G-protein coupled receptors (GPCRs).

For the purpose of this guide, we will compare it to a hypothetical, well-established kinase inhibitor, "Compound X," which shares the pyrimidine core but lacks the specific fluorinated isopropyl group. This comparative framework will allow us to highlight the potential advantages conferred by the unique structural features of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Table 1: Comparative Profile of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile and Compound X

Feature4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrileCompound X (Hypothetical Kinase Inhibitor)Rationale for Comparison
Core Scaffold Pyrimidine-5-carbonitrilePyrimidineShared core suggests potential for similar target classes.
Key Substituents 2-Fluoropropan-2-yl, NitrileVaries (e.g., Aryl, Amino groups)The fluorinated alkyl group may enhance metabolic stability and binding affinity.
Presumed Target Class Kinases, GPCRs (inferred)Kinases (established)Provides a basis for designing validation assays.
Potential Advantages Improved metabolic stability, potentially higher selectivity due to the unique fluoroalkyl group.Well-characterized mechanism of action and established protocols.Highlights the novelty and potential improvements offered by the new compound.
Potential Disadvantages Lack of established data, unknown off-target effects.Known off-target effects, potential for acquired resistance in cell models.Acknowledges the challenges and unknowns associated with a novel compound.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for the initial validation of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in a research setting. These protocols are designed to be self-validating, incorporating necessary controls to ensure the reliability of the generated data.

Protocol 1: In Vitro Kinase Inhibitory Assay

This protocol aims to determine the inhibitory potential of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile against a panel of commercially available kinases.

Causality behind Experimental Choices: A broad kinase panel is essential for initial screening to identify potential primary targets and assess selectivity. The choice of a well-established kinase inhibitor (e.g., Staurosporine) as a positive control is crucial for validating the assay's performance.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the diluted 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile or control compounds (DMSO as negative control, Staurosporine as positive control) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram 1: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Add_Inhibitor Add Compound/Controls to Plate Compound_Prep->Add_Inhibitor Kinase_Prep Prepare Kinase/Substrate/ATP Mix Add_Kinase_Mix Add Kinase Mix to Initiate Reaction Kinase_Prep->Add_Kinase_Mix Incubate Incubate at 30°C Add_Kinase_Mix->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis Calculate % Inhibition & IC50 Stop_Reaction->Data_Analysis

Caption: Workflow for determining in vitro kinase inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It measures the thermal stability of proteins upon ligand binding.

Causality behind Experimental Choices: This assay provides direct evidence of the compound binding to its target protein within intact cells, which is a critical validation step that bridges the gap between in vitro activity and cellular effects.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Treatment Treat with Compound/Vehicle Cell_Culture->Treatment Harvest Harvest & Resuspend Cells Treatment->Harvest Heating Heat Aliquots at Different Temps Harvest->Heating Lysis Lyse Cells & Separate Fractions Heating->Lysis WB_MS Analyze Soluble Fraction (Western/MS) Lysis->WB_MS Curve_Analysis Generate & Analyze Melting Curves WB_MS->Curve_Analysis

Caption: Workflow for CETSA to confirm target engagement.

Authoritative Grounding & Comprehensive References

To ensure the scientific integrity of this guide, all mechanistic claims and protocol standards are supported by authoritative sources.

In-Text Citations:

The principles of kinase inhibition assays are well-established and detailed in resources like Current Protocols in Pharmacology. The theoretical basis and practical application of the Cellular Thermal Shift Assay (CETSA) were first described by Martinez Molina et al. in Science.

Validation

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carbonitrile Derivatives as Kinase Inhibitors

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology.[1][2][3][4][5][6] Its inherent ability to mimic nucleic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology.[1][2][3][4][5][6] Its inherent ability to mimic nucleic acid bases allows for interactions with a wide array of biological targets, including the highly sought-after family of protein kinases.[1][6] This guide delves into the nuanced world of 4-substituted pyrimidine-5-carbonitrile derivatives, a class of compounds that has shown significant promise as potent and selective kinase inhibitors. While we will draw upon broader principles of pyrimidine-5-carbonitrile SAR, we will use the specific, albeit less publicly documented, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a conceptual anchor to explore how subtle molecular modifications can dramatically influence biological activity.

The Pyrimidine-5-Carbonitrile Core: A Privileged Scaffold

The pyrimidine-5-carbonitrile moiety is a "privileged scaffold" in medicinal chemistry. The pyrimidine ring itself provides a rigid framework with strategically placed nitrogen atoms that can act as hydrogen bond acceptors, crucial for anchoring within the ATP-binding pocket of kinases.[1] The electron-withdrawing nature of the nitrile group at the 5-position can modulate the electronic properties of the ring system and provide an additional interaction point. The true power of this scaffold, however, lies in the synthetic accessibility and tunability of the substituents at the 2, 4, and 6-positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Derivatives: A Strategic Approach

The synthesis of pyrimidine-5-carbonitrile derivatives is typically achieved through well-established condensation reactions.[1][7] A common and efficient method involves the three-component reaction of an aldehyde, malononitrile, and urea or thiourea.[7] This approach offers a high degree of flexibility in introducing diverse substituents.

General Synthetic Workflow:

Synthetic Workflow Aldehyde Substituted Aldehyde Three_Component_Reaction Three-Component Condensation Aldehyde->Three_Component_Reaction Malononitrile Malononitrile Malononitrile->Three_Component_Reaction Urea Urea/Thiourea Urea->Three_Component_Reaction Pyrimidine_Core Pyrimidine-5-carbonitrile Core Three_Component_Reaction->Pyrimidine_Core Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Pyrimidine_Core->Functionalization Final_Product Target Derivatives Functionalization->Final_Product

Caption: General synthetic workflow for pyrimidine-5-carbonitrile derivatives.

For the specific synthesis of a 4-(2-Fluoropropan-2-yl) derivative, one would start with 2-fluoro-2-methylpropanal. The choice of a fluorinated substituent is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look

The biological activity of pyrimidine-5-carbonitrile derivatives is highly dependent on the nature and position of the substituents. The following sections compare the impact of various modifications, drawing on published data for analogous compounds.

The Critical Role of the 4-Position Substituent

The substituent at the 4-position often plays a crucial role in determining the selectivity and potency of kinase inhibition. This position is frequently oriented towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger and more complex groups to pick up additional interactions.

Compound ID4-SubstituentTarget KinaseIC50 (nM)Reference
10b Varies (not specified)EGFR8.29[8]
11b Varies (not specified)EGFRWT90
11b Varies (not specified)EGFRT790M4030
11e Varies (not specified)VEGFR-2610[9]
12b Varies (not specified)VEGFR-2530[9]

Table 1: Comparative inhibitory activities of various pyrimidine-5-carbonitrile derivatives against different kinases. The specific structures of the 4-substituents are detailed in the cited literature.

The data in Table 1, extracted from studies on various pyrimidine-5-carbonitrile derivatives, clearly demonstrates the potent inhibition of key cancer-related kinases like EGFR and VEGFR-2.[8][9] For instance, compound 10b shows nanomolar inhibition of EGFR, highlighting the effectiveness of this scaffold. Interestingly, compound 11b displays a significant drop in potency against the T790M mutant of EGFR, a common resistance mutation.[10] This underscores the importance of designing substituents at the 4-position that can overcome resistance mechanisms. The hypothetical 4-(2-Fluoropropan-2-yl) group, with its small, lipophilic, and fluorinated nature, could potentially offer favorable interactions and improved metabolic stability.

The Influence of 2- and 6-Position Modifications

Modifications at the 2- and 6-positions of the pyrimidine ring are also critical for fine-tuning the activity profile.

  • 2-Position: Often substituted with small amine or thioether groups, which can form key hydrogen bonds with the hinge region of the kinase.

  • 6-Position: Typically bears a hydrogen or a small alkyl group, as larger substituents can lead to steric clashes within the ATP-binding site.

SAR cluster_substituents Key Substituent Positions Pyrimidine_Core Pyrimidine-5-carbonitrile R4 R4 (4-Position) - Potency & Selectivity - Overcoming Resistance Pyrimidine_Core->R4 Directs towards solvent front R2 R2 (2-Position) - Hinge Binding Pyrimidine_Core->R2 Interacts with hinge region R6 R6 (6-Position) - Steric Constraints Pyrimidine_Core->R6 Points into binding pocket

Caption: Key SAR points for pyrimidine-5-carbonitrile derivatives.

Experimental Protocols: A Guide to Evaluation

To objectively compare the performance of different 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile derivatives, a standardized set of experiments is crucial.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[11]

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced. This is often a coupled enzyme system that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Cell-Based Proliferation Assay

To assess the anti-proliferative activity of the compounds in a more biologically relevant context, a cell-based assay is essential.

Principle: This assay measures the number of viable cells after treatment with the test compounds.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a reagent such as MTT or resazurin, which is converted into a colored or fluorescent product by metabolically active cells.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][9]

Conclusion and Future Directions

The 4-substituted pyrimidine-5-carbonitrile scaffold is a highly versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed herein, based on extensive research in the field, provide a rational basis for the design of new derivatives with improved potency, selectivity, and resistance-breaking capabilities. The hypothetical 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile serves as an excellent case study for how targeted modifications can be envisioned to enhance the therapeutic potential of this important class of molecules. Future work should focus on synthesizing and evaluating a broader range of derivatives with diverse substituents at the 4-position to further probe the SAR and identify clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

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Comparative

Decoding Kinase Cross-Reactivity: A Comparative Guide for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

A Senior Application Scientist's Guide to Profiling a Novel JAK2 Inhibitor For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Profiling a Novel JAK2 Inhibitor

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is deciphering the compound's cross-reactivity profile. An inhibitor's interaction with unintended kinase targets can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth, objective framework for characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (hereafter referred to as Fluoro-Pyrim-CN ) as a case study.

Given that Fluoro-Pyrim-CN is a novel entity with no publicly available data, we will operate under the scientifically grounded hypothesis that it has been designed as an inhibitor of Janus Kinase 2 (JAK2) , a critical mediator in cytokine signaling pathways implicated in myeloproliferative neoplasms.[3][4] Our objective is to not only determine its potency and selectivity for JAK2 but also to benchmark its performance against established, clinically relevant JAK2 inhibitors: Ruxolitinib , Fedratinib , and Pacritinib .

The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[1] This conservation makes achieving absolute inhibitor selectivity a formidable challenge.[5] A promiscuous inhibitor can lead to off-target effects, complicating clinical development and potentially harming patients.[1] Conversely, a well-defined cross-reactivity profile can unveil opportunities for targeting multiple disease-relevant pathways.[2] Therefore, a systematic and multi-faceted approach to profiling is not just a regulatory requirement but a cornerstone of rational drug design.

A Systematic Workflow for Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity is a multi-step process, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach ensures both efficiency and accuracy in characterizing a novel compound like Fluoro-Pyrim-CN.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Profile Consolidation Start Novel Inhibitor (Fluoro-Pyrim-CN) PrimaryScreen Primary Biochemical Screen (JAK2 Potency, IC50) Start->PrimaryScreen Determine on-target potency BroadPanel Broad Kinome Panel Screen (e.g., >400 kinases at a single high concentration) Start->BroadPanel Assess broad selectivity IC50_Determination IC50 Determination for Hits (Dose-response biochemical assays) PrimaryScreen->IC50_Determination BroadPanel->IC50_Determination Confirm initial hits IdentifyOffTargets Identify & Prioritize Off-Targets IC50_Determination->IdentifyOffTargets Quantify off-target potency CellularAssays Cellular Target Engagement (e.g., NanoBRET™, CETSA®) IdentifyOffTargets->CellularAssays Validate in a cellular context PathwayAssays Pathway Inhibition Assays (e.g., pSTAT3 levels) CellularAssays->PathwayAssays Confirm functional consequence End Comprehensive Selectivity Profile PathwayAssays->End Finalize profile

A typical workflow for assessing kinase inhibitor selectivity.

Part 1: Foundational Biochemical Profiling

The initial step involves assessing the inhibitor's activity against a large panel of purified kinases in biochemical assays. This provides a direct measure of enzyme inhibition without the complexities of a cellular environment.

Methodology 1: Radiometric Kinase Assay for IC50 Determination

The radiometric assay is considered a gold standard for directly measuring kinase catalytic activity.[6][7] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Experimental Protocol:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase of interest (e.g., JAK2), its specific peptide or protein substrate, and a buffer containing MgCl₂ and other cofactors.

  • Inhibitor Addition: Add serial dilutions of Fluoro-Pyrim-CN (typically from 10 µM down to low nM concentrations) to the reaction wells. Include DMSO as a vehicle control.

  • Initiation: Start the reaction by adding [γ-³³P]ATP. It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for each kinase to ensure a fair comparison of inhibitor potencies.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: Stop the reaction and spot the mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.[6]

  • Washing: Wash the filter paper to remove all unbound radiolabeled ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Rationale: This method directly measures the functional consequence of inhibitor binding—the inhibition of phosphotransferase activity.[6] Its universality across different kinases makes it ideal for large-scale panel screening.[7]

Broad Kinome Screening

To obtain a comprehensive view of selectivity, Fluoro-Pyrim-CN should be screened against a large panel of kinases (e.g., the 468-kinase panel offered by DiscoverX or a similar service). Initially, this is often done at a single high concentration (e.g., 1 µM or 10 µM). Kinases showing significant inhibition (e.g., >50% or >75%) are then selected for full IC50 determination as described above.

Part 2: Cellular Target Engagement and Functional Corroboration

Biochemical assays, while essential, do not fully recapitulate the intracellular environment. Factors like cell permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and target accessibility can significantly influence an inhibitor's efficacy.[8] Therefore, validating biochemical hits in a cellular context is a critical next step.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful live-cell method that quantifies compound binding at specific target proteins.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the same kinase (the acceptor).

Experimental Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase of interest (e.g., JAK2, or a confirmed off-target) fused to NanoLuc® luciferase.[11]

  • Plating: After allowing for protein expression (typically 24 hours), plate the transfected cells into 96- or 384-well assay plates.[10]

  • Compound Treatment: Add serial dilutions of Fluoro-Pyrim-CN to the cells and incubate to allow the compound to reach equilibrium with its target.

  • Tracer Addition: Add a specific fluorescent tracer at a pre-determined concentration.

  • Signal Detection: Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-kinase fusion, its proximity will allow for energy transfer, generating a BRET signal. A test compound that binds the kinase will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[9][12]

  • Data Analysis: Measure the donor and acceptor emissions and calculate the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Rationale: This assay provides a quantitative measure of target occupancy in living cells, confirming that the compound can access and bind its intended target in a physiological setting.[13] It is an invaluable tool for distinguishing potent biochemical inhibitors from those with poor cellular activity.

G cluster_0 No Inhibitor cluster_1 With Inhibitor Nluc_Kinase NanoLuc-Kinase Fusion Tracer Fluorescent Tracer BRET High BRET Signal Tracer->BRET Energy Transfer Substrate Substrate Substrate->Nluc_Kinase Luminescence Nluc_Kinase_Inhib NanoLuc-Kinase Fusion No_BRET Low BRET Signal Nluc_Kinase_Inhib->No_BRET No Energy Transfer Inhibitor Fluoro-Pyrim-CN Inhibitor->Nluc_Kinase_Inhib Binding Competition Tracer_Inhib Fluorescent Tracer Substrate_Inhib Substrate Substrate_Inhib->Nluc_Kinase_Inhib Luminescence

Principle of the NanoBRET™ Target Engagement Assay.
Methodology 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is another powerful technique for verifying target engagement in cells or cell lysates.[14][15] It is based on the principle that ligand binding can stabilize a target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Treatment: Treat intact cells or cell lysates with Fluoro-Pyrim-CN or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[16]

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.[16][17]

  • Data Analysis: Plot the fraction of soluble protein against temperature. A stabilizing ligand like Fluoro-Pyrim-CN will cause a rightward shift in the melting curve, indicating a higher melting temperature (Tm).

Rationale: CETSA® provides label-free evidence of a direct physical interaction between the inhibitor and its target within a complex biological matrix.[16] It is an excellent orthogonal method to confirm the findings from assays like NanoBRET™.

Part 3: Comparative Analysis

The ultimate goal is to understand how Fluoro-Pyrim-CN's selectivity profile compares to existing therapies. This requires profiling the comparator drugs—Ruxolitinib, Fedratinib, and Pacritinib—using the same assays and conditions.

Hypothetical Data for Comparative Analysis

The following tables present a hypothetical but realistic dataset that could be generated from the described experiments.

Table 1: Biochemical IC50 Values against JAK Family Kinases

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Fluoro-Pyrim-CN (Hypothetical) 15 2.5 >1000 150
Ruxolitinib3.32.8428[3]19[3]
Fedratinib105[4][18]3[4]>1000[4]405[4]
Pacritinib12802352050

(Note: Literature values for comparators are cited for context; for a true head-to-head comparison, all compounds must be tested in the same assay run.)

Table 2: Selectivity Profile Against a Panel of Key Off-Target Kinases (Biochemical IC50, nM)

CompoundFLT3RETIRAK1ACVR1ROCK2
Fluoro-Pyrim-CN (Hypothetical) >500 >1000 >1000 >1000 85
Ruxolitinib>1000>1000>1000>1000250
Fedratinib15[4]48[4]>1000>1000110
Pacritinib23>10001669>1000
Interpretation and Discussion
  • High Potency and Selectivity for JAK2: Fluoro-Pyrim-CN demonstrates potent inhibition of JAK2 (IC50 = 2.5 nM), comparable to the established inhibitors Ruxolitinib and Fedratinib.[4]

  • JAK2 vs. JAK1 Selectivity: It shows a 6-fold selectivity for JAK2 over JAK1. This profile is distinct from Ruxolitinib, which is nearly equipotent against JAK1 and JAK2[19], and more similar to Fedratinib, which is highly selective for JAK2 over other JAK family members.[4][18] This could be therapeutically meaningful, as JAK1 inhibition is associated with immunosuppressive effects that may be undesirable in certain contexts.

  • Clean Profile Against Other JAKs: Like Fedratinib, Fluoro-Pyrim-CN shows very weak activity against JAK3 and TYK2, suggesting a lower potential for off-target effects related to these kinases.

  • Off-Target Profile: Unlike Fedratinib and Pacritinib, which have known potent activity against FLT3[4][20], Fluoro-Pyrim-CN appears to be clean against this common off-target. Pacritinib also shows potent inhibition of IRAK1 and ACVR1, activities not observed with Fluoro-Pyrim-CN.[21][22] However, the hypothetical data suggests a potential liability with ROCK2 inhibition, which would warrant further investigation as it could have implications for cardiovascular safety.

Conclusion

This guide outlines a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of a novel kinase inhibitor, exemplified by the hypothetical JAK2 inhibitor, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By integrating gold-standard biochemical assays with robust cellular target engagement methods, researchers can build a detailed and reliable selectivity profile.

The hypothetical data for Fluoro-Pyrim-CN illustrates a promising compound with high potency and a differentiated selectivity profile compared to existing drugs like Ruxolitinib, Fedratinib, and Pacritinib. Its strong selectivity for JAK2 over other JAKs and its clean profile against key off-targets like FLT3 could translate into an improved therapeutic window. The identified off-target activity against ROCK2 underscores the importance of broad panel screening for uncovering potential liabilities early in the drug discovery process. This systematic approach of profiling and comparison is indispensable for making informed decisions and advancing the most promising candidates toward clinical development.

References

Validation

A Comparative Guide to Establishing the In Vivo Efficacy of Novel Pyrimidine-5-Carbonitrile Analogs in Oncology Mouse Models

Introduction: The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutic agents. Derivatives of this class have demonstrated p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutic agents. Derivatives of this class have demonstrated potent inhibitory activity against critical oncogenic signaling pathways, including EGFR, PI3K/AKT, and VEGFR-2.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vivo efficacy of novel compounds within this class, using the hypothetical molecule 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a central case study. While specific in vivo data for this exact molecule is not yet publicly available, this document synthesizes established methodologies and data from closely related analogs to outline a robust, field-proven strategy for its preclinical validation.

Our approach is built on a logical progression from hypothesized mechanism of action to rigorous, comparative in vivo testing, ensuring that experimental choices are informed by a strong scientific rationale.

Part 1: Mechanistic Hypothesis and Preclinical Rationale

The efficacy of any targeted agent is predicated on its ability to modulate a specific biological pathway. For the pyrimidine-5-carbonitrile class, extensive research points towards the inhibition of key protein kinases that drive tumor proliferation, survival, and angiogenesis.

Hypothesized Target Pathways:

Based on published data for analogous structures, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is likely to exert its anticancer effects through one or more of the following pathways:

  • EGFR Signaling: Several pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors, arresting cell growth in cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer).[1]

  • PI3K/AKT/mTOR Signaling: This is a critical pro-survival pathway frequently dysregulated in cancer. Novel morpholinopyrimidine-5-carbonitriles have been synthesized as dual PI3K/mTOR inhibitors.[4] Furthermore, other analogs have been shown to induce apoptosis in leukemia cell lines by inhibiting the PI3K/AKT axis.[2][5][6]

  • VEGFR-2 Signaling: Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors, showing efficacy comparable to the standard-of-care multikinase inhibitor, Sorafenib, in in vitro assays.[3]

The initial step in evaluating our lead compound is to perform in vitro kinase and cellular proliferation assays to confirm its primary mechanism of action. This data is crucial for selecting the correct cell lines and, subsequently, the most relevant mouse models for in vivo efficacy studies.

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Compound Pyrimidine-5-Carbonitrile Analog (Hypothesized) Compound->PI3K Inhibits InVivo_Workflow start Novel Compound: 4-(2-Fluoropropan-2-yl) pyrimidine-5-carbonitrile invitro In Vitro Screening (Kinase & Cellular Assays) start->invitro pk Step 1: Tolerability & PK Study (Naive Mice) invitro->pk Confirm MoA & Potency model Step 2: Xenograft Model Establishment pk->model Determine MTD & Dosing Regimen efficacy Step 3: Efficacy Study (Tumor-Bearing Mice) model->efficacy Tumors reach ~100-150 mm³ analysis Step 4: Endpoint Analysis (TGI, Body Weight, Biomarkers) efficacy->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: A streamlined workflow for assessing the in vivo efficacy of a novel therapeutic agent.

Experimental Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study

Rationale: Before assessing efficacy, it is imperative to determine the highest dose of the compound that can be administered without causing unacceptable toxicity (the MTD). This study also provides critical pharmacokinetic data (e.g., Cmax, Tmax, half-life) that informs the dosing schedule for the efficacy study. This protocol is a self-validating system; an inappropriate dose level identified here prevents failure and confounding results in the more resource-intensive efficacy study.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy study (e.g., BALB/c nude or NOD/SCID), aged 6-8 weeks.

  • Group Allocation: Assign 5 groups of 3 mice each.

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water).

    • Group 2-5: Escalating doses of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (e.g., 10, 30, 100, 200 mg/kg), administered via the intended clinical route (e.g., oral gavage).

  • Dosing and Observation:

    • Administer the compound once daily for 5-7 consecutive days.

    • Monitor animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

    • Record body weight daily. A body weight loss exceeding 20% is a common endpoint.

  • Pharmacokinetic Sampling:

    • On Day 1, collect blood samples from a satellite group of animals at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and analyze for drug concentration using LC-MS/MS.

  • Endpoint and MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a mean body weight loss of more than 15-20% and induces no other significant signs of toxicity.

Experimental Protocol 2: Human Tumor Xenograft Efficacy Study

Rationale: The xenograft model, where human cancer cells are implanted into immunodeficient mice, remains the industry standard for evaluating the in vivo antitumor activity of novel compounds. The choice of cell line should be directly informed by the in vitro sensitivity data.

Methodology:

  • Cell Culture and Implantation:

    • Select a human cancer cell line demonstrated to be sensitive to the compound in vitro (e.g., HCT-116 for a VEGFR-2 inhibitor)[3].

    • Culture cells to ~80% confluency under standard conditions.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5-10 x 10⁶ cells into the right flank of each female BALB/c nude mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow, monitoring their size every 2-3 days with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.

  • Treatment Groups:

    • Group 1: Vehicle Control (p.o., QD)

    • Group 2: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (at MTD or a fraction thereof, e.g., 50 mg/kg, p.o., QD)

    • Group 3: Benchmark Positive Control (e.g., Sorafenib at 30 mg/kg, p.o., QD)

  • Dosing and Monitoring:

    • Administer treatments daily for 14-21 days.

    • Measure tumor volumes and body weights three times per week.

    • Monitor animal health daily.

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At termination, collect terminal blood samples and harvest tumors.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the antitumor effect.

References

  • El-Gamal, M.I., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Fahim, A.M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. RSC Medicinal Chemistry. Available at: [Link]

  • Fahim, A.M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. Available at: [Link]

  • Fahim, A.M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. Available at: [Link]

Sources

Comparative

comparative analysis of pyrimidine-5-carbonitrile synthesis methods

An In-Depth Comparative Guide to the Synthesis of Pyrimidine-5-carbonitrile The pyrimidine-5-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized for a vast...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Pyrimidine-5-carbonitrile

The pyrimidine-5-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized for a vast spectrum of biological activities, including anticancer[1][2], anti-inflammatory[3], and antimicrobial properties[4]. Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems and functional materials.[5][6] The inherent value of this molecular framework has driven the development of numerous synthetic strategies, ranging from classical multicomponent reactions to modern catalyzed and energy-assisted methods.

This guide provides a comparative analysis of the most prominent and effective methods for synthesizing pyrimidine-5-carbonitriles. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer a critical evaluation to assist researchers in selecting the optimal strategy for their specific application, whether it be for library generation, large-scale production, or the creation of novel analogues.

Method 1: The Workhorse - One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent the most efficient, atom-economical, and versatile strategy for accessing the pyrimidine-5-carbonitrile core.[7] The general approach involves the condensation of three building blocks: an aldehyde, a compound with an active methylene group (typically malononitrile), and a binucleophile such as an amidine, urea, or thiourea.[8]

Mechanistic Rationale

The reaction typically proceeds through a well-established cascade of classical organic reactions. The process is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a highly electrophilic arylidene malononitrile intermediate. This is followed by a Michael addition of the amidine or (thio)urea. The resulting adduct then undergoes intramolecular cyclization and subsequent tautomerization or aromatization (often via oxidation or elimination) to yield the final pyrimidine-5-carbonitrile product.[9]

MCR_Mechanism cluster_Knoevenagel Step 1: Knoevenagel Condensation cluster_Michael Step 2: Michael Addition cluster_Cyclization Step 3: Cyclization & Aromatization Aldehyde Aldehyde Intermediate1 Arylidene Malononitrile Aldehyde->Intermediate1 Base Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Acyclic Adduct Intermediate1->Intermediate2 Amidine Amidine / Urea Amidine->Intermediate2 Intermediate3 Dihydropyrimidine Intermediate2->Intermediate3 Intramolecular Cyclization Product Pyrimidine-5-carbonitrile Intermediate3->Product Tautomerization/ Aromatization

Caption: General mechanism for the three-component synthesis of pyrimidine-5-carbonitriles.

A. MCR in Aqueous Media: The Green Approach

The use of water as a solvent has gained significant traction due to its low cost, non-flammability, and environmental benefits.[10] Surfactant catalysts like p-dodecylbenzenesulfonic acid (DBSA) can enhance reaction rates in aqueous media by forming micelles, which bring the organic reactants into close proximity.[3][11]

Experimental Protocol: DBSA-Catalyzed Synthesis in Water [3]

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.5 mmol).

  • Add 20 mL of water followed by p-dodecylbenzenesulfonic acid (DBSA) (10 mol%).

  • Stir the mixture vigorously at room temperature or heat to reflux (typically 60-80 °C) for the time specified by TLC monitoring (usually 2-5 hours).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the precipitate, wash thoroughly with cold water (3 x 15 mL), and dry under vacuum.

  • Recrystallize the crude product from ethanol or an ethyl acetate/hexane mixture to obtain the pure pyrimidine-5-carbonitrile.

B. MCR under Solvent-Free Conditions: Enhanced Reactivity

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates due to the high concentration of reactants.[8] Simple and inexpensive catalysts like ammonium chloride are highly effective under these conditions.[8]

Experimental Protocol: NH₄Cl-Catalyzed Solvent-Free Synthesis [8]

  • In a 100 mL round-bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and ammonium chloride (0.8 mmol).

  • Place the flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the required time (typically 3-4 hours), monitoring progress by TLC. The mixture will become a melt and then solidify.

  • After the reaction is complete, cool the flask to room temperature.

  • Add crushed ice (approx. 20 g) to the flask and stir to break up the solid mass.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethyl acetate:n-hexane 1:3) to yield the pure product.[8]

C. Microwave-Assisted MCR: The Rapid Method

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes.[6][12] This is attributed to efficient and uniform heating of the reaction medium.

Experimental Protocol: Microwave-Assisted Synthesis in Water [12]

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in a CEM microwave reactor (or equivalent).

  • Irradiate the mixture at 100 °C with a power of 300 W for 15-20 minutes.

  • After irradiation, allow the vial to cool to room temperature.

  • Filter the resulting precipitate and wash it several times with water.

  • Recrystallize the crude solid from ethanol to afford the pure pyrimidine derivative.

Method 2: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyano enamine, which can be hydrolyzed to a cyclic ketone.[13][14] While not a direct synthesis of the pyrimidine ring itself, it is a fundamental C-C bond-forming reaction for nitrile-containing compounds and is instrumental in constructing precursors that can be subsequently converted into pyrimidine systems. The reaction is particularly useful for creating 5- to 8-membered rings.[14]

Mechanistic Rationale

The mechanism involves the deprotonation of the α-carbon of one nitrile group by a strong base to form a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to a cyclic imine anion. Tautomerization results in the more stable cyclic β-enaminonitrile.[15]

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Carbanion Intramolecular Carbanion Dinitrile->Carbanion Strong Base (-H+) Imine Cyclic Imine Anion Carbanion->Imine Intramolecular Attack Enamine Cyclic β-Enaminonitrile Imine->Enamine Tautomerization

Caption: Simplified mechanism of the intramolecular Thorpe-Ziegler cyclization.

Conceptual Application Protocol This protocol describes a conceptual pathway where a Thorpe-Ziegler product is a key intermediate.

  • Synthesis of Dinitrile Precursor: Synthesize a suitable dinitrile precursor, for example, by reacting a dihalide with sodium cyanide or through a multi-step sequence that introduces two nitrile functionalities at appropriate positions.

  • Thorpe-Ziegler Cyclization: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the dinitrile in an anhydrous solvent like toluene or THF. Add a strong base (e.g., sodium hydride, sodium amide) and heat the reaction under high-dilution conditions to favor intramolecular cyclization.

  • Work-up: After completion, quench the reaction carefully with an acid (e.g., dilute HCl) to neutralize the base and facilitate the hydrolysis of the enamine to a cyclic α-cyanoketone.

  • Pyrimidine Ring Formation: React the resulting cyclic α-cyanoketone with a suitable binucleophile like guanidine or urea in the presence of a base (e.g., sodium ethoxide) in ethanol. This condensation reaction will form the fused pyrimidine-5-carbonitrile ring system.

Method 3: Post-Modification of a Pre-formed Pyrimidine Ring

This strategy is invaluable for creating derivatives that are not readily accessible via MCRs, often due to the incompatibility of functional groups. The approach starts with a versatile pyrimidine intermediate, such as a halopyrimidine, which can then undergo various transformations.

A. Nucleophilic Aromatic Substitution (SₙAr)

Halogens at the C2, C4, or C6 positions of the pyrimidine ring are highly susceptible to displacement by nucleophiles. This provides a powerful method for introducing diverse functionalities.

Experimental Protocol: Synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile [16]

  • In a 50 mL round-bottom flask, suspend 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 g, 6.5 mmol) in 20 mL of ethanol.

  • Add piperidine (2.75 g, 32.5 mmol, 5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and continue stirring for 2 hours to ensure complete precipitation.

  • Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry.

  • The resulting white solid can be further purified by recrystallization from acetone to yield colorless blocks of the title compound.

Workflow cluster_MCR Method 1: Multicomponent Reactions (MCRs) cluster_PostMod Method 3: Post-Modification MCR_Start Aldehyde + Malononitrile + Amidine/Urea MCR_Product Diverse Pyrimidine-5-carbonitriles MCR_Start->MCR_Product One-Pot (Aqueous, Solvent-Free, or MW) Mod_Product Specifically Substituted Derivatives MCR_Product->Mod_Product Can be starting material for further modification Mod_Start Functionalized Pyrimidine (e.g., 4-amino-6-chloro-pyrimidine-5-carbonitrile) Mod_Start->Mod_Product Nucleophilic Substitution (e.g., + Piperidine)

Caption: Workflow comparison between direct MCR synthesis and post-modification strategies.

Comparative Analysis

MethodKey FeaturesTypical YieldsReaction TimeAdvantagesDisadvantagesBest For
MCR (Aqueous) Aldehyde, Malononitrile, Amidine/Urea, Water, Catalyst (e.g., NaOAc, DBSA)70-95%[3][10]2-8 hours[3][10]Environmentally friendly, safe, low cost, simple workup.May require surfactant for some substrates, moderate reaction times.Green chemistry applications, scale-up synthesis.
MCR (Solvent-Free) Aldehyde, Malononitrile, Amidine/Urea, Catalyst (e.g., NH₄Cl), Heat80-92%[8]3-5 hours[8]High atom economy, reduced waste, enhanced reactivity, simple setup.Requires thermal stability of reactants, potential for charring.Environmentally conscious synthesis, process intensification.
MCR (Microwave) Aldehyde, Malononitrile, Amidine/Urea, Solvent, MW Irradiation60-90%[12]10-30 minutes[12]Extremely rapid, often higher yields, improved purity.Requires specialized microwave equipment, scalability can be an issue.High-throughput screening, rapid library synthesis.
Thorpe-Ziegler Intramolecular cyclization of a dinitrile precursor with a strong baseVariableVariablePowerful for creating fused-ring systems and macrocycles.Multi-step process, requires anhydrous conditions and strong bases.Synthesis of complex, fused pyrimidine-5-carbonitrile analogues.
Post-Modification Pre-formed pyrimidine (e.g., halopyrimidine) + Nucleophile70-85%[16]4-8 hours[16]Access to derivatives unavailable by MCR, predictable regiochemistry.Multi-step, requires synthesis of the initial pyrimidine core.Late-stage functionalization, SAR studies.

Conclusion for the Practicing Scientist

The synthesis of pyrimidine-5-carbonitriles is a well-developed field with a variety of robust methods available to the modern researcher.

  • For diversity, speed, and efficiency , particularly in a drug discovery context, One-Pot Multicomponent Reactions (MCRs) are unparalleled. The choice between aqueous, solvent-free, or microwave-assisted MCRs will depend on the specific goals: prioritize aqueous MCRs for green and scalable processes, solvent-free methods for their simplicity and environmental benefits, and microwave-assisted synthesis for maximum speed in library generation.

  • The Thorpe-Ziegler cyclization remains a powerful, albeit more classical and demanding, tool for constructing complex, fused-ring systems where the pyrimidine ring is built upon a pre-formed carbocycle.

  • Post-modification of a pre-formed pyrimidine ring is the strategy of choice for late-stage functionalization and for accessing specific target molecules that cannot be synthesized directly via MCRs. The reactivity of halopyrimidines, in particular, provides a reliable entry point for introducing a wide array of substituents.

By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route to achieve their scientific objectives.

References

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Pyrimidine-Based Inhibitors

Case Study: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Introduction: The Imperative of Selectivity in Drug Discovery In the pursuit of novel therapeutics, the identification of a potent "on-target" inhibitor is onl...

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the identification of a potent "on-target" inhibitor is only the beginning. The clinical success of a molecule is profoundly influenced by its selectivity profile—its propensity to interact with unintended biological targets. These "off-target" interactions can lead to a spectrum of consequences, from unforeseen toxicities to beneficial polypharmacology.[1] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a cornerstone of rational drug design and risk mitigation.

This guide provides a comprehensive framework for evaluating the selectivity of a novel investigational compound, using the hypothetical molecule 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (hereafter referred to as Cpd-X ) as a practical case study. The pyrimidine-5-carbonitrile scaffold is prevalent in kinase inhibitors and other targeted agents, making this a relevant exercise for many drug discovery programs.[2][3][4] We will proceed from broad, predictive methods to highly specific, cell-based validation, demonstrating how to build a robust selectivity profile. This guide is structured to explain not just the how but the why behind each experimental choice, reflecting a field-proven, self-validating approach.

Part 1: Foundational Assessment - In Silico Off-Target Prediction

Expertise & Rationale: Before committing significant resources to wet-lab experiments, computational methods provide a cost-effective and rapid first pass to generate hypotheses about potential off-target interactions.[5] These approaches leverage vast databases of known compound-protein interactions and protein structures to predict a molecule's likely binding partners.[6] For Cpd-X, this step is critical for prioritizing which protein families to investigate experimentally.

Methodology Comparison:

  • Ligand-Based (Similarity) Methods: These tools (e.g., SEA, SwissTargetPrediction) operate on the principle of "guilt-by-association"—if Cpd-X is structurally similar to known ligands, it may share their targets. This is an excellent starting point but can miss interactions with novel target classes.[7][8]

  • Structure-Based (Docking) Methods: If crystal structures of potential off-targets are available, molecular docking can predict the binding pose and estimate the binding affinity of Cpd-X. This provides a structural rationale for potential interactions.[9]

Conceptual Workflow: In Silico Profiling

The workflow begins with the 2D structure of Cpd-X and expands to predict a list of prioritized off-targets for subsequent experimental validation.

in_silico_workflow cluster_input Input cluster_screening Computational Screening cluster_output Output & Prioritization cpd_x Cpd-X Structure (SMILES/SDF) sim_screen Ligand Similarity Screening (e.g., SEA, TargetNet) cpd_x->sim_screen 2D Similarity dock_screen Structure-Based Docking (Against kinase panel, etc.) cpd_x->dock_screen 3D Conformation hit_list Predicted Off-Target List (Ranked by score/energy) sim_screen->hit_list dock_screen->hit_list pathway Pathway Analysis (Identify enriched pathways) hit_list->pathway Functional Annotation

Caption: In silico workflow for initial off-target hypothesis generation.

Part 2: Broad Experimental Profiling - In Vitro Kinome Scanning

Expertise & Rationale: Since the pyrimidine scaffold is common in kinase inhibitors, the most logical and critical experimental step is a broad kinome scan.[10] This directly measures the interaction of Cpd-X with a large panel of purified human kinases, providing quantitative data on both potency and selectivity. This is the industry-standard method for characterizing kinase inhibitor selectivity.

Platform Comparison:

Technology PlatformPrinciplePrimary OutputAdvantagesConsiderations
Competition Binding Assay (e.g., KINOMEscan®)Measures the ability of Cpd-X to displace a known, immobilized ligand from the kinase active site.[11][12]Dissociation Constant (Kd)ATP-independent, providing a true measure of binding affinity. High sensitivity.Does not measure functional inhibition of kinase activity.
Activity-Based Assay (e.g., Reaction Biology, Promega)Measures the ability of Cpd-X to inhibit the phosphotransferase activity of each kinase.[10]IC50Directly measures functional inhibition. Can be run at different ATP concentrations.IC50 values are dependent on assay conditions (e.g., ATP concentration).

Trustworthiness through Data Interpretation: A key output of these scans is the Selectivity Score (S-Score) , which quantifies selectivity by dividing the number of kinases bound by the total number of kinases tested at a given concentration. A lower S-score indicates higher selectivity. For Cpd-X, we would compare its S-score to a known selective (e.g., Erlotinib) and a non-selective (e.g., Staurosporine) inhibitor.

Hypothetical Kinome Scan Data for Cpd-X

Kinase TargetCpd-X (% Inhibition @ 1µM)Erlotinib (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
EGFR (Assumed On-Target)98.5 99.1 99.8
VEGFR235.240.599.5
ABL115.110.398.9
SRC22.818.799.2
DDR1 (Potential Off-Target)85.4 5.697.1
CDK25.22.195.4
Selectivity Score (S(35)) 0.02 (2 hits / 97)0.01 (1 hit / 97)0.95 (92 hits / 97)

Data is hypothetical. S(35) indicates score for kinases with >35% inhibition. This data suggests Cpd-X is highly selective but has a potential significant off-target liability in DDR1, warranting further investigation.

Experimental Workflow: Kinome Scanning

This diagram illustrates the process from compound submission to data analysis.

kinome_scan_workflow cluster_prep Preparation cluster_assay Assay Execution (Vendor) cluster_analysis Data Analysis cpd_prep Prepare Cpd-X Stock (High concentration in DMSO) screening Screening at Fixed Conc. (e.g., 1 µM) cpd_prep->screening binding Competition Binding Assay (e.g., KINOMEscan) screening->binding activity Functional Activity Assay (e.g., ADP-Glo) screening->activity data_out Raw Data (% Inhibition or Kd) binding->data_out activity->data_out selectivity Calculate Selectivity Score (e.g., S(35)) data_out->selectivity treespota Visualize on Kinome Tree (TREEspot®) data_out->treespota

Caption: Workflow for in vitro kinase selectivity profiling.

Part 3: Cellular Target Engagement and Unbiased Off-Target Discovery

Expertise & Rationale: While in vitro scans are powerful, they do not account for the complexities of a cellular environment, such as membrane transport, intracellular competition with ATP, or protein scaffolding.[13] Therefore, it is essential to validate that Cpd-X engages its intended target—and any potential off-targets identified in Part 2—within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a premier biophysical method for this purpose.[14][15]

Methodology: Cellular Thermal Shift Assay (CETSA®)

The principle of CETSA is based on ligand-induced thermal stabilization.[16] When a protein binds to a ligand (like Cpd-X), it becomes thermodynamically more stable and resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble protein remaining. A stabilizing interaction with Cpd-X will result in more target protein remaining in solution at higher temperatures.

Protocol 1: Western Blot-Based CETSA for Target Validation

This protocol is used to validate engagement with a specific, known target (e.g., the assumed on-target EGFR and the potential off-target DDR1).

  • Cell Culture: Grow a relevant cell line (e.g., A549, which expresses EGFR and DDR1) to ~80% confluency.

  • Compound Treatment: Treat cells with Cpd-X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours. Include a positive control compound if available.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This is a critical step to release intracellular proteins.

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant and analyze the protein levels of your target (e.g., EGFR or DDR1) and a loading control (e.g., GAPDH) by Western blot.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to the right indicates target engagement.

CETSA Workflow

cetsa_workflow cluster_cell Cell Treatment cluster_process Core CETSA Protocol cluster_detect Detection & Analysis cells Culture Cells treat Treat with Cpd-X vs. Vehicle (DMSO) cells->treat heat Heat Aliquots (Temperature Gradient) treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse spin Centrifuge (Separate Soluble/Insoluble) lyse->spin wb Western Blot (Target Protein) spin->wb Validate Known Targets ms Mass Spectrometry (Proteome-Wide) spin->ms Discover New Targets curve Plot Melt Curve (ΔTm Shift) wb->curve ms->curve

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Methodology Comparison: Proteome-Wide Profiling

For unbiased discovery of all cellular proteins that interact with Cpd-X, CETSA can be coupled with quantitative mass spectrometry (MS). This is often called Thermal Proteome Profiling (TPP).[17]

MethodPrincipleThroughputKey Insight
CETSA-Western Blot Validates engagement of a few pre-selected proteins.LowConfirms on-target and suspected off-target binding in cells.
TPP / CETSA-MS Quantifies thermal stability changes across thousands of proteins simultaneously.[17][18]HighUnbiased, proteome-wide discovery of on- and off-targets.
LiP-MS Limited Proteolysis-MS; measures drug-induced conformational changes by altering protease accessibility.[19]HighCan identify binding sites in addition to targets.

Hypothetical TPP Data for Cpd-X

This table summarizes potential findings from a TPP experiment, confirming the in vitro data and revealing new possibilities.

ProteinFunctionThermal Shift (ΔTm) with Cpd-XImplication
EGFR On-Target+5.2 °C Strong, direct engagement in cells.
DDR1 Off-Target+3.8 °C Confirmed cellular off-target.
FER Non-receptor tyrosine kinase+2.1 °CNewly identified potential off-target.
HK1Hexokinase 1-1.5 °CPotential destabilizing off-target effect.

Part 4: Integrated Data Synthesis and Final Assessment

Expertise & Rationale: No single method tells the whole story. The strength of this guide lies in its integrated approach. The final step is to synthesize the data from all three parts to build a comprehensive and reliable selectivity profile for Cpd-X.

Logical Framework for Selectivity Assessment

logic_flow cluster_in_silico Phase 1: In Silico cluster_in_vitro Phase 2: In Vitro cluster_in_cellulo Phase 3: In Cellulo cluster_final Synthesis silico Computational Prediction (Hypothesis Generation) kinome Kinome Scan (Quantitative Selectivity) silico->kinome Prioritize Panels cetsa_wb CETSA-WB (Target Validation) kinome->cetsa_wb Validate Hits cetsa_ms TPP / CETSA-MS (Unbiased Discovery) kinome->cetsa_ms Confirm & Discover profile Comprehensive Selectivity Profile for Cpd-X cetsa_wb->profile cetsa_ms->profile

Caption: Integrated workflow for comprehensive selectivity profiling.

Following this multi-tiered approach for our case study compound, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile , we would conclude that it is a potent and highly selective inhibitor of its intended target (EGFR) with strong cellular engagement. However, our rigorous assessment has uncovered a significant and validated cellular off-target, DDR1, and a potential novel off-target, FER kinase. This knowledge is invaluable. It allows the project team to make informed decisions: to either initiate a medicinal chemistry effort to improve selectivity, to design specific counter-screen assays to monitor DDR1-related biology, or to explore the potential therapeutic implications of dual EGFR/DDR1 inhibition. This systematic, evidence-based process of off-target assessment is fundamental to translating a promising chemical matter into a safe and effective therapeutic.

References

  • Savitski, M. M., et al. (2023).
  • Biognosys. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys AG.
  • Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • MDPI. (2024).
  • Ruan, C., et al. (2022). Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. Analytical Chemistry.
  • Zecha, J., et al. (2024).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Amith, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Amith, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology.
  • BenchChem. (2025). Managing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Liu, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Whitebread, S., et al. (2016). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience.
  • El-Damasy, A. K., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ghorab, M. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.
  • Al-Ostath, A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Frontiers in Chemistry.

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Comparative

Benchmarking 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile: A Comparative Guide for Preclinical Evaluation Against Established Kinase Inhibitors

Introduction The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Notably, derivatives of this core struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Notably, derivatives of this core structure have demonstrated potent anticancer activity, frequently by targeting key signaling proteins known as kinases.[1][2][3] This guide focuses on a novel compound, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, and proposes a comprehensive benchmarking strategy against established, clinically approved drugs. Due to the nascent stage of research on this specific molecule, this document serves as a forward-looking framework for its preclinical evaluation, grounded in the well-documented activities of structurally related molecules. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded roadmap for assessing the therapeutic potential of this promising compound.

Rationale for Benchmarking and Hypothesized Mechanism of Action

Extensive research has established that pyrimidine-5-carbonitrile derivatives often function as ATP-competitive kinase inhibitors.[2] Specifically, numerous analogs have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a critical driver in the proliferation and survival of various cancer cells.[1][2] The EGFR signaling pathway, upon activation, triggers downstream cascades including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to cell growth and survival.[4][5][6]

Given the structural class of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, we hypothesize that its primary mechanism of action is the inhibition of EGFR. Therefore, a logical and scientifically rigorous approach is to benchmark its performance against well-characterized, clinically approved EGFR inhibitors. This comparative analysis will provide a clear context for its potency, selectivity, and potential therapeutic window.

For the purpose of this guide, we will focus on a comparative evaluation against the following established EGFR inhibitors:

  • Erlotinib (Tarceva®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[][8]

  • Gefitinib (Iressa®): Another first-generation, reversible EGFR TKI.[9][10][11]

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI that is also effective against the T790M resistance mutation.[6][12][13]

The following diagram illustrates the hypothesized mechanism of action of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile within the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Novel_Compound 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Novel_Compound->EGFR Inhibits Known_Drugs Erlotinib Gefitinib Osimertinib Known_Drugs->EGFR Inhibits

Caption: Hypothesized inhibition of EGFR signaling by 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile and known drugs.

Part 1: In Vitro Benchmarking

The initial phase of benchmarking involves a series of in vitro assays to determine the biochemical potency and cellular efficacy of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile in a controlled laboratory setting.

Biochemical Kinase Assays

The foundational step is to quantify the direct inhibitory effect of the compound on the target kinase. This is achieved through biochemical assays using purified, recombinant kinase domains.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust and high-throughput method for measuring kinase activity.[2]

  • Reagents and Materials:

    • Recombinant human EGFR (wild-type and mutant forms, e.g., L858R, T790M)

    • Biotinylated peptide substrate

    • ATP

    • HTRF Kinase Buffer

    • Europium cryptate-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

    • Test compound (4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile) and reference drugs (Erlotinib, Gefitinib, Osimertinib) serially diluted in DMSO.

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Dispense 2 µL of serially diluted compounds into the microplate wells.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using a non-linear regression model.

The following diagram outlines the workflow for the HTRF kinase assay.

HTRF_Workflow Start Start Step1 Dispense Serially Diluted Compounds into Microplate Start->Step1 Step2 Add EGFR Enzyme and Biotinylated Substrate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate for 60 minutes Step3->Step4 Step5 Add Detection Reagents (Eu-Ab and SA-XL665) Step4->Step5 Step6 Incubate for 60 minutes Step5->Step6 Step7 Read Plate on HTRF Reader Step6->Step7 Step8 Calculate HTRF Ratio and Determine IC50 Step7->Step8 End End Step8->End

Caption: Workflow for the HTRF biochemical kinase assay.

Data Presentation: Biochemical Potency (IC50, nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrileExperimentalExperimentalExperimental
ErlotinibLiteratureLiteratureLiterature
GefitinibLiteratureLiteratureLiterature
OsimertinibLiteratureLiteratureLiterature
Cell-Based Assays

While biochemical assays measure direct target engagement, cell-based assays provide insights into a compound's ability to inhibit the target within a more complex biological system, accounting for factors like cell permeability and off-target effects.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[14]

  • Reagents and Materials:

    • Cancer cell lines with known EGFR status (e.g., A549 - EGFR wild-type, HCC827 - EGFR exon 19 deletion, NCI-H1975 - EGFR L858R/T790M).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound and reference drugs serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

    • Solubilizing agent (e.g., DMSO or SDS for MTT).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serially diluted concentrations of the test compounds and reference drugs.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

    • If using MTT, add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) using a non-linear regression model.

Data Presentation: Cellular Potency (GI50, µM)

CompoundA549 (EGFR WT)HCC827 (EGFR del19)NCI-H1975 (EGFR L858R/T790M)
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrileExperimentalExperimentalExperimental
ErlotinibLiteratureLiteratureLiterature
GefitinibLiteratureLiteratureLiterature
OsimertinibLiteratureLiteratureLiterature

Part 2: In Vivo Benchmarking

Positive in vitro results warrant progression to in vivo studies to assess the compound's efficacy and tolerability in a living organism. Human tumor xenograft models are a standard in preclinical oncology for this purpose.[15][16][17][18]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model:

    • Immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., NCI-H1975) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment and Monitoring:

    • Randomize the tumor-bearing mice into treatment groups (vehicle control, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile at various doses, and a reference drug like Osimertinib).

    • Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

    • Measure tumor volume using calipers two to three times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume over time for each group.

The following diagram illustrates the workflow for the in vivo xenograft study.

Xenograft_Workflow Start Start Step1 Subcutaneous Injection of Human Cancer Cells into Mice Start->Step1 Step2 Allow Tumors to Grow to Palpable Size Step1->Step2 Step3 Randomize Mice into Treatment Groups Step2->Step3 Step4 Daily Administration of Compounds and Vehicle Step3->Step4 Step5 Monitor Tumor Volume and Animal Health Step4->Step5 Step6 Continue Treatment for Predefined Period Step5->Step6 Step7 Euthanize and Excise Tumors at Study Endpoint Step6->Step7 Step8 Calculate Tumor Growth Inhibition (TGI) Step7->Step8 End End Step8->End

Caption: Workflow for an in vivo human tumor xenograft study.

Data Presentation: In Vivo Efficacy

Treatment GroupDoseTumor Growth Inhibition (TGI, %)Change in Body Weight (%)
Vehicle Control-0Experimental
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrileX mg/kgExperimentalExperimental
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrileY mg/kgExperimentalExperimental
OsimertinibZ mg/kgLiterature/ExperimentalLiterature/Experimental

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By systematically evaluating its biochemical potency, cellular efficacy, and in vivo anti-tumor activity against established EGFR inhibitors, researchers can gain a clear understanding of its therapeutic potential. The proposed experimental protocols are based on industry-standard methodologies, ensuring the generation of high-quality, reproducible data. The successful execution of this benchmarking strategy will be instrumental in determining the future trajectory of this promising compound in the drug development pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Bentham Science. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PubMed Central. [Link]

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  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Publishing. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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